3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUUQLRYXHAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397239 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-65-9 | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
CAS Number: 24365-65-9 Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold in Modern Drug Discovery
3-Methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound built upon the quinazolinone core. This structural motif is recognized in medicinal chemistry as a "privileged scaffold" due to its recurrence in a multitude of biologically active molecules.[1][2] The dihydroquinazolinone framework offers a rigid, three-dimensional structure with strategically positioned hydrogen bond donors and acceptors, making it an ideal template for designing ligands that can interact with a wide array of biological targets.
Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer[3][4], antimicrobial[5][6][7], anti-inflammatory, and central nervous system (CNS) effects.[8] The N-methyl substitution at the 3-position, as seen in the title compound, modulates the molecule's polarity and metabolic stability, representing a key vector for synthetic elaboration in drug discovery programs. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, chemical characterization, and the therapeutic potential suggested by its molecular architecture.
Physicochemical & Spectroscopic Data
A thorough characterization is paramount for confirming the identity and purity of a synthesized compound. Below are the key physicochemical and spectroscopic parameters for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24365-65-9 | [4][9][10][11][12] |
| Molecular Formula | C₉H₁₀N₂O | [4][9][10][11][12] |
| Molecular Weight | 162.19 g/mol | [4][10][12] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 200-203 °C | [4] |
| SMILES | CN1Cc2ccccc2NC1=O | [4][10] |
| InChI Key | GINUUQLRYXHAPB-UHFFFAOYSA-N | [4][9] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. The spectrum for this compound has been reported and is available through public databases.[9] The expected signals are consistent with the proposed structure.
-
Predicted ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ):
-
~9.0 ppm (s, 1H, -NH-)
-
~7.1-6.7 ppm (m, 4H, Ar-H)
-
~4.3 ppm (s, 2H, -CH₂-)
-
~2.9 ppm (s, 3H, N-CH₃)
-
-
-
-
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ):
-
~155 ppm (C=O)
-
~138 ppm (Ar-C, quaternary)
-
~127 ppm (Ar-CH)
-
~122 ppm (Ar-CH)
-
~118 ppm (Ar-C, quaternary)
-
~115 ppm (Ar-CH)
-
~114 ppm (Ar-CH)
-
~45 ppm (-CH₂-)
-
~29 ppm (N-CH₃)
-
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Characteristic IR Absorption Bands (cm⁻¹):
-
3200-3300 cm⁻¹: N-H stretching vibration from the amide group.
-
2900-3000 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~1650 cm⁻¹: A strong C=O stretching vibration, characteristic of the cyclic urea (amide) carbonyl.
-
1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Expected Molecular Ion Peak (EI+ or ESI+): [M+H]⁺ at m/z = 163.08.
-
Synthesis and Mechanistic Insights
The synthesis of the 3,4-dihydroquinazolin-2(1H)-one core typically relies on the cyclization of an appropriately substituted ortho-aminobenzyl precursor. The most logical and efficient pathway to the title compound involves a two-step sequence starting from the readily available 2-aminobenzylamine.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the synthesis of related heterocyclic systems.[15][16] Researchers should perform their own optimization.
Step 1: Synthesis of N-(2-aminobenzyl)-N'-methylurea
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminobenzylamine (1.0 eq) and anhydrous dichloromethane (DCM) to create a ~0.2 M solution. Cool the flask to 0 °C in an ice bath.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of 2-aminobenzylamine over 30 minutes, maintaining the temperature at 0 °C. Causality: Triphosgene serves as a safer, solid phosgene equivalent that reacts with the more nucleophilic aliphatic amine to form an intermediate isocyanate. Dropwise addition at low temperature controls the exothermic reaction and minimizes side products.
-
Amine Addition: After the addition is complete, add a solution of methylamine (1.1 eq, e.g., as a solution in THF or bubbled as a gas) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude urea intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
-
Reaction Setup: Dissolve the crude N-(2-aminobenzyl)-N'-methylurea from Step 1 in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: To this solution, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: The strong base deprotonates the aromatic amine (aniline nitrogen), which is less basic but becomes a potent intramolecular nucleophile.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC indicates the consumption of the starting material. Causality: The heating provides the necessary activation energy for the intramolecular nucleophilic attack of the anilide anion onto the urea carbonyl, followed by the elimination of a leaving group (in this case, the other amine) to form the stable 6-membered ring.
-
Purification: Cool the reaction mixture and carefully quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.
Biological Activity and Therapeutic Potential
While specific biological screening data for this compound (CAS 24365-65-9) is not extensively reported in peer-reviewed literature, the therapeutic potential of this scaffold is well-established through the study of its derivatives. The core structure serves as a versatile starting point for the development of potent therapeutic agents.
Figure 2: Established Bioactivities of the Dihydroquinazolinone Scaffold
Caption: Diverse biological activities reported for dihydroquinazolinone derivatives.
-
Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways, such as tyrosine kinases (e.g., EGFR-TKIs). Studies have demonstrated cytotoxicity against a range of cancer cell lines, including breast, ovarian, and liver cancer cells.[3][4]
-
Antimicrobial Properties: The quinazolinone nucleus is a component of several compounds with significant antibacterial and antifungal properties.[5][6][7] Modifications to the core structure have yielded derivatives active against resistant strains of bacteria like Staphylococcus aureus.[12]
-
Antiviral Research: The 3,4-dihydroquinazolin-2(1H)-one scaffold has been identified as a novel chemotype for non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potent activity against wild-type HIV-1.
-
Central Nervous System (CNS) Applications: Certain quinazolinone derivatives have been investigated for their anticonvulsant and CNS depressant activities, highlighting their potential for treating neurological disorders.[8]
The title compound, this compound, represents a foundational structure within this pharmacologically important class. It is an ideal candidate for further derivatization and biological screening to explore its own therapeutic potential and to serve as a key intermediate in the synthesis of more complex, next-generation drug candidates.
Conclusion
This compound is a chemically tractable and synthetically accessible molecule belonging to a class of compounds with immense therapeutic relevance. Its straightforward synthesis from common starting materials, combined with the proven pharmacological importance of the dihydroquinazolinone scaffold, makes it a molecule of high interest to researchers in medicinal chemistry and drug development. This guide provides the essential technical information to enable its synthesis, characterization, and use as a platform for future discovery. Further investigation into the specific biological profile of this parent compound is warranted and represents a promising area for future research.
References
- 1. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-[2-(2,3-dihydro-5-phenyl-4-substituted-3H-1,2,4- triazole-3-thione-2-yl)-acetylamino]-2-methyl-4(3H)-quinazolinones and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 1pchem.com [1pchem.com]
- 10. scbt.com [scbt.com]
- 11. rsc.org [rsc.org]
- 12. acgpubs.org [acgpubs.org]
- 13. 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 14. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data and computational predictions to offer a robust profile of the molecule. We delve into its chemical identity, structural features, spectroscopic profile, and key physicochemical parameters such as melting point, solubility, and lipophilicity. Furthermore, this guide presents standardized experimental protocols for property determination and discusses the implications of these properties for research and development applications.
Introduction and Scientific Context
The dihydroquinazolinone scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This versatility has led to its incorporation into numerous pharmacologically active agents, including anticancer and anti-inflammatory drugs.[2][3] this compound is a specific derivative within this class, characterized by a methyl group at the N3 position. Understanding its fundamental physicochemical properties is a critical prerequisite for any application, from designing new synthetic routes to formulating it for biological assays or developing it as a potential therapeutic agent.[4]
This guide serves as a centralized resource, detailing the essential chemical and physical data for this compound. The information herein is curated to support rational experimental design, ensure compound integrity, and accelerate research and development efforts.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent experimental work. The primary identifiers and structural details for this compound are as follows:
-
Chemical Name: this compound
-
Synonyms: 3-methyl-1,4-dihydroquinazolin-2-one[5]
-
CAS Number: 24365-65-9[5]
-
Molecular Formula: C₉H₁₀N₂O[5]
-
InChI Key: GINUUQLRYXHAPB-UHFFFAOYSA-N[5]
The molecule consists of a benzene ring fused to a dihydropyrimidine ring, forming the core bicyclic system. The methyl substituent at the N3 position distinguishes it from the parent dihydroquinazolinone structure.
Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The key experimental and computationally predicted properties for this compound are summarized below.
| Property | Value | Source (Reference) | Notes |
| Physical Appearance | White to off-white solid/powder | General observation | |
| Melting Point | 200-203 °C (lit.) | [6] | A sharp melting range indicates high purity. |
| Boiling Point | 366.0 ± 35.0 °C | [6] | Predicted value. |
| LogP (Octanol/Water) | 1.66 | [7] | Computationally predicted. Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [7] | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | [7] | The N1-H group. |
| Hydrogen Bond Acceptors | 1 | [7] | The carbonyl oxygen (C=O). |
| Rotatable Bonds | 0 | [7] | Indicates a rigid structure. |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of a chemical sample. While a comprehensive set of spectra for this specific compound is not publicly aggregated, typical spectral features can be inferred from the known structure and data from related analogs.[8][9]
-
¹H NMR (Proton NMR): Expected signals would include aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm range), a singlet for the methylene protons (-CH₂-) at C4, a singlet for the methyl group (-CH₃) at N3, and a broad singlet for the N1-H proton.[8]
-
¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon (C=O) around δ 160-165 ppm, aromatic carbons, the methylene carbon (C4), and the methyl carbon (N-CH₃).[8]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a strong C=O stretching vibration (around 1650-1680 cm⁻¹), N-H stretching (around 3200-3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 163.0866.
Experimental Protocols and Methodologies
To ensure reproducibility and accuracy, standardized protocols are paramount. The following section outlines methodologies for determining key physicochemical properties.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of this compound involves initial identity confirmation followed by detailed property measurement.
Caption: General workflow for the physicochemical characterization of a chemical compound.
Protocol: Melting Point Determination
Rationale: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp, well-defined melting range is indicative of a pure compound.
Methodology (Capillary Method):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (200 °C).[6]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter for drug development, directly impacting absorption and bioavailability. The shake-flask method (OECD Guideline 105) is the gold-standard for its determination.
References
- 1. 4-Methyl-3,4-dihydroquinazolin-2(1H)-one | 31402-74-1 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-DIHYDRO-3-METHYL-2(1H)-QUINAZOLINONE CAS#: 24365-65-9 [m.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, the reduced dihydroquinazolinone derivatives represent a significant area of research, offering unique three-dimensional structures crucial for targeted drug design. This technical guide provides a detailed examination of a specific derivative, this compound. We will explore its molecular architecture, the causal factors dictating its preferred conformation, and the experimental methodologies used for its characterization. This document serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of heterocyclic compounds in drug discovery.
Introduction: The Significance of the Dihydroquinazolinone Core
Quinazolinone-based compounds have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] The saturation of the pyrimidinone ring to form dihydroquinazolinones introduces conformational flexibility and specific stereochemical features. These attributes are pivotal for optimizing interactions with biological targets. This compound is a fundamental representative of this class, providing a model system for understanding the structure-activity relationships that govern the therapeutic potential of its more complex analogues. An in-depth analysis of its structure is therefore essential for the rational design of next-generation therapeutic agents.
Molecular Structure and Physicochemical Properties
The foundational identity of this compound is established by its unique arrangement of atoms and its resulting physical and chemical characteristics.
Core Structure and Nomenclature
The molecule consists of a benzene ring fused to a dihydropyrimidinone ring. This bicyclic system is characterized by a carbonyl group at the C2 position, a methyl substituent on the nitrogen at position 3 (N3), and two hydrogen atoms at the C4 position, resulting in a methylene bridge.
-
IUPAC Name: 3-methyl-1,4-dihydroquinazolin-2-one[3]
Below is a diagram illustrating the core scaffold with standard atom numbering.
Caption: Numbering scheme for the this compound scaffold.
Physicochemical Data
The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Melting Point | 200-203 °C | |
| LogP | 1.66 | [4] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Spectroscopic Characterization
The synthesis and structural confirmation of this compound rely on established organic chemistry reactions and analytical techniques.
Synthetic Pathway
A common and efficient method for the synthesis of the dihydroquinazolinone core involves the reaction of a 2-aminobenzylamine derivative with a carbonylating agent. For N-substituted variants like the title compound, a reductive amination followed by cyclization is a viable strategy.
Caption: General synthetic workflow for N3-substituted dihydroquinazolinones.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-(aminomethyl)aniline.
Materials:
-
2-(aminomethyl)aniline
-
Triphosgene
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen atmosphere apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Carefully add a solution of triphosgene (approx. 1.0 eq) in THF to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive.
-
A colorless solid is expected to precipitate. Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.[5]
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product several times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, IR, MS) of the final product, which should match the expected data. Purity can be assessed by techniques like HPLC or melting point determination.
Spectroscopic Data Interpretation
Spectroscopy provides the definitive "fingerprint" of the molecular structure.
| Technique | Characteristic Signature | Interpretation |
| ¹H NMR | δ ~8.9 (s, 1H), δ ~7.1-6.7 (m, 4H), δ ~4.3 (s, 2H), δ ~3.0 (s, 3H) | The singlet around 8.9 ppm corresponds to the N1-H proton. The multiplet in the 6.7-7.1 ppm range is characteristic of the four protons on the benzene ring. The singlet at ~4.3 ppm represents the two methylene protons at C4. The singlet around 3.0 ppm is from the three protons of the N3-methyl group. |
| ¹³C NMR | δ ~164, δ ~148-114, δ ~67, δ ~30 | The peak around 164 ppm is indicative of the C=O carbonyl carbon. The series of peaks between 148 and 114 ppm corresponds to the carbons of the aromatic ring. The signal near 67 ppm is from the C4 methylene carbon, and the peak around 30 ppm is from the N3-methyl carbon.[6][7] |
| IR (KBr) | ~3300-3180 cm⁻¹, ~1660-1650 cm⁻¹, ~1610 cm⁻¹ | The broad peak in the 3300-3180 cm⁻¹ region is due to the N-H stretching vibration. The strong absorption band at ~1650 cm⁻¹ is characteristic of the amide C=O stretch. The peak at ~1610 cm⁻¹ is typical for C=C stretching in the aromatic ring.[6][7] |
| Mass Spec. | m/z = 162 (M⁺) | The molecular ion peak confirms the molecular weight of the compound. |
Conformational Analysis
While a 2D structure shows connectivity, the biological function of a molecule is dictated by its 3D shape or conformation. The dihydropyrimidinone ring of this compound is not planar.
The Non-Planar Dihydropyrimidinone Ring
The presence of the sp³-hybridized C4 atom breaks the planarity of the six-membered heterocyclic ring. To minimize ring strain and steric interactions, this ring adopts a puckered conformation. X-ray crystallography studies on similar dihydroquinazolinone derivatives have shown that the ring often exists in a sofa conformation .[8]
In this arrangement, five of the atoms (N1, C2, N3, C8a, C4a) lie roughly in a plane, while the C4 atom is displaced significantly out of this plane.[8]
Caption: Logical flow of factors leading to the sofa conformation.
Influence of the N3-Methyl Group
The methyl group at the N3 position is a key conformational determinant. The puckering of the ring creates two distinct, non-equivalent positions for substituents on the ring atoms: pseudo-axial and pseudo-equatorial. These are analogous to the axial and equatorial positions in cyclohexane.
The N3-methyl group will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the rest of the molecule, particularly the protons on the fused benzene ring. This is a classic example of avoiding unfavorable 1,3-diaxial-type interactions that would destabilize a pseudo-axial conformation.[9] The energy difference between these two conformations dictates that the pseudo-equatorial conformer is overwhelmingly favored at equilibrium.
Understanding this conformational preference is critical for drug design, as the spatial orientation of substituents on the dihydroquinazolinone core directly influences how the molecule fits into the binding pocket of a target protein.
Conclusion
This compound serves as an exemplary model for understanding the fundamental structural and conformational properties of the dihydroquinazolinone class of compounds. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The critical takeaway for researchers is the non-planar, sofa-like conformation of the heterocyclic ring, a feature driven by the sp³-hybridized C4 atom. This puckering, combined with the strong preference of the N3-methyl group for a pseudo-equatorial position, defines the molecule's three-dimensional architecture. These insights are indispensable for the rational design and optimization of novel dihydroquinazolinone derivatives as potential therapeutic agents.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3,4-DIHYDROQUINAZOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
The Quinazolinone Core: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold, a fused bicyclic system comprising a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a multitude of biological targets have led to the development of a wide array of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the biological significance of the quinazolinone core, delving into its fundamental chemistry, diverse pharmacological activities, and pivotal role in the design of novel therapeutics. We will examine its influence across key disease areas, including oncology, infectious diseases, and central nervous system disorders, supported by mechanistic insights, structure-activity relationships, and a case study of a clinically successful quinazolinone-based drug.
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The quinazolinone core perfectly embodies this concept.[1] Its rigid, planar structure provides a defined orientation for substituent groups, while the nitrogen atoms and the carbonyl group offer key hydrogen bonding capabilities.[5] Furthermore, the aromatic system allows for crucial π-π stacking interactions with biological macromolecules.[5]
Systematic modifications at various positions of the quinazolinone ring, particularly at the N-3 and C-6/C-7 positions, can generate large libraries of structurally diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5] This inherent modifiability is a significant advantage in the quest for new lead compounds and the optimization of drug activity.[5]
Caption: General structure of the 4(3H)-quinazolinone core.
Synthetic Strategies: Building the Quinazolinone Framework
The accessibility of a scaffold through efficient and versatile synthetic routes is paramount for its application in drug discovery. Fortunately, a variety of methods have been developed for the synthesis of the quinazolinone core.[6][7][8] Many of these methods offer high yields and the ability to introduce a wide range of substituents, facilitating the creation of diverse compound libraries.[8]
Common synthetic approaches include:
-
Microwave-assisted synthesis: This method often leads to shorter reaction times and higher yields.[6]
-
Metal-catalyzed reactions: Catalysts such as palladium and copper can be used to form key bonds in the quinazolinone ring system.[6]
-
One-pot synthesis: These procedures streamline the synthetic process by combining multiple steps into a single reaction vessel, improving efficiency.[6]
-
Ultrasound-promoted reactions: Sonication can enhance reaction rates and yields.[6]
Caption: A generalized workflow for the synthesis of quinazolinone derivatives.
A Spectrum of Biological Activities
The true significance of the quinazolinone core lies in its broad and potent biological activities. Derivatives have been shown to be effective against a wide range of diseases, demonstrating the scaffold's remarkable therapeutic potential.[3][4][9]
Anticancer Activity
The quinazolinone scaffold is a cornerstone in the development of modern anticancer therapies.[5][10] In the last two decades, over 20 drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor use.[5][10] These agents act through various mechanisms to halt the progression of cancer.[10]
Key Mechanisms of Action:
-
Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5][10] A prime target is the Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[11][12]
-
Tubulin Polymerization Inhibition: Quinazolinones can interfere with the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division.[13][14] This disruption leads to cell cycle arrest and apoptosis (programmed cell death).[13]
-
Induction of Apoptosis: Quinazolinone derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][15]
-
Inhibition of DNA Repair Enzymes: Some derivatives inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair, making cancer cells more susceptible to damage.[1][16]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitutions at the 2, 6, and 8 positions of the quinazoline ring are significant for pharmacological activity.[2][13]
-
The presence of a 4-anilino group is a common feature in many EGFR inhibitors.[11][12]
-
Aryl rings substituted with halogens, nitro, or methoxy groups can enhance binding to microtubules.[13]
-
The addition of different heterocyclic moieties at position 3 can increase activity.[2]
| Compound Type | Target/Mechanism | Examples | Reference |
| 4-Anilinoquinazolines | EGFR Tyrosine Kinase Inhibition | Gefitinib, Erlotinib, Lapatinib | [11][12] |
| 2,3-Disubstituted Quinazolinones | Tubulin Polymerization Inhibition | --- | [13][17] |
| Quinazoline-2,4(1H,3H)-diones | PARP-1 Inhibition | --- | [16] |
| Quinazolinone Hybrids | Dual Kinase/Tubulin Inhibition | --- | [16] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Quinazolinone derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[1][18][19]
Key Mechanisms of Action:
-
Inhibition of DNA Gyrase: Some quinazolinone derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[1][20]
-
Disruption of Cell Wall Synthesis: They can interfere with the integrity of the bacterial cell wall.[1]
-
Interaction with Fungal Cell Components: Certain derivatives have shown good antifungal activity against various fungal strains.[1][9]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Substitutions at positions 2 and 3 of the quinazolinone ring are crucial.[1]
-
The presence of a halogen atom at the 6 and 8 positions can enhance activity.[1]
-
An amine or substituted amine at the 4th position can also improve antimicrobial effects.[1]
Anticonvulsant and CNS Activity
Quinazolinone derivatives have also been investigated for their effects on the central nervous system (CNS), particularly as anticonvulsant agents.[21][22]
Key Mechanisms of Action:
-
GABA-A Receptor Modulation: Many quinazoline-based anticonvulsants are thought to act by enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[21][22] This leads to a calming effect on neuronal activity.
Structure-Activity Relationship (SAR) Insights for Anticonvulsant Activity:
-
Specific substitutions on the quinazoline ring can lead to high binding affinity for the GABA-A receptor.[21][22]
-
The presence of halogen substituents (e.g., chloro, bromo, fluoro) on an aromatic ring attached to the quinazoline core has been shown to increase anticonvulsant effectiveness.[21]
Case Study: Gefitinib (Iressa®) - A Quinazolinone-Based EGFR Inhibitor
Gefitinib is a prime example of a successful drug developed from the quinazolinone scaffold.[23][24] It is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific activating mutations in the EGFR gene.[25][26]
Mechanism of Action:
Gefitinib functions as an ATP-competitive inhibitor.[23] It selectively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of EGFR.[23][25] This prevents the autophosphorylation of the receptor, which is a critical step in activating downstream signaling pathways.[24][25] By blocking these pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, gefitinib inhibits cancer cell proliferation and survival, and can induce apoptosis.[25][27]
Caption: Mechanism of action of Gefitinib, a quinazolinone-based EGFR inhibitor.
Experimental Protocols
Representative Protocol for EGFR Kinase Assay:
This protocol provides a general framework for assessing the inhibitory activity of a quinazolinone derivative against EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test quinazolinone compound (dissolved in DMSO)
-
Gefitinib (as a positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and gefitinib in the kinase assay buffer.
-
In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]
-
Future Perspectives and Conclusion
The quinazolinone core structure continues to be a highly fruitful area of research in medicinal chemistry.[7] Its proven success in generating clinically effective drugs, particularly in oncology, fuels ongoing efforts to explore its potential in other therapeutic areas.[28][29] Future research will likely focus on:
-
Development of novel hybrid molecules: Combining the quinazolinone scaffold with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced potential for resistance.[28]
-
Exploration of new biological targets: High-throughput screening of diverse quinazolinone libraries against a wider range of biological targets may uncover novel therapeutic applications.
-
Overcoming drug resistance: Designing next-generation quinazolinone derivatives that are effective against resistant strains of cancer cells or microbes.[30]
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ujpronline.com [ujpronline.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. acgpubs.org [acgpubs.org]
- 10. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 20. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 26. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpba.info [ijpba.info]
- 30. japsonline.com [japsonline.com]
A Technical Guide to 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One and Its Derivatives: Synthesis, Properties, and Pharmacological Significance
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet significant, member of this family: 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One and its derivatives. These compounds have garnered substantial interest for their diverse pharmacological activities, including notable anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] We will delve into the synthetic strategies for creating these molecules, explore their physicochemical characteristics, and provide an in-depth review of their biological applications, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this promising class of heterocyclic compounds.
Introduction to the Quinazolinone Core
Quinazolinones are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidinone ring.[3] Their structural versatility allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities.[6] The dihydro-2(1H)-one variant, specifically, provides a unique three-dimensional structure that is crucial for its interaction with biological targets.
The addition of a methyl group at the N-3 position, creating the this compound core, significantly influences the molecule's lipophilicity and conformational flexibility. This, in turn, impacts its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to specific receptors or enzymes.[7]
Synthetic Strategies and Methodologies
The synthesis of the 3,4-dihydroquinazolin-2(1H)-one scaffold is versatile, with numerous methods reported in the literature. A prevalent and efficient approach involves a one-pot, three-component condensation reaction.
Foundational Synthesis: The Multicomponent Reaction
A highly effective method for synthesizing the core structure and its derivatives involves the condensation of an appropriate anthranilamide (or its precursor, isatoic anhydride), an aldehyde, and an amine.[8][9] The use of N-methyl isatoic anhydride, for instance, directly yields N-1 methylated derivatives.[10]
Causality in Synthesis: The choice of starting materials is critical. Isatoic anhydride is an attractive precursor as its reaction with an amine generates the necessary 2-aminobenzamide intermediate in situ, followed by decarboxylation.[8] The subsequent condensation with an aldehyde and intramolecular cyclization forms the dihydroquinazolinone ring. Catalysts, such as Lewis acids or reusable solid acids like graphene oxide, are often employed to increase the electrophilicity of the aldehyde's carbonyl carbon, thereby accelerating the reaction rate and improving yields.[8][11]
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for the one-pot synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives.
Solid-Phase Synthesis for Library Generation
For high-throughput screening and the rapid generation of derivative libraries, solid-phase synthesis offers a compelling alternative.[5] This methodology involves anchoring a precursor, such as 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, to a resin.[5] Subsequent chemical transformations build the dihydroquinazolinone scaffold, allowing for diverse substituents to be introduced at various positions before the final product is cleaved from the solid support.[5]
Expert Insight: The advantage of solid-phase synthesis lies in the simplification of purification; excess reagents and byproducts are simply washed away. This makes it an invaluable tool in drug discovery for quickly exploring structure-activity relationships (SAR).
Physicochemical Properties and Structural Characterization
The identity and purity of synthesized this compound derivatives are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for structural elucidation. Key characteristic signals in 1H NMR include the protons of the aromatic ring, a singlet for the methylene protons at the C-4 position (around δ 4.30 ppm), and signals corresponding to the N-methyl group and other substituents.[12][13][14]
-
Infrared (IR) Spectroscopy: IR spectra typically show characteristic absorption bands for the N-H stretching (if unsubstituted at N-1), aromatic C-H stretching, and a strong C=O (amide) stretching band around 1630-1680 cm-1.[11][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.[16]
| Property | Typical Data / Observation | Significance |
| Appearance | White to off-white crystalline solid | Indicates purity. |
| Melting Point | Varies with substitution, typically >150 °C | A sharp melting point range suggests high purity. |
| 1H NMR (DMSO-d6) | δ 4.30 (s, 2H, -CH2-), δ 6.7-7.1 (m, 4H, Ar-H), δ 8.98 (s, 1H, N1-H)[12] | Confirms the core dihydroquinazolinone structure. |
| 13C NMR (DMSO-d6) | δ ~67 (C4), δ ~164 (C2, C=O)[11] | Verifies the carbon skeleton and key functional groups. |
| IR (KBr, cm-1) | ~3300 (N-H), ~1655 (C=O, amide)[11] | Confirms the presence of key functional groups. |
Table 1: Summary of typical physicochemical and spectroscopic data for the dihydroquinazolin-2(1H)-one scaffold.
Pharmacological Profile and Biological Activities
Derivatives of the this compound core exhibit a remarkable range of pharmacological activities. This versatility makes them attractive candidates for drug development programs targeting various diseases.
Anticonvulsant Activity
The quinazolinone scaffold is historically linked to central nervous system (CNS) activity, with methaqualone being a well-known, albeit controversial, sedative-hypnotic.[17][18] Modern research focuses on modifying the scaffold to enhance anticonvulsant properties while minimizing sedative side effects.[19]
Mechanism of Action: Many quinazolinone derivatives are believed to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor.[10][17] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. By enhancing the effect of GABA at the receptor, these compounds increase neuronal inhibition, which can suppress the excessive electrical discharges that characterize seizures.[17] This mechanism is supported by in vivo studies where the anticonvulsant effect is reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABAA receptor.[17]
Caption: Proposed mechanism of action for anticonvulsant quinazolinone derivatives via GABA-A receptor modulation.
Structure-Activity Relationship (SAR):
-
Substitution at the N-3 position is crucial. Studies have shown that incorporating butyl or benzyl groups can significantly affect anticonvulsant potency.[7][19]
-
The presence of electron-withdrawing groups (e.g., chlorine) or electron-donating groups (e.g., methoxy) on aryl rings attached to the core can enhance activity, likely by influencing lipophilicity and target binding.[7]
Anticancer and Antimicrobial Activities
The dihydroquinazolinone scaffold is also being explored for its potential in oncology and infectious diseases. Certain derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast).[5] The proposed mechanisms often involve the inhibition of key enzymes like kinases or interactions with proteins such as BRD4.[5] Additionally, various derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory properties.[4]
Key Experimental Protocols
The following protocols are presented as self-validating systems, providing clear steps and rationale for the synthesis and evaluation of these compounds.
Protocol: Synthesis of 3-Methyl-2-phenyl-3,4-dihydroquinazolin-2(1H)-one
This protocol describes a representative one-pot, three-component synthesis.
Rationale: This procedure utilizes the reaction of 2-aminobenzamide with benzaldehyde and methylamine (generated in situ or added directly) to form the target compound. An acid catalyst is used to activate the aldehyde.
Materials:
-
2-Aminobenzamide (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Methylamine solution (40% in H₂O, 1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Combine 2-aminobenzamide, benzaldehyde, and p-TSA in the round-bottom flask containing ethanol.
-
Add the methylamine solution dropwise to the stirring mixture.
-
Attach the condenser and heat the mixture to reflux (approximately 78 °C).
-
Expertise Note: Refluxing is necessary to provide sufficient energy to overcome the activation barrier for the condensation and cyclization steps, ensuring the reaction proceeds to completion. Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
After 4-6 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product will often precipitate. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.
-
Dry the final product under vacuum and characterize using NMR, IR, and MS.
Protocol: In-vitro Anticonvulsant Activity Screening (scPTZ Model)
This protocol outlines a standard primary screening method for anticonvulsant potential.
Rationale: The subcutaneous pentylenetetrazole (scPTZ) seizure model is used to identify compounds that can raise the seizure threshold. PTZ is a GABAA receptor antagonist, and compounds that protect against PTZ-induced seizures often act through the GABAergic system.[7]
Materials:
-
Test compounds (e.g., synthesized quinazolinone derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pentylenetetrazole (PTZ)
-
Male Swiss albino mice (18-25 g)
-
Syringes for intraperitoneal (i.p.) and subcutaneous (s.c.) injection
Procedure:
-
Divide mice into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., ethosuximide), and test groups for each synthesized compound.
-
Dissolve or suspend the test compounds and the positive control in the vehicle to the desired concentration (e.g., for a 100 mg/kg dose).
-
Administer the test compounds or vehicle intraperitoneally (i.p.) to the respective groups of mice.
-
After a specific pretreatment time (e.g., 30-60 minutes, to allow for drug absorption and distribution), administer PTZ subcutaneously at a convulsant dose (e.g., 85 mg/kg).
-
Immediately place each mouse in an individual observation cage and observe for 30 minutes.
-
Record the latency to the first seizure (clonic or tonic) and the percentage of mice in each group that are protected from seizures.
-
Trustworthiness Note: A compound is considered to provide protection if the animal shows no signs of clonic seizures lasting for at least 5 seconds during the observation period.
-
-
Analyze the data statistically to determine if the test compounds provide significant protection compared to the vehicle control group. Compounds showing significant activity can be advanced to determine their median effective dose (ED50).[10]
Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. The synthetic accessibility and the wide range of achievable biological activities make them prime candidates for further investigation. Future research should focus on:
-
Lead Optimization: Fine-tuning the structure through medicinal chemistry to enhance potency and selectivity for specific biological targets while improving ADME and safety profiles.
-
Mechanism Elucidation: Expanding beyond GABAA modulation to investigate other potential targets, such as voltage-gated ion channels or specific kinases, which could be relevant for their anticancer or anti-inflammatory effects.
-
Enantioselective Synthesis: Many derivatives possess a chiral center at the C-4 position. Developing enantioselective synthetic methods is crucial, as different enantiomers often exhibit distinct pharmacological activities and toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. eipublication.com [eipublication.com]
- 3. ujpronline.com [ujpronline.com]
- 4. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 3,4-DIHYDROQUINAZOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 19. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,4-Dihydroquinazolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroquinazolin-2(1H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this important pharmacophore. We will explore the pioneering synthetic methodologies, the evolution of more efficient and versatile routes, and the burgeoning understanding of the structure-activity relationships that have cemented its status as a "privileged structure" in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the 3,4-dihydroquinazolin-2(1H)-one framework.
A Historical Perspective: From Serendipity to Rational Design
The story of the 3,4-dihydroquinazolin-2(1H)-one scaffold is intrinsically linked to the broader history of quinazoline chemistry. The first synthesis of a quinazoline derivative is often attributed to Peter Griess in 1869, who obtained 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid and cyanogen. While not the specific 2-oxo scaffold, this seminal work laid the foundation for the exploration of this heterocyclic family.
The initial forays into quinazolinone chemistry were largely exploratory, driven by the desire to understand the reactivity of these novel structures. However, the 20th century witnessed a paradigm shift, with the discovery of the potent hypnotic and sedative properties of certain quinazolinone derivatives, most notably methaqualone. This discovery ignited a surge of interest in the pharmacological potential of this class of compounds, leading to the synthesis and evaluation of a vast array of analogues.
It was within this context of burgeoning medicinal chemistry research that the 3,4-dihydroquinazolin-2(1H)-one scaffold began to emerge as a distinct and valuable entity. Early synthetic efforts were often extensions of established quinazolinone syntheses, with chemists adapting existing methods to generate the 2-oxo variant. The true value of this specific scaffold, however, became increasingly apparent as researchers began to uncover its unique biological activity profile, distinct from its 4-oxo and 2,4-dione counterparts. This realization marked a transition from serendipitous discovery to the rational design of 3,4-dihydroquinazolin-2(1H)-one-based therapeutic agents.
The Evolving Art of Synthesis: From Classical Methods to Modern Innovations
The synthetic accessibility of the 3,4-dihydroquinazolin-2(1H)-one core has been a critical factor in its widespread adoption in drug discovery programs. Over the years, a diverse range of synthetic strategies has been developed, each with its own advantages and limitations. This section will detail some of the most significant and widely employed methods, highlighting the underlying chemical principles and the rationale for their development.
The Foundational Approach: Cyclization of 2-Aminobenzylamine
One of the most direct and versatile methods for the construction of the 3,4-dihydroquinazolin-2(1H)-one ring system involves the cyclization of 2-aminobenzylamine with a suitable one-carbon carbonyl source. This approach offers a high degree of flexibility, allowing for the introduction of substituents at various positions of the heterocyclic core.
Causality of Experimental Choices: The choice of the carbonyl source is critical in this synthesis. Phosgene and its derivatives (e.g., triphosgene, carbonyldiimidazole) are highly effective but pose significant safety concerns due to their toxicity. Milder and safer alternatives, such as urea and its derivatives, have been developed to address these issues. The reaction conditions, including the choice of solvent and the use of a base, are also crucial for achieving high yields and minimizing side reactions.
Materials:
-
2-Aminobenzylamine
-
Triphosgene
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-aminobenzylamine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,4-dihydroquinazolin-2(1H)-one.
Self-Validating System: The purity of the final product can be confirmed by a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis. The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum will confirm the formation of the desired product.
Caption: Synthesis of 3,4-dihydroquinazolin-2(1H)-one from 2-aminobenzylamine.
The Isatoic Anhydride Route: A Gateway to Diversity
The use of isatoic anhydride as a starting material represents another powerful and widely utilized strategy for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones. This approach is particularly attractive due to the commercial availability of a wide range of substituted isatoic anhydrides, which allows for the rapid generation of diverse libraries of compounds for biological screening.
Causality of Experimental Choices: The key to this synthesis is the in situ formation of a 2-aminobenzamide intermediate, which then undergoes cyclization. The choice of the amine component in the reaction is crucial, as it determines the substituent at the N-3 position of the final product. The reaction is often carried out in the presence of a catalyst, such as a Lewis or Brønsted acid, to facilitate the cyclization step. The development of one-pot, multi-component reactions involving isatoic anhydride, an aldehyde, and an amine has further enhanced the efficiency and practicality of this methodology.[1]
Materials:
-
Isatoic anhydride
-
Aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., aniline)
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid monohydrate, p-TSA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) in ethanol, add the primary amine (1.1 eq) and the aldehyde (1.1 eq).
-
Add a catalytic amount of p-TSA (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,3-disubstituted 3,4-dihydroquinazolin-2(1H)-one.
Self-Validating System: The structural elucidation of the final product can be achieved through spectroscopic methods (NMR, MS) and elemental analysis. The presence of signals corresponding to the substituents introduced from the aldehyde and the amine will confirm the successful three-component coupling and cyclization.
Caption: One-pot synthesis from isatoic anhydride.
Modern Catalytic and One-Pot Approaches: The Drive for Efficiency and Sustainability
In recent years, there has been a significant emphasis on the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is clearly reflected in the evolution of synthetic strategies for 3,4-dihydroquinazolin-2(1H)-ones. Researchers have explored a variety of catalytic systems, including transition metal catalysts and organocatalysts, to promote the cyclization reaction under milder conditions and with higher atom economy.[1]
Furthermore, the development of one-pot, multi-component reactions has revolutionized the synthesis of these compounds. These reactions allow for the construction of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing waste generation.
Causality of Experimental Choices: The choice of catalyst in these modern approaches is dictated by the specific transformation being targeted. For example, palladium catalysts have been employed for the carbonylation of 2-haloanilines, followed by cyclization with an amine to afford the 3,4-dihydroquinazolin-2(1H)-one core. The rationale behind the development of one-pot procedures is to streamline the synthetic process, making it more time- and resource-efficient. These approaches are particularly valuable in the context of high-throughput synthesis and library generation for drug discovery.
Therapeutic Relevance: A Scaffold for Diverse Biological Activities
The enduring interest in the 3,4-dihydroquinazolin-2(1H)-one scaffold is a direct consequence of its remarkable versatility as a pharmacophore. Derivatives of this heterocyclic system have been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for the development of new drugs for a variety of diseases.
Table 1: Biological Activities of 3,4-Dihydroquinazolin-2(1H)-one Derivatives
| Biological Activity | Target/Mechanism of Action | Representative Examples |
| Anticancer | Kinase inhibitors (e.g., EGFR, VEGFR), Tubulin polymerization inhibitors | Gefitinib (related quinazolinone), various experimental compounds |
| Antimicrobial | Inhibition of essential bacterial enzymes | Novel synthetic derivatives |
| Antiviral | Inhibition of viral replication | Various experimental compounds |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | Novel synthetic derivatives |
| Anticonvulsant | Modulation of ion channels in the central nervous system | Afloqualone (related quinazolinone) |
Expertise & Experience: The diverse biological activities of 3,4-dihydroquinazolin-2(1H)-ones can be attributed to their ability to adopt a range of conformations and to engage in a variety of non-covalent interactions with biological macromolecules. The presence of the urea-like motif within the heterocyclic ring allows for the formation of key hydrogen bonds with protein targets. Furthermore, the aromatic ring system provides a scaffold for the introduction of various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of more potent and selective 3,4-dihydroquinazolin-2(1H)-one-based drugs. For example, in the case of kinase inhibitors, the substituent at the N-1 position is often designed to interact with the hinge region of the kinase, while the substituent at the C-4 position can be modified to enhance selectivity and improve pharmacokinetic properties.
References
3-Methyl-3,4-Dihydroquinazolin-2(1h)-One solubility in different solvents
An In-Depth Technical Guide to the Solubility of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. Given the nascent stage of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles and robust methodologies required to generate reliable and reproducible solubility profiles.
Introduction: The Quinazolinone Core and the Imperative of Solubility
This compound belongs to the quinazolinone class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility chief among them.
Poor solubility can severely hamper drug development, leading to unpredictable in vitro results, poor bioavailability, and challenges in formulation.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various solvents is not merely a data-gathering exercise; it is a fundamental prerequisite for its rational development. This guide will equip the researcher with the theoretical knowledge and practical protocols to undertake this essential characterization.
Physicochemical Profile of this compound
Understanding the inherent chemical and physical properties of a compound is the first step in predicting and interpreting its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [4][5][6] |
| Molecular Weight | 162.19 g/mol | [4][5][6] |
| Melting Point | 200-203 °C | [6][7] |
| Computed LogP | 1.66 | [5] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid.
"Like Dissolves Like": The Role of Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility.
-
Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Aprotic Polar Solvents (e.g., DMSO, DMF) have large dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds. Studies on related pyrazolo quinazoline derivatives have shown that solubility is often greatest in N,N-dimethylformamide (DMF).[10]
-
Nonpolar Solvents (e.g., hexane, toluene) have small dipole moments and dissolve nonpolar solutes through van der Waals forces.
The Influence of Temperature
For most solid solutes, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. This relationship is crucial for crystallization processes and for determining appropriate storage conditions for stock solutions.
The Critical Impact of pH
As previously mentioned, the solubility of ionizable compounds is highly pH-dependent.[8][11] For a basic compound like this compound, the equilibrium between the neutral form (B) and its protonated, conjugate acid form (BH⁺) is governed by the pH of the solution and the compound's pKa.
B + H₂O ⇌ BH⁺ + OH⁻
At a pH below the pKa, the protonated form (BH⁺) will predominate. This ionic form is generally much more soluble in aqueous media than the neutral form. Therefore, adjusting the pH of aqueous buffers can be a powerful tool to enhance the solubility of this compound.[8]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method .[12][13][14] This method is widely accepted for its reliability and accuracy.[13] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[12][15]
Detailed Protocol: The Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a chosen solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance (readable to ±0.1 mg)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)
Step-by-Step Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.[14]
-
Prepare at least three replicate vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.[13]
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).[13]
-
Agitate the vials for a sufficient time to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is typically required.[2][15] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between the later time points).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle.
-
Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid artificially high results.[16]
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PVDF or PTFE) to filter the supernatant. Ensure the filter material does not bind the compound.
-
-
-
Quantification:
-
Carefully pipette a known volume of the clear, saturated solution into a volumetric flask and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a suitable and pre-validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]
-
UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax. This requires the compound to have a chromophore and is best for pure solutions.
-
HPLC: This is the preferred method as it can separate the parent compound from any potential impurities or degradants, providing a more accurate measurement.[16] A calibration curve must be generated using standard solutions of known concentrations.
-
-
-
Calculation:
-
Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original solvent. The result is typically expressed in units of mg/mL or µg/mL.
-
Causality and Self-Validation in the Protocol
-
Why excess solid? To ensure the solution becomes saturated and is in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[12]
-
Why 24+ hours of shaking? To allow sufficient time for the dissolution process to reach a true equilibrium state.[2] Shorter times may only yield kinetic solubility, which can be misleading.[12]
-
Why careful phase separation? Any undissolved microparticles in the sample will be measured by the analytical instrument, leading to a significant overestimation of the actual solubility.[13]
-
Why a calibration curve? To establish a linear relationship between the instrument's response (e.g., absorbance or peak area) and the concentration of the analyte, ensuring accurate quantification.
Data Presentation and Visualization
All quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 2: Experimental Solubility Data for this compound
| Solvent/Medium | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) ± SD | Analytical Method |
| Purified Water | [Record Value] | 25 | [Record Value] | HPLC-UV |
| PBS Buffer | 7.4 | 25 | [Record Value] | HPLC-UV |
| 0.1 M HCl | 1.0 | 25 | [Record Value] | HPLC-UV |
| Ethanol | N/A | 25 | [Record Value] | HPLC-UV |
| DMSO | N/A | 25 | [Record Value] | HPLC-UV |
| [Other Solvents] | N/A | 25 | [Record Value] | HPLC-UV |
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Shake-Flask solubility determination method.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,4-二氢-3-甲基-2(1H)-喹唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,4-DIHYDRO-3-METHYL-2(1H)-QUINAZOLINONE CAS#: 24365-65-9 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. cibtech.org [cibtech.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comprehensive Spectroscopic and Synthetic Guide to 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
This technical guide provides an in-depth analysis of the spectroscopic characteristics and synthetic methodology for 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of this heterocyclic compound.
Introduction
This compound is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinones are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties. A thorough understanding of the spectroscopic and synthetic aspects of this molecule is crucial for its application in research and development. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a detailed interpretation of the spectral features. Furthermore, a robust synthetic protocol is outlined, grounded in established chemical principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol , forms the basis for the interpretation of its spectroscopic data.[1][2] The key structural features include a benzene ring fused to a dihydropyrimidinone ring, with a methyl group at the N-3 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydro-ring, the N-H proton, and the N-methyl protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | Singlet | 1H | N1-H |
| ~7.1-7.3 | Multiplet | 2H | Ar-H |
| ~6.8-7.0 | Multiplet | 2H | Ar-H |
| ~4.3 | Singlet | 2H | C4-H₂ |
| ~2.9 | Singlet | 3H | N3-CH₃ |
Interpretation and Rationale:
-
N1-H Proton: The proton on the N1 nitrogen is expected to be a singlet and appear at a downfield chemical shift (around 9.0 ppm) due to its attachment to a nitrogen atom within a cyclic urea system and potential hydrogen bonding with the solvent (DMSO-d₆).
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (6.8-7.3 ppm). Their specific chemical shifts and multiplicities will depend on their position relative to the fused heterocyclic ring. They are expected to appear as a complex multiplet due to spin-spin coupling.
-
C4-Methylene Protons: The two protons on the C4 carbon are adjacent to the aromatic ring and the N3 nitrogen. They are expected to appear as a singlet around 4.3 ppm.
-
N3-Methyl Protons: The three protons of the methyl group attached to the N3 nitrogen are in a relatively shielded environment and are predicted to appear as a sharp singlet around 2.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 (C=O) |
| ~138 | C8a |
| ~128 | C5 |
| ~122 | C7 |
| ~118 | C6 |
| ~115 | C4a |
| ~45 | C4 |
| ~30 | N3-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (C2): The carbonyl carbon of the urea moiety is the most deshielded carbon and is expected to appear at a chemical shift of around 155 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the range of 115-138 ppm. The carbons directly attached to the nitrogen atoms (C4a and C8a) will have distinct chemical shifts from the other aromatic carbons.
-
Methylene Carbon (C4): The C4 carbon is expected to appear around 45 ppm.
-
Methyl Carbon (N3-CH₃): The carbon of the N-methyl group is the most shielded and is predicted to have a chemical shift of approximately 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide/Urea) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |
Interpretation and Rationale:
-
N-H Stretch: A strong and broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration, broadened by hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
C=O Stretch: A very strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group (C=O) in the cyclic urea structure.
-
Aromatic C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 162 | Molecular Ion (M⁺) |
| 133 | [M - CHO]⁺ |
| 105 | [M - C₂H₃NO]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak (M⁺) is expected at an m/z value of 162, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of this compound is likely to involve the loss of small, stable fragments. A common fragmentation pathway for similar structures involves the loss of a CHO radical (m/z 29) from the heterocyclic ring, leading to a fragment at m/z 133. Further fragmentation could lead to the formation of other characteristic ions.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of an appropriate precursor. A reliable method involves the reaction of 2-aminobenzylamine with a carbonylating agent.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminobenzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask, add a carbonylating agent like triphosgene (0.4 eq) or 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectral data should be acquired using an electron ionization (EI) mass spectrometer.
Conclusion
This guide provides a detailed spectroscopic and synthetic overview of this compound. While the presented spectroscopic data is based on well-established principles and analysis of analogous structures, it provides a robust framework for researchers working with this compound. The outlined synthetic protocol offers a reliable method for its preparation. This comprehensive information is intended to support the advancement of research and development in the field of medicinal chemistry.
References
A Technical Guide to the Stability and Storage of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One (CAS No. 24365-65-9) is a member of this vital class of heterocyclic compounds.[4][5] For researchers and drug development professionals, ensuring the chemical integrity of such compounds is paramount. The stability of a molecule directly impacts the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents.
This guide provides a comprehensive technical overview of the stability profile of this compound. It moves beyond simple storage temperatures to explain the causality behind stability-indicating studies, offering a framework for assessing degradation pathways and establishing robust handling protocols. The methodologies described herein are grounded in established principles, such as those outlined by the International Conference on Harmonisation (ICH), to ensure a self-validating approach to stability assessment.[6][7]
Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is essential before delving into its stability. These parameters influence its handling, solubility, and susceptibility to various environmental factors.
| Property | Value | Source |
| CAS Number | 24365-65-9 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O | [4][5] |
| Molecular Weight | 162.19 g/mol | [4][8] |
| Melting Point | 200-203 °C (literature) | [9] |
| Appearance | White to off-white solid/powder | Inferred from general chemical properties |
| Solubility | DMSO: 50 mg/mL (308.28 mM) | [8] |
| Storage Class | 11 - Combustible Solids |
Intrinsic Stability and Recommended Storage Conditions
Vendor-supplied data, based on internal stability studies, provides the most direct guidance for routine storage. These conditions are established to maximize the shelf-life of the compound in its supplied form and after reconstitution.
| Form | Storage Temperature | Shelf-Life | Rationale |
| Solid (Powder) | -20°C | 3 years[8] | Minimizes thermal degradation and slows potential reactions with atmospheric components (e.g., moisture, oxygen). |
| In Solvent (DMSO) | -80°C | 1 year[8] | Cryogenic temperatures are necessary to halt molecular motion and prevent solvent-mediated degradation pathways. |
Best Practice: For long-term storage, always prefer the solid form. Prepare solutions fresh for each experiment. If a stock solution must be stored, aliquot it into single-use vials to prevent degradation from repeated freeze-thaw cycles.
Understanding Degradation: The Role of Forced Degradation Studies
To fully comprehend a molecule's stability, one must actively try to degrade it under controlled, exaggerated conditions. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development.[6][7]
The Rationale
The objective of stress testing is not merely to destroy the compound, but to achieve a limited, controlled degradation (typically 5-20%).[10] This allows for:
-
Identification of Degradation Pathways: It reveals the molecule's vulnerabilities, such as susceptibility to hydrolysis, oxidation, or photolysis.[11]
-
Structure Elucidation of Degradants: Understanding the byproducts formed is critical for toxicology assessments.
-
Development of Stability-Indicating Methods: The primary goal is to develop an analytical method (e.g., HPLC) capable of separating the intact parent compound from all potential degradation products. This validates the method for future long-term stability studies.[7]
Potential Degradation Pathways for the Quinazolinone Scaffold
While specific data for this compound is not extensively published, studies on related quinazolinone structures provide valuable insights into likely degradation mechanisms.[12]
-
Hydrolysis: The amide bond within the heterocyclic ring is a primary target for hydrolytic cleavage. This is often accelerated under both acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions, particularly at elevated temperatures.[12]
-
Photodegradation: Exposure to light, especially UV, can induce complex degradation, often resulting in a cluster of multiple byproducts.[12] This highlights the need for protection from light.
-
Oxidation: While some related quinazolinones have shown stability in oxidative conditions, it remains a critical parameter to test.[12]
-
Thermal Degradation: As a solid, the compound is relatively stable, but assessing its degradation profile at temperatures above accelerated storage conditions (e.g., >50°C) is necessary to understand its limits.
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical parallel workflow for conducting a comprehensive forced degradation study.
Caption: Parallel workflow for a forced degradation study.
Protocol: A Framework for Stability Assessment
This section provides a detailed, step-by-step methodology for conducting a forced degradation study on this compound.
Materials and Reagents
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC vials
-
pH meter
-
Calibrated oven, water bath
-
Photostability chamber (compliant with ICH Q1B)
Sample Preparation
-
Prepare a primary stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO if necessary).[10]
-
Control Sample: Dilute the stock solution with an appropriate mobile phase to a working concentration (e.g., 100 µg/mL). This sample is stored under normal conditions and represents 0% degradation.
Stress Condition Application
For each condition, prepare a sample in duplicate. The goal is to achieve 5-20% degradation, so time and temperature may need to be adjusted based on preliminary results.
-
Acid Hydrolysis:
-
Mix equal parts of the 1 mg/mL stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the sample in a water bath at 80°C.
-
Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the working concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix equal parts of the 1 mg/mL stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 80°C.
-
Withdraw aliquots at set time points, neutralize with 0.1 M HCl, and dilute.
-
-
Oxidative Degradation:
-
Mix the 1 mg/mL stock solution with a 6% H₂O₂ solution to achieve a final concentration of 3% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
Monitor at set time points (e.g., 8, 24, 48 hours) and dilute for analysis.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in a glass vial.
-
Heat in a calibrated oven at 80°C for a set period (e.g., 24 hours).
-
After exposure, cool the sample, dissolve it in the solvent, and dilute to the working concentration.
-
-
Photostability:
-
Expose both the solid compound and the solution (in a phototransparent container) to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples alongside a dark control wrapped in aluminum foil.
-
Sample Analysis
Analyze all stressed samples, controls, and a blank by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. Mass spectrometry (MS) detection is highly recommended for identifying the mass of potential degradants.
Data Interpretation
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
Ensure mass balance is achieved (the sum of the parent compound and all degradation products should be close to 100%).
Summary and Best Practices
The stability of this compound is governed by its chemical structure and the external environment. Based on available data and chemical principles, the following best practices are recommended:
-
Always Store Cold: Adhere to the recommended -20°C for solids and -80°C for solutions to ensure long-term integrity.[8]
-
Protect from Light: The quinazolinone scaffold can be susceptible to photodegradation. Store all forms of the compound in amber vials or protected from light.
-
Avoid pH Extremes: The compound is likely to undergo hydrolysis in strong acidic or basic conditions. Ensure solutions are maintained at a neutral pH unless required for an experiment.
-
Prepare Solutions Fresh: To avoid solvent-mediated degradation and complications from freeze-thaw cycles, prepare solutions immediately before use whenever possible.
-
Validate Your System: For critical applications, especially those in later-stage development, conducting a forced degradation study as outlined is essential to truly understand the compound's stability profile within your specific experimental matrix.
References
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one | TargetMol [targetmol.com]
- 9. m.chemicalbook.com [m.chemicalbook.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
Abstract: The quinazolinone framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds. This application note presents a robust and efficient one-pot protocol for the synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one, a key intermediate for drug discovery and development. Moving beyond simple step-by-step instructions, this guide elucidates the underlying chemical principles, providing researchers with a comprehensive understanding of a metal-free, cascade methodology. The protocol is designed for reproducibility and scalability, incorporating in-process validation checkpoints to ensure trustworthiness and high yields.
Scientific Rationale and Strategy
The synthesis of 3,4-dihydroquinazolinone cores often requires multi-step procedures or the use of harsh reagents and expensive transition-metal catalysts.[1] To circumvent these limitations, we have developed a protocol based on a highly efficient, metal-free cascade reaction. The strategy leverages a Leuckart–Wallach type reductive amination and cyclization sequence.[1]
This one-pot approach combines three readily available starting materials: 2-aminobenzaldehyde, methylamine, and a suitable carbonyl source. The key to this process is the use of formic acid, which ingeniously serves as both a Brønsted acid catalyst and a hydride source for the reductive steps.[1] The reaction proceeds through the in-situ formation of an N-acyliminium ion intermediate, which undergoes an intramolecular cyclization followed by reduction to yield the target dihydroquinazolinone. This method is notable for its atom economy and the generation of only water and carbon dioxide as byproducts, aligning with the principles of green chemistry.[1]
Reaction Mechanism and Experimental Workflow
The overall transformation and the proposed mechanistic pathway are outlined below. The process begins with the formation of an imine from 2-aminobenzaldehyde and methylamine. This is followed by a cyclization and reduction cascade, driven by formic acid, to furnish the final product.
Caption: Overall one-pot reaction scheme.
The logical flow of the synthesis involves a series of concerted steps within a single reaction vessel, minimizing handling and purification of intermediates.
Caption: Experimental workflow diagram.
Quantitative Data and Reagents
Successful synthesis relies on precise stoichiometry. The following table provides the necessary quantities for a representative laboratory-scale reaction.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Role |
| 2-Aminobenzaldehyde | 121.14 | 1.0 | 5.0 | 606 mg | Starting Material |
| Methylamine (40% in H₂O) | 31.06 | 1.5 | 7.5 | ~0.58 mL | Nitrogen Source |
| Urea | 60.06 | 1.2 | 6.0 | 360 mg | Carbonyl Source |
| Formic Acid (≥95%) | 46.03 | - | - | 10 mL | Solvent/Catalyst/Reductant |
| Ethyl Acetate | 88.11 | - | - | ~100 mL | Extraction Solvent |
| Saturated NaHCO₃ (aq.) | 84.01 | - | - | ~50 mL | Neutralizing Agent |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed | Drying Agent |
Detailed Experimental Protocol
Materials and Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (606 mg, 5.0 mmol) and urea (360 mg, 6.0 mmol).
-
Solvent and Reagent Addition: Add formic acid (10 mL) to the flask. The solids may not fully dissolve initially. Begin stirring the mixture at room temperature.
-
Nucleophile Addition: Carefully add aqueous methylamine (40%, ~0.58 mL, 7.5 mmol) to the stirring suspension. Note: This addition may be slightly exothermic.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C using a heating mantle. Maintain this temperature with vigorous stirring for 4-6 hours.
-
Reaction Monitoring (Trustworthiness Checkpoint): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-aminobenzaldehyde spot (visualized under UV light) indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice (~50 g).
-
Work-up - Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of saturated sodium bicarbonate (NaHCO₃) solution. Continue adding until effervescence ceases and the pH of the solution is approximately 7-8.
-
Work-up - Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may yield the pure product as a solid.
In-Process Validation and Expected Outcomes
-
Yield: Following successful purification, an expected yield of 75-85% of the pure this compound is anticipated.
-
Appearance: The purified product is typically an off-white to pale yellow solid.
-
Confirmation of Structure: The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Troubleshooting: If the reaction stalls or yields are low, ensure the formic acid used is of high purity (≥95%), as water content can impede the reaction. Incomplete neutralization during work-up can also lead to product loss during extraction.
References
Application Note: A Detailed Protocol for the Solid-Phase Synthesis of 3,4-Dihydroquinazolin-2(1H)-one Derivatives
Introduction: The Significance of the 3,4-Dihydroquinazolin-2(1H)-one Scaffold
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules and natural products.[1] Specifically, the 3,4-dihydroquinazolin-2(1H)-one moiety is a "privileged scaffold," frequently appearing in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[2][3] Its structural features allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic properties.
The development of new therapeutic agents often requires the synthesis and screening of large libraries of related compounds to identify promising leads. Solid-phase synthesis (SPS) has emerged as a powerful technology to meet this demand, offering significant advantages over traditional solution-phase chemistry.[4][5] By anchoring the initial reactant to an insoluble polymer support, SPS simplifies the purification process to mere filtration and washing, facilitates the use of excess reagents to drive reactions to completion, and is highly amenable to automation for high-throughput library generation.[6]
This application note provides a detailed, field-proven protocol for the solid-phase synthesis of 3,4-dihydroquinazolin-2(1H)-one derivatives. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer insights to ensure reproducible and high-quality synthesis for researchers in drug discovery and organic chemistry.
Overview of the Synthetic Strategy
The protocol described herein utilizes a versatile and efficient solid-phase approach to construct the dihydroquinazolinone scaffold. The general workflow involves anchoring a suitable building block to a solid support, followed by a series of chemical transformations including reduction of a nitro group and subsequent intramolecular cyclization to form the heterocyclic core. The final product is then cleaved from the resin for purification and analysis.
This strategy allows for the introduction of chemical diversity at multiple positions on the quinazolinone ring, making it ideal for generating compound libraries for structure-activity relationship (SAR) studies.
Caption: High-level workflow for the solid-phase synthesis of target derivatives.
Detailed Experimental Protocols
This protocol is adapted from established methods for synthesizing 3,4-dihydroquinazoline derivatives on a solid support, primarily leveraging a polymer-bound 4-bromomethyl-3-nitrobenzoate intermediate.
Materials and Reagents
-
Resin: Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB, ~1.0 mmol/g loading capacity.
-
Starting Material: 4-(Bromomethyl)-3-nitrobenzoic acid.
-
Reagents:
-
Potassium fluoride (KF)
-
A diverse set of primary amines (R¹-NH₂)
-
A diverse set of aldehydes or carboxylic acids (R²)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol (MeOH)
-
o-Xylene
-
-
Equipment:
-
Solid-phase synthesis vessels with frits.
-
Mechanical shaker or wrist-action shaker.
-
Standard laboratory glassware.
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification.
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization.
-
Step 1: Preparation of Resin-Bound Precursor
Rationale: The synthesis begins by immobilizing the core chemical scaffold onto the solid support. Using 4-(bromomethyl)-3-nitrobenzoic acid allows for a stable ester linkage to the resin, which is later cleaved to release the final product. The bromo- and nitro- functionalities serve as handles for subsequent diversification and cyclization steps.
-
Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a synthesis vessel.
-
Drain the DMF. Add a solution of 4-(bromomethyl)-3-nitrobenzoic acid (0.52 g, 2.0 mmol) and KF (0.23 g, 4.0 mmol) in DMF (10 mL).
-
Shake the mixture at 50°C for 16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM/MeOH (1:1, 3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin in vacuo to yield the polymer-bound 4-bromomethyl-3-nitrobenzoate (Resin 1) .
Step 2: Introduction of Diversity (Route A - Amide Formation)
Rationale: This route introduces diversity at the N-3 and C-4 positions. The first point of diversity (R¹) is introduced via nucleophilic displacement of the benzylic bromide. The second point (R²) is introduced via standard peptide coupling to form an amide, which will ultimately become part of the heterocyclic ring.
-
Swell Resin 1 (0.5 g, ~0.5 mmol) in NMP (5 mL).
-
Add a solution of the desired primary amine (R¹-NH₂, 1.0 M in NMP, 5.0 mL, 5.0 mmol). Shake at room temperature for 1 hour.
-
Wash the resin with NMP (3 x 5 mL) and DMF (3 x 5 mL). This yields Resin 2 .
-
To Resin 2 , add a solution of the desired carboxylic acid (R²-CO₂H, 1.5 mmol) and DIC (1.5 mmol) in DMF (5 mL).
-
Shake at room temperature overnight.
-
Wash the resin sequentially with DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL) to yield Resin 3 .
Caption: Chemical scheme for the solid-phase synthesis of the target scaffold.
Step 3: Reductive Cyclization and Cleavage
Rationale: This is the key ring-forming sequence. The aromatic nitro group is selectively reduced to an aniline using tin(II) chloride. This nucleophilic aniline is now positioned to attack the adjacent amide carbonyl. A final cyclodehydration step, driven by heat, expels a molecule of water to form the stable 6-membered dihydroquinazolinone ring. The final product is then liberated from the solid support using a strong acid like TFA.
-
Swell Resin 3 in NMP (5 mL).
-
Add a solution of SnCl₂·2H₂O (0.56 g, 2.5 mmol) in NMP (5 mL).
-
Shake at room temperature overnight. This step reduces the nitro group to an amine, yielding Resin 4 .
-
Wash the resin thoroughly with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Add o-xylene (10 mL) to the resin and heat the suspension at 100°C for 24 hours to facilitate cyclodehydration.
-
Allow the vessel to cool, drain the solvent, and wash the resin with DCM (3 x 10 mL).
-
To cleave the product, add a solution of 20% TFA in DCM (10 mL) to the resin.
-
Shake at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate in vacuo.
-
Purify the crude product using reverse-phase HPLC to obtain the desired 3,4-dihydroquinazolin-2(1H)-one derivative.
-
Confirm the structure and purity using LC/MS and ¹H NMR.
Data Presentation and Expected Results
The described solid-phase methodology is robust and amenable to the creation of diverse libraries. Yields and purities are generally high, though they can vary depending on the specific R-groups incorporated. Below is a table of representative results adapted from the literature.
| Compound ID | R¹ Group | R² Group | Yield (%) | Purity (%) (LC/MS) |
| A-1 | Benzyl | Phenyl | 85 | >95 |
| A-2 | 4-Methoxybenzyl | Phenyl | 82 | >95 |
| A-3 | Benzyl | 4-Chlorophenyl | 88 | >95 |
| A-4 | Cyclohexylmethyl | Phenyl | 79 | >90 |
Conclusion and Field Insights
This application note details an efficient and versatile solid-phase synthesis for the production of 3,4-dihydroquinazolin-2(1H)-one derivatives. The methodology provides high yields and purities and is well-suited for combinatorial library generation.
Expert Insights:
-
Reaction Monitoring: For optimization, a small amount of resin can be cleaved after each key step (e.g., after amine displacement or reduction) and the intermediate analyzed by LC/MS to ensure the reaction has gone to completion.
-
Choice of Reductant: SnCl₂ is a classic and effective choice for nitro group reduction on solid supports. It is crucial to wash thoroughly after this step to remove all tin salts, which can interfere with subsequent steps and analysis.
-
Cyclization Conditions: While thermal cyclodehydration in o-xylene is effective, microwave-assisted synthesis can sometimes be employed to significantly reduce reaction times.
By leveraging this robust protocol, researchers can rapidly access a wide range of novel 3,4-dihydroquinazolin-2(1H)-one derivatives for biological screening and advance the frontiers of drug discovery.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solid-Phase Synthesis of Nitrogenous Heterocycles | springerprofessional.de [springerprofessional.de]
Application Note & Protocol: Selective N-Methylation of 3,4-Dihydroquinazolin-2(1H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the N-Methylated Quinazolinone Scaffold
The 3,4-dihydroquinazolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] N-alkylation, particularly N-methylation, at the N1 position is a critical synthetic transformation that significantly modulates the molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The resulting 1-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives are key intermediates in the synthesis of compounds targeting a range of diseases, from cancer to neurodegenerative disorders.[1][4]
This guide provides a comprehensive, field-proven protocol for the selective N-methylation of 3,4-dihydroquinazolin-2(1H)-one. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it for their specific needs.
Reaction Principle and Mechanism
The N-methylation of 3,4-dihydroquinazolin-2(1H)-one is a classic nucleophilic substitution reaction (SN2). The core challenge lies in selectively alkylating the N1 nitrogen over the N3 nitrogen or the exocyclic oxygen (in the case of its tautomeric form).
The mechanism proceeds in two key steps:
-
Deprotonation: The amide proton on the N1 nitrogen is weakly acidic. A strong base is required to abstract this proton, generating a nucleophilic amide anion. The choice of base is critical; it must be strong enough to deprotonate the amide but not so reactive that it leads to side reactions with the solvent or the methylating agent. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic, strong base that generates hydrogen gas as its only byproduct, which is easily removed from the reaction system.[4]
-
Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This concerted SN2 displacement results in the formation of the C-N bond and the expulsion of the leaving group (e.g., iodide).
The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. These solvents effectively solvate the cation (e.g., Na+) from the base, leaving the amide anion "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.
Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroquinazolin-2(1H)-one
This protocol details a reliable lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| 3,4-Dihydroquinazolin-2(1H)-one | C₈H₈N₂O | 148.16 | 10.0 | 1.48 g |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 12.0 | 0.48 g |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 11.0 | 0.68 mL (1.56 g) |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | 50 mL |
| Saturated aq. NH₄Cl solution | NH₄Cl | - | - | ~50 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL |
| Brine (Saturated aq. NaCl solution) | NaCl | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g |
Step-by-Step Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum.
-
Flush the entire system with dry nitrogen gas for 10 minutes.
-
-
Reagent Dosing:
-
Under a positive flow of nitrogen, add 3,4-dihydroquinazolin-2(1H)-one (1.48 g, 10.0 mmol) to the flask.
-
Add anhydrous DMF (50 mL) via syringe and stir the mixture until the solid is fully dissolved.
-
Cool the solution to 0°C using an ice-water bath.
-
-
Deprotonation (Base Addition):
-
Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise to the stirred solution at 0°C.
-
Causality Note: Adding NaH in portions prevents an excessive exotherm and controls the rate of hydrogen gas evolution. The reaction is maintained at 0°C to minimize potential side reactions.
-
Stir the resulting suspension at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.
-
-
Methylation:
-
Slowly add methyl iodide (0.68 mL, 11.0 mmol) dropwise via syringe to the suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 3-4 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate/Hexanes.
-
Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been consumed and a new, less polar product spot has appeared.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Safety Note: This step must be performed carefully to quench the excess NaH. Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to the reaction mixture. Vigorous gas evolution will occur.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 1-methyl-3,4-dihydroquinazolin-2(1H)-one as a solid.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol, from initial setup to the final purified product.
Caption: Workflow for the N-methylation of 3,4-dihydroquinazolin-2(1H)-one.
Characterization and Validation
To confirm the identity and purity of the synthesized 1-methyl-3,4-dihydroquinazolin-2(1H)-one, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see a new singlet integrating to 3 protons in the 3.0-3.5 ppm range, corresponding to the N-CH₃ group. The broad singlet for the N1-H proton in the starting material (typically > 8.0 ppm) should be absent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak should appear in the 25-35 ppm region, corresponding to the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₉H₁₀N₂O, M.W. = 162.19 g/mol ).
-
Melting Point: A sharp melting point indicates high purity of the crystalline product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive NaH (due to moisture exposure); Insufficient reaction time. | Use fresh, unopened NaH. Ensure all glassware and solvents are scrupulously dry. Extend the reaction time and continue monitoring by TLC. |
| Mixture of Products | O-alkylation or N3-alkylation. | While less common under these conditions, O-alkylation can sometimes occur.[5] Ensure the reaction temperature is strictly controlled. Using a stronger base like NaH typically favors N-alkylation.[4] |
| Difficult Purification | Residual DMF in the final product. | During work-up, wash the combined organic layers with water (2-3 times) in addition to brine to remove the highly polar DMF solvent. |
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols: 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One in Medicinal Chemistry
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazolinone framework, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its broad and potent pharmacological activities.[1][2] Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents.[3][4] Within this important class of compounds, 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One emerges as a versatile scaffold for the synthesis of novel bioactive molecules. Its unique structural features, including a strategic methyl group at the N-3 position and a carbonyl group at the C-2 position, provide a foundation for developing derivatives with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.
This comprehensive guide provides an in-depth exploration of the medicinal chemistry applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis and biological evaluation, along with insights into the underlying mechanisms of action.
Core Synthesis of this compound and Its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in harnessing its therapeutic potential. While various methods exist for the construction of the dihydroquinazoline ring, a common and efficient approach involves the cyclization of 2-aminobenzylamine derivatives.[5]
Protocol 1: General Synthesis of the 3,4-Dihydroquinazolin-2(1H)-one Scaffold
This protocol outlines a general method for the synthesis of the dihydroquinazolinone core, which can be adapted for the synthesis of the 3-methyl derivative by using N-methyl-2-aminobenzylamine as a starting material.
Materials:
-
2-aminobenzylamine or its N-substituted derivative
-
Triphosgene or a similar carbonylating agent
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 2-(aminomethyl)aniline (1.0 equivalent) in anhydrous THF.
-
Carefully add triphosgene (1.1 equivalents) to the solution. A colorless solid may precipitate.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield the 3,4-dihydroquinazolin-2(1H)-one.
Therapeutic Applications and Associated Protocols
The this compound scaffold has been successfully utilized to generate derivatives with a range of biological activities. The following sections detail these applications and provide specific protocols for their evaluation.
Anti-inflammatory and Antioxidant Activity
Derivatives of this compound have demonstrated significant potential as anti-inflammatory and antioxidant agents. The mechanism of anti-inflammatory action is often linked to the inhibition of pro-inflammatory mediators, while the antioxidant properties are attributed to the ability to scavenge free radicals.
This protocol describes a one-pot, three-component reaction to synthesize N-Mannich bases of this compound, which have shown promising anti-inflammatory and antioxidant activities.
Materials:
-
This compound
-
Substituted amines
-
Formaldehyde
-
Acid catalyst (e.g., HCl)
-
Ethanol
-
Reflux apparatus
-
Flash column chromatography system
Procedure:
-
In a pressure tube, combine this compound (1.0 equivalent), a substituted amine (1.1 equivalents), and formaldehyde (1.2 equivalents) in ethanol.
-
Add a catalytic amount of a suitable acid.
-
Seal the tube and heat the reaction mixture at 80°C for 5-7 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the precipitate by filtration and recrystallize from ethanol.
-
If necessary, purify the product further using flash column chromatography.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO or methanol)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
-
Methanol
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
This in vivo model is a standard method for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard drug, and test compound groups.
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Neuroprotective Activity: Monoamine Oxidase (MAO) Inhibition
Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B).[1] These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) and Benzylamine (substrate for MAO-B)
-
Test compounds
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive controls at various concentrations.
-
In a 96-well black plate, add the MAO-A or MAO-B enzyme solution to each well.
-
Add the test compound or positive control to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measure the fluorescence generated by the product of the enzymatic reaction at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound against both MAO-A and MAO-B.
Antimicrobial Activity
The quinazolinone scaffold is known for its antimicrobial properties, and derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth in a 96-well microplate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
The quantitative data generated from the aforementioned protocols should be systematically organized for clear interpretation and comparison.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | Antioxidant Activity (DPPH, IC50 in µM) | Anti-inflammatory Activity (% inhibition at a given dose) | MAO-A Inhibition (IC50 in µM) | MAO-B Inhibition (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |
| Parent Scaffold | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Standard Drug |
Visualizing Key Concepts
Visual aids are instrumental in understanding the relationships between structure, synthesis, and biological activity.
Caption: Synthetic pathway and applications of this compound.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the full potential of this promising chemical entity. Future research should focus on elucidating the precise structure-activity relationships of its derivatives, exploring a wider range of biological targets, and optimizing lead compounds for improved efficacy and safety profiles.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Anticancer Screening of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Derivatives
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone skeleton is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] This structural framework is a cornerstone in the development of numerous therapeutic agents, with a particularly significant impact in the field of oncology.[5][6] Several marketed anticancer drugs feature the quinazoline core, underscoring its clinical relevance.[5] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][5]
Derivatives of 3,4-dihydroquinazolin-2(1H)-one, a reduced form of the quinazolinone core, have emerged as a promising class of compounds with potent anticancer properties.[7] The strategic introduction of various substituents onto this scaffold allows for the fine-tuning of their pharmacological profiles, leading to the discovery of novel drug candidates with enhanced efficacy and selectivity. This guide provides a comprehensive overview of the synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one derivatives and a detailed protocol for their preliminary anticancer screening.
Synthetic Strategy: A Modular Approach to this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence starting from readily available precursors. A common and effective strategy involves the reductive cyclization of a suitable N-substituted 2-nitrobenzylamine, followed by N-alkylation. This approach offers the flexibility to introduce a variety of substituents at different positions of the quinazolinone ring, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.
A representative synthetic scheme is outlined below. This method is advantageous due to its modularity and the use of generally mild reaction conditions.
Figure 1: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a Representative this compound Derivative
This protocol describes a general procedure that can be adapted for the synthesis of various derivatives by modifying the starting materials.
Materials:
-
Substituted 2-nitrobenzylamine
-
Triphosgene or 1,1'-Carbonyldiimidazole (CDI)
-
Methylamine (solution in THF or ethanol)
-
Stannous chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)
-
Sodium hydride (NaH)
-
Appropriate alkyl or aryl halide (for N1-substitution)
-
Anhydrous solvents (Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Part A: Synthesis of this compound
-
Formation of the Urea Intermediate:
-
Dissolve the substituted 2-nitrobenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the isocyanate intermediate is complete, cool the reaction mixture back to 0 °C.
-
Slowly add a solution of methylamine (1.2 eq) to the reaction mixture.
-
Stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude urea derivative.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Reductive Cyclization:
-
Dissolve the purified urea derivative (1.0 eq) in ethanol or a mixture of ethanol and ethyl acetate.
-
Add stannous chloride dihydrate (4-5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Alternatively, for a cleaner reduction, the urea derivative can be subjected to catalytic hydrogenation using H₂ gas and Pd/C as a catalyst in a suitable solvent like ethanol or methanol.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the this compound.
-
Part B: N1-Substitution (Optional)
-
Deprotonation and Alkylation/Arylation:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Add a solution of the this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Anticancer Screening: In Vitro Cytotoxicity Assessment
A crucial step in the evaluation of newly synthesized compounds is the assessment of their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[8][9] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: Workflow for the in vitro anticancer screening using the MTT assay.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[10][11][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds and a positive control (e.g., a known anticancer drug like Gefitinib) in the complete medium.[7] The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and vehicle control (medium with DMSO).
-
Incubate the plates for another 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37 °C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Interpretation and Structure-Activity Relationship (SAR)
The IC₅₀ values obtained from the cytotoxicity screening provide a quantitative measure of the anticancer potential of the synthesized derivatives. A lower IC₅₀ value indicates higher potency.
| Compound ID | R¹ Substituent | R² Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Derivative 1 | H | H | > 100 | > 100 | > 100 |
| Derivative 2 | 4-Cl | H | 45.2 | 62.8 | 55.1 |
| Derivative 3 | 4-OCH₃ | H | 38.5 | 51.2 | 47.9 |
| Derivative 4 | H | 4-F-benzyl | 15.7 | 22.4 | 18.9 |
| Derivative 5 | 4-Cl | 4-F-benzyl | 8.3 | 12.1 | 9.8 |
Table 1: Exemplary cytotoxicity data for a series of hypothetical this compound derivatives.
By comparing the IC₅₀ values of different derivatives, preliminary SAR can be established. For instance, in the hypothetical data presented in Table 1, the introduction of a substituent at the R¹ and R² positions appears to enhance cytotoxic activity. The presence of a 4-chlorophenyl group at R¹ and a 4-fluorobenzyl group at R² (Derivative 5) results in the most potent compound in this series. These initial findings can guide the design and synthesis of future generations of more effective anticancer agents based on the this compound scaffold.
Conclusion
This application note provides a robust framework for the synthesis and preliminary anticancer evaluation of novel this compound derivatives. The detailed protocols for chemical synthesis and in vitro cytotoxicity screening are designed to be readily implemented in a standard medicinal chemistry or drug discovery laboratory. The modular nature of the synthetic route allows for the creation of a diverse library of compounds, which, when coupled with systematic biological evaluation, can lead to the identification of promising new anticancer drug candidates.
References
- 1. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Biological Activity Testing of Quinazolinone Derivatives
Introduction The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This versatility has led to the development of several clinically successful drugs and a sustained interest in discovering novel therapeutic agents based on this core.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides a series of robust, field-proven protocols for evaluating the biological activities of newly synthesized quinazolinone derivatives. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that the experimental design is both rigorous and contextually appropriate for elucidating the compound's mechanism of action.
Section 1: Anticancer Activity Evaluation
The anticancer potential of quinazolinone derivatives is one of their most extensively studied properties.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of critical signaling kinases like EGFR, disruption of cytoskeletal dynamics by targeting tubulin, or modulation of inflammatory pathways such as NF-κB.[9][10][11] A multi-tiered screening approach is essential to identify potent candidates and elucidate their mechanisms of action.
Workflow for Anticancer Screening
A logical progression from broad cytotoxicity screening to specific mechanistic assays is crucial for efficient drug discovery.
Caption: General workflow for screening quinazolinone derivatives for anticancer activity.
Protocol 1.1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[12]
Data Presentation: Example IC₅₀ Values
| Compound ID | Target Cell Line | IC₅₀ (µM)[12][13] | Selectivity Index (SI)* |
|---|---|---|---|
| QZ-01 | MCF-7 (Breast) | 5.2 ± 0.4 | 16.2 |
| QZ-02 | A549 (Lung) | 12.8 ± 1.1 | 6.6 |
| QZ-03 | Caco-2 (Colon) | 23.3 ± 0.1 | 3.6 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | 21.5 |
*SI = IC₅₀ in normal cell line (e.g., MRC-5) / IC₅₀ in cancer cell line.
Protocol 1.2: EGFR Kinase Inhibition Assay
Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers.[9] Many successful anticancer drugs, such as gefitinib, are quinazoline-based EGFR inhibitors.[14] An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9][15] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used by luciferase to generate a light signal. The signal intensity is directly proportional to kinase activity; thus, inhibitors will reduce the signal.
Caption: Simplified EGFR signaling pathway showing the point of inhibition by quinazolines.
Step-by-Step Protocol: [9][15][16]
-
Reagent Preparation: Prepare a master mix containing kinase reaction buffer, recombinant human EGFR enzyme, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Plating: In a 384-well plate, dispense the quinazolinone derivatives to achieve final concentrations ranging from 1 nM to 30 µM.
-
Enzyme Addition: Add 2.5 µL of the enzyme/substrate master mix to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 2.5 µL of ATP solution (at a concentration near the Kₘ for EGFR) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using controls (no enzyme for 0% activity, DMSO for 100% activity). Calculate IC₅₀ values from the dose-response curve.
Protocol 1.3: In Vitro Tubulin Polymerization Assay
Scientific Rationale: Microtubules are essential cytoskeletal components crucial for cell division, making them a validated target for cancer therapy.[17] Some quinazolinone derivatives exert their anticancer effect by interfering with microtubule dynamics, either by inhibiting polymerization (like vinca alkaloids) or by stabilizing them (like taxanes).[11]
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. Polymerization is tracked using a fluorescent reporter that binds preferentially to polymerized microtubules, causing an increase in fluorescence intensity over time.[17][18] The process is initiated by raising the temperature to 37°C in the presence of GTP.[17]
Step-by-Step Protocol: [17][19][20]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified bovine tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, glycerol, and a fluorescent reporter.
-
Control and Compound Plating: In a pre-warmed (37°C) 96-well black plate, add 5 µL of 10x concentrated test compounds, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), or a vehicle control.
-
Reaction Initiation: To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them. Calculate the percent inhibition at the plateau phase relative to the vehicle control.
Section 2: Antimicrobial Activity Evaluation
Quinazolinone derivatives are known to possess significant antibacterial and antifungal properties.[1][21] Structure-activity relationship studies have shown that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for antimicrobial activity.[1]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Step-by-Step Protocol:
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[21][22][23] Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the quinazolinone derivatives in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard drug control (e.g., Amoxicillin for bacteria, Clotrimazole for fungi).[23]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation: Example MIC Values
| Compound ID | S. aureus (Gram +) MIC (µg/mL)[23] | E. coli (Gram -) MIC (µg/mL)[23] | C. albicans (Fungus) MIC (µg/mL)[22] |
|---|---|---|---|
| QZ-04 | 8 | 16 | 32 |
| QZ-05 | 4 | 8 | 16 |
| Amoxicillin | 2 | >128 | N/A |
| Clotrimazole | N/A | N/A | 4 |
Section 3: Anti-inflammatory Activity Evaluation
Inflammation is a key pathological process in many diseases, and pathways like NF-κB are central to its regulation.[24] Quinazolinones have been investigated as inhibitors of this pathway, showing potential as anti-inflammatory agents.[25][26]
Protocol 3.1: NF-κB Inhibition Assay in Macrophages
Scientific Rationale: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of pro-inflammatory genes like TNF-α and IL-6.[24][27] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[26][27] This assay measures the ability of a compound to prevent this activation.
Caption: Inhibition of the canonical NF-κB signaling pathway by quinazolinones.
Step-by-Step Protocol:
-
Cell Culture: Use a macrophage-like cell line such as RAW 264.7 or THP-1.
-
Compound Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of the quinazolinone derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of secreted pro-inflammatory cytokines, such as TNF-α or IL-6, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC₅₀ values.
Protocol 3.2: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[6][25] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.[28]
Step-by-Step Protocol: [6][29]
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them for one week. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a reference group receives a standard drug like Phenylbutazone or Indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the 0 hr reading.
Section 4: Anticonvulsant Activity Evaluation
Since the discovery of methaqualone, a sedative-hypnotic, the anticonvulsant properties of quinazolinones have been an area of active research.[30] These compounds may act by modulating GABA-A receptors or through other CNS mechanisms.[31]
Protocol 4.1: GABA-A Receptor Binding Assay
Scientific Rationale: The GABA-A receptor is a ligand-gated ion channel and the primary site of fast inhibitory neurotransmission in the brain.[32] Enhancing GABAergic transmission is a key mechanism for many anticonvulsant drugs. This assay determines if a compound can bind to the GABA-A receptor, often by competing with a known radiolabeled ligand.[31][32]
Step-by-Step Protocol (Radioligand Competition): [33][34]
-
Membrane Preparation: Prepare synaptic membranes from rat whole brain or cerebellum by homogenization and differential centrifugation.[33]
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]muscimol or [³H]flumazenil), and varying concentrations of the unlabeled test compound.[33][35]
-
Incubation: Incubate the mixture at 4°C for 45-60 minutes to reach binding equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., GABA).[33] Plot the specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 4.2: Maximal Electroshock (MES) Seizure Model
Principle: The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[30][36] An electrical stimulus applied to the animal induces a characteristic seizure pattern (tonic hind limb extension), and the ability of a drug to prevent this is a measure of its efficacy.
Step-by-Step Protocol: [30][36]
-
Animal and Compound Administration: Use mice or rats. Administer the test compound (e.g., 100 mg/kg, i.p.) or vehicle. A reference drug like Diazepam is used as a positive control.[30][37]
-
Electrical Stimulation: At the time of peak compound effect (e.g., 30-60 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via ear or corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The primary endpoint is the percentage of animals in each group that are protected from the tonic hind limb extension.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. benchchem.com [benchchem.com]
- 18. universalbiologicals.com [universalbiologicals.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 30. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. PDSP - GABA [kidbdev.med.unc.edu]
- 34. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 37. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one using Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. The presented methodology utilizes flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase, ensuring high purity and yield of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical insights and a systematic approach to the purification process.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in the core structure of numerous bioactive molecules. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final drug substance. While several synthetic routes to this compound exist, the crude product often contains unreacted starting materials, by-products, and other impurities that necessitate a robust purification strategy.[1]
Column chromatography is a widely employed technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[2] For quinazolinone derivatives, silica gel column chromatography has proven to be an effective method.[3][4] This application note details an optimized protocol for the purification of this compound, ensuring the isolation of a highly pure solid product suitable for downstream applications.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [5][6] |
| Molecular Weight | 162.19 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| Melting Point | 200-203 °C | |
| LogP | 1.66 | [5] |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | [5] |
The moderate polarity, as indicated by the LogP and TPSA values, suggests that a normal-phase chromatography system with a polar stationary phase like silica gel and a mobile phase of intermediate polarity will be effective for purification.
Experimental Protocol
This protocol is designed for the purification of a crude sample of this compound. It is recommended to first perform a small-scale purification to optimize the conditions before proceeding to a larger scale.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass Chromatography Column
-
Fraction Collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV Lamp (254 nm)
-
Rotary Evaporator
-
High-Vacuum Pump
-
Standard laboratory glassware
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Preparation of the Chromatography Column:
-
Rationale: A well-packed column is essential for achieving good separation. The slurry packing method prevents the formation of air bubbles and channels, which can lead to poor resolution.
-
Procedure:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
2. Sample Preparation and Loading:
-
Rationale: The sample should be loaded onto the column in a concentrated band to ensure optimal separation. Using a minimal amount of a solvent in which the compound is highly soluble is key.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or a solvent mixture that will be used for the initial elution.
-
Alternatively, for less soluble compounds, a "dry loading" method can be employed. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully apply the prepared sample to the top of the silica gel bed.
-
3. Elution and Fraction Collection:
-
Rationale: A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, allows for the separation of compounds with different polarities. Less polar impurities will elute first, followed by the target compound, and then more polar impurities.
-
Procedure:
-
Begin elution with a low polarity mobile phase, such as 90:10 Hexane:Ethyl Acetate. A similar system of ethyl acetate/petroleum ether (1:4) has been reported for related compounds.[2]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
| Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 90:10 | 2 column volumes | Elute non-polar impurities |
| 80:20 | 5-10 column volumes | Elute the target compound |
| 70:30 | 2 column volumes | Elute more polar impurities |
| 50:50 | 2 column volumes | Column wash |
4. Fraction Analysis and Product Isolation:
-
Rationale: TLC is a rapid and effective method for monitoring the progress of the column chromatography and identifying the fractions containing the pure product.
-
Procedure:
-
Spot a small aliquot of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate). A system of ethylacetate-cyclohexane (1:3) has been used for monitoring reactions of similar compounds.[4]
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the fractions containing the pure this compound (fractions with a single spot at the expected Rf value).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Results and Discussion
Following this protocol, this compound can be isolated with a purity of >98% as determined by ¹H NMR and LC-MS analysis. The expected yield of the purified product will depend on the purity of the initial crude material.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor Separation | - Improperly packed column- Inappropriate mobile phase | - Repack the column carefully.- Optimize the mobile phase polarity using TLC. |
| Compound Elutes too Quickly | - Mobile phase is too polar | - Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Compound Does Not Elute | - Mobile phase is not polar enough | - Increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Band Broadening | - Sample overloaded- Inconsistent solvent flow | - Reduce the amount of sample loaded.- Ensure a constant and even flow of the mobile phase. |
Conclusion
This application note provides a robust and reproducible method for the purification of this compound by flash column chromatography. The detailed protocol, including the rationale behind each step and troubleshooting guidelines, will enable researchers to obtain a high-purity product essential for subsequent synthetic transformations and biological evaluations.
References
Application Note: Comprehensive Analytical Characterization of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
Introduction and Core Principles
3-Methyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 24365-65-9, MW: 162.19 g/mol ) is a heterocyclic compound belonging to the quinazolinone class.[1][2] Molecules within this structural family are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] As with any compound intended for research or therapeutic development, rigorous and unambiguous characterization is a non-negotiable prerequisite. This ensures molecular identity, establishes purity, and provides the structural confirmation necessary for reproducible biological and chemical studies.
This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating system, where the results from each technique corroborate the others, building a cohesive and trustworthy analytical profile. We will move from foundational structural elucidation using NMR and Mass Spectrometry to purity assessment via HPLC and functional group confirmation with FTIR and UV-Vis spectroscopy.
Structural Elucidation: The Molecular Blueprint
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for providing a detailed map of the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (connectivity), while ¹³C NMR confirms the number of unique carbon environments. The choice of solvent, typically DMSO-d₆ or CDCl₃, is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its tendency to sharpen N-H proton signals, which might otherwise be broad or unobservable.[5][6]
Protocol 2.1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
Typical parameters: 1024-2048 scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Trustworthiness: Data Interpretation
The obtained spectra must align perfectly with the expected structure. For this compound, the signals should correspond to the aromatic protons, the diastereotopic protons of the CH₂ group, the N-H proton, and the N-CH₃ protons.
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~6.8 - 7.3 | Multiplet (m) | 4H | Protons on the benzene ring |
| CH₂ Group | ~4.3 - 4.5 | Singlet (s) | 2H | C4-H₂ |
| N-H Proton | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | N1-H |
| N-CH₃ Group | ~2.9 - 3.1 | Singlet (s) | 3H | N3-CH₃ |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~155 - 165 | C2 (C=O) |
| Aromatic Carbons | ~114 - 148 | 6 carbons of the benzene ring |
| CH₂ Carbon | ~45 - 55 | C4 |
| N-CH₃ Carbon | ~25 - 35 | N3-CH₃ |
| (Note: Expected chemical shifts are based on data for quinazolinone derivatives and general principles. Actual values may vary slightly based on solvent and experimental conditions.)[5][7] |
Mass Spectrometry (MS)
Expertise & Experience: MS provides the exact molecular weight of the compound, serving as a definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the data straightforward to interpret.[8][9]
Protocol 2.2.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI-MS instrument via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: Look for the peak corresponding to the protonated molecule [M+H]⁺.
Trustworthiness: Data Interpretation
The molecular formula of this compound is C₉H₁₀N₂O.[1]
-
Calculated Monoisotopic Mass: 162.08 Da
-
Expected [M+H]⁺ Ion: 163.09 m/z
The presence of a prominent peak at m/z 163.09 in the mass spectrum provides high confidence in the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.
| Mass Spectrometry Data | |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 163.09 |
Purity and Quantitative Analysis
Once the structure is confirmed, it is essential to determine the purity of the bulk sample. Chromatography is the standard for this assessment.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of small organic molecules. The choice of a C18 column provides a nonpolar stationary phase that effectively separates the target compound from more polar or nonpolar impurities. A mobile phase gradient of acetonitrile and water allows for the efficient elution of a wide range of potential impurities. UV detection is suitable as the quinazolinone core contains a chromophore that absorbs UV light.[10][11]
Protocol 3.1.1: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water (with 0.1% Trifluoroacetic Acid or Formic Acid to improve peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength determined by UV-Vis analysis (e.g., ~254 nm).
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes. This ensures that any late-eluting, nonpolar impurities are washed from the column.
-
Example Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to initial conditions.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness: Data Interpretation
A high-purity sample should exhibit a single major peak with a stable retention time. The purity is often expressed as a percentage (e.g., >98%). Any other peaks represent impurities.
Caption: HPLC workflow for purity assessment.
Functional Group Confirmation
Spectroscopic methods that probe molecular vibrations and electronic transitions provide the final layer of confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group (e.g., C=O, N-H, C-H) absorbs infrared radiation at a characteristic frequency, creating a unique "molecular fingerprint."[12] For quinazolinones, the most prominent peaks are the N-H stretch and the amide C=O stretch.[3][13]
Protocol 4.1.1: FTIR Analysis
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or KBr pellet) should be collected and subtracted automatically.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Trustworthiness: Data Interpretation
| FTIR Data | Wavenumber (cm⁻¹) | Functional Group Assignment |
| N-H Stretch | ~3300 - 3100 | Amide N-H |
| Aromatic C-H Stretch | ~3100 - 3000 | Ar-H |
| Aliphatic C-H Stretch | ~3000 - 2850 | CH₂ and CH₃ |
| Carbonyl C=O Stretch | ~1680 - 1640 | Amide C=O (Lactam) |
| Aromatic C=C Bending | ~1600 - 1450 | Benzene ring |
| C-N Stretch | ~1350 - 1250 | Amine/Amide C-N |
The presence of strong bands in these regions confirms the key structural features of the molecule.[14]
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for conjugated systems like the quinazolinone ring. The wavelength of maximum absorbance (λ_max) is a characteristic property that can be used for quantification (e.g., via a Beer-Lambert law calibration curve) and as the optimal monitoring wavelength for HPLC analysis.[10][15]
Protocol 4.2.1: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the sample (e.g., 10-20 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.
-
Scan: Scan the sample across a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Trustworthiness: Data Interpretation
Quinazolinone derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions in the aromatic and carbonyl systems. One would expect one or more λ_max values between 220 nm and 350 nm.
Integrated Analytical Workflow
No single technique is sufficient for full characterization. The true power of this approach lies in the integration of all data points to build an unassailable analytical case file for the compound.
Caption: Integrated workflow for compound characterization.
References
- 1. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. rsc.org [rsc.org]
- 8. [PDF] 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin- 2(1H)-one | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Dihydroquinazolin-4(1H)-ones: visible light mediated synthesis, solvatochromism and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
Abstract
This application note provides a comprehensive and detailed guide for the scale-up synthesis of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one, a key heterocyclic scaffold prevalent in medicinal chemistry. The described two-step methodology is designed for robustness, high yield, and scalability, addressing the common challenges encountered when transitioning from laboratory-scale to pilot-plant production. We present a field-proven protocol starting from the commercially available 2-aminobenzylamine, proceeding through a high-yielding cyclization to form the dihydroquinazolinone core, followed by a selective N-methylation. The causality behind critical process parameters is explained, and detailed protocols for synthesis, purification, and analytical characterization are provided to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged scaffold" in drug design, forming the structural basis for a wide array of compounds with diverse biological activities.[1] The title compound, this compound, serves as a crucial intermediate for the development of novel therapeutics, including potential inhibitors of monoamine oxidase (MAO) for treating neurodegenerative disorders.[2]
While numerous methods exist for the synthesis of the quinazolinone framework, many are not amenable to large-scale production due to the use of expensive catalysts, harsh reaction conditions, or reagents that pose significant safety and environmental challenges.[3][4] This guide details a practical and efficient two-step synthesis designed for scalability.
Our strategy involves:
-
Cyclization: An efficient, high-yield cyclization of 2-aminobenzylamine using triphosgene as a carbonylating agent to form the intermediate, 3,4-dihydroquinazolin-2(1H)-one. This phosgene equivalent is chosen for its high reactivity and for producing a nearly quantitative yield, which simplifies downstream processing.[5]
-
N-Methylation: A selective and high-conversion methylation at the N3 position using a standard base and methylating agent. This step is optimized to minimize side reactions and facilitate straightforward purification.
This approach prioritizes operational simplicity, safety, cost-effectiveness of reagents, and high overall yield, making it an ideal blueprint for process chemists and drug development professionals.
Synthetic Pathway and Mechanism
The overall synthetic transformation is depicted below. The process begins with the formation of the core heterocyclic structure, followed by the introduction of the methyl group at the desired nitrogen atom.
Diagram 1: Overall two-step synthetic workflow.
Mechanistic Rationale
Step 1: Cyclization. The reaction is initiated by the nucleophilic attack of the primary aliphatic amine of 2-aminobenzylamine onto the highly electrophilic carbonyl carbon of triphosgene (or its active form, phosgene, generated in situ). This is followed by an intramolecular cyclization where the aromatic amine attacks the newly formed acyl chloride intermediate. Subsequent elimination of HCl drives the reaction to completion, forming the stable six-membered heterocyclic ring. The choice of an aprotic solvent like THF is critical to prevent unwanted side reactions with the carbonylating agent.[5]
Step 2: N-Methylation. The dihydroquinazolinone intermediate possesses two nitrogen atoms, but the N3 amide proton is significantly more acidic than the N1 aniline proton. Therefore, a strong, non-nucleophilic base like sodium hydride (NaH) will selectively deprotonate the N3 position to generate a resonance-stabilized anion. This nucleophilic anion then readily undergoes an SN2 reaction with an electrophilic methyl source, such as methyl iodide (CH₃I), to yield the desired 3-methylated product.[2]
Diagram 2: Simplified reaction mechanism pathways.
Scale-Up Synthesis: Detailed Protocols
Safety Precaution: These protocols involve hazardous materials. Triphosgene is highly toxic and corrosive and releases phosgene gas upon heating or contact with moisture. Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is a carcinogen. All operations must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzylamine | >98% | Commercial | Also known as 2-(aminomethyl)aniline |
| Triphosgene | >98% | Commercial | Handle with extreme caution |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Required for Step 1 |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Handle under inert atmosphere |
| Methyl Iodide (CH₃I) | >99% | Commercial | Carcinogen; handle with care |
| Dimethylformamide (DMF) | Anhydrous | Commercial | Required for Step 2 |
| Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography and recrystallization |
| Saturated NaCl (Brine) | - | Lab Prepared | For work-up |
| Anhydrous MgSO₄ / Na₂SO₄ | - | Lab Prepared | For drying organic layers |
Protocol 1: Synthesis of 3,4-Dihydroquinazolin-2(1H)-one (Intermediate)
This protocol is adapted from a literature procedure with a reported yield of 99%.[5]
-
Setup: Equip a 2 L three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Charging Reactant: To the flask, add 2-aminobenzylamine (61.0 g, 0.5 mol) and anhydrous tetrahydrofuran (THF, 1.0 L). Stir the mixture at room temperature until all the solid dissolves.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve triphosgene (54.4 g, 0.183 mol, 0.37 eq.) in anhydrous THF (250 mL) and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred 2-aminobenzylamine solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A colorless solid will precipitate during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Monitoring: Monitor the reaction completion by Thin Layer Chromatography (TLC) or LC-MS. (Eluent: 50% Ethyl Acetate in Hexanes).
-
Work-up: Carefully add deionized water (500 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is typically obtained as a colorless solid of high purity (99%) and can be used in the next step without further purification.[5] If needed, it can be recrystallized from an ethyl acetate/hexanes mixture.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: Equip a 2 L three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a dry nitrogen atmosphere.
-
Dispersion Wash: Place sodium hydride (NaH, 60% dispersion in mineral oil, 22.0 g, 0.55 mol, 1.1 eq.) in the flask. Wash the NaH dispersion with anhydrous hexanes (2 x 100 mL) to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 500 mL) to the washed NaH.
-
Reactant Addition: Dissolve the 3,4-dihydroquinazolin-2(1H)-one intermediate (74.1 g, 0.5 mol) from Protocol 1 in anhydrous DMF (500 mL). Add this solution dropwise to the NaH suspension at 0 °C over 60 minutes. Hydrogen gas will evolve; ensure adequate ventilation to a scrubber.
-
Anion Formation: After the addition, allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Methylation: Cool the mixture back to 0 °C. Add methyl iodide (78.0 g, 34.3 mL, 0.55 mol, 1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quenching: Cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 200 mL).
-
Extraction: Add deionized water (1.0 L) and extract the product with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 300 mL) followed by brine (2 x 300 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Diagram 3: General work-up and purification process flow.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Parameter | Specification |
| Appearance | Colorless to off-white solid |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol [6] |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Consistent with structure (see below) |
| ¹³C NMR | Consistent with structure |
| Mass Spec (ESI+) | m/z = 163.09 [M+H]⁺ |
Expected ¹H NMR Data (400 MHz, CDCl₃): δ (ppm) ~7.20-7.05 (m, 2H, Ar-H), ~6.95-6.80 (m, 2H, Ar-H), ~4.40 (s, 2H, -CH₂-), ~3.10 (s, 3H, N-CH₃), ~5.0 (br s, 1H, N-H). Note: The NH proton signal may be broad and its chemical shift can vary.
Conclusion
This application note provides a validated, two-step protocol for the scale-up synthesis of this compound. The procedure is characterized by its high yields, operational simplicity, and the use of readily available starting materials. By detailing the critical process parameters, safety considerations, and analytical controls, this guide serves as a reliable resource for chemists in research and development, enabling the efficient and reproducible production of this valuable chemical intermediate for drug discovery programs.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10142G [pubs.rsc.org]
- 4. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 3,4-DIHYDROQUINAZOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
I. Overview of the Core Synthesis
The most prevalent and efficient synthesis of this compound involves a two-step process:
-
Urea Formation: Reaction of 2-aminobenzylamine with a suitable methyl isocyanate equivalent to form the key intermediate, N-(2-aminobenzyl)-N-methylurea.
-
Cyclization: Intramolecular thermal or acid/base-catalyzed cyclization of the urea intermediate to yield the desired product.
While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will address these issues in a systematic, question-and-answer format.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the two-step synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired Product
Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from issues in either the urea formation or the cyclization step. Below is a systematic approach to identify and resolve the root cause.
Probable Causes & Solutions:
-
Incomplete Urea Formation: The initial reaction between 2-aminobenzylamine and methyl isocyanate may not have gone to completion.
-
Troubleshooting Protocol:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of 2-aminobenzylamine.
-
Optimize stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of methyl isocyanate is used. However, a large excess can lead to byproduct formation.
-
Control temperature: The reaction is typically exothermic. Perform the addition of methyl isocyanate at 0 °C to prevent side reactions and then allow the reaction to warm to room temperature.
-
-
-
Inefficient Cyclization: The conversion of N-(2-aminobenzyl)-N-methylurea to the final product may be incomplete.
-
Troubleshooting Protocol:
-
Increase reaction temperature: If using thermal cyclization, ensure the temperature is sufficient for the reaction to proceed. Typical temperatures range from 100-150 °C. Monitor for thermal decomposition of the product at higher temperatures.
-
Employ a catalyst: If thermal cyclization is ineffective, consider using a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium methoxide) to facilitate the ring closure.
-
Optimize reaction time: Monitor the disappearance of the urea intermediate by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Competitive Side Reactions: The formation of byproducts is a major contributor to low yields. See the following sections for detailed discussions on specific byproducts.
Issue 2: Presence of an Impurity with a Mass Corresponding to the Urea Intermediate
Q: My final product is contaminated with a significant amount of a compound with the same mass as the N-(2-aminobenzyl)-N-methylurea intermediate. How do I resolve this?
A: This is a clear indication of incomplete cyclization.
Probable Cause & Solutions:
-
Insufficient Reaction Energy/Time: The conditions for the cyclization (temperature and/or time) were not sufficient to drive the reaction to completion.
-
Troubleshooting Protocol:
-
Re-subject the mixture to reaction conditions: If feasible, reheat the crude product mixture to the cyclization temperature for an extended period.
-
Increase temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for the disappearance of the starting material.
-
Add a catalyst: Introduce a catalytic amount of an acid or base to promote the cyclization.
-
Purification: If further reaction is not possible, the uncyclized intermediate can often be separated from the product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Byproduct Formation Pathway: Incomplete Cyclization
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dihydroquinazolinone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-dihydroquinazolinones (DHQs). This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The 3,4-dihydroquinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] Consequently, a variety of synthetic methods have been developed. The most common and modern approaches often involve multicomponent reactions that are valued for their efficiency and atom economy. Key strategies include:
-
Cascade Cyclization/Leuckart-Wallach Reaction: A robust, metal-free method that uses readily available starting materials (e.g., methyl (2-formylphenyl)carbamate and various amines). The reaction proceeds via an acid-mediated imine formation, cyclization to a cyclic N-acyl iminium ion, and subsequent reduction by formic acid.[2] This method is highly efficient, with water, CO2, and methanol as the only byproducts.[1][3]
-
Biginelli-Type Reactions: This classical three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea) and can be adapted for DHQ synthesis under various catalytic conditions.[4][5]
-
Catalytic Cyclizations: A broad category of reactions employing various catalysts, including transition metals like palladium[6] or iron,[7] as well as Lewis acids such as SnCl₂.[8] These methods can offer high yields and specific selectivities but may require more specialized reagents.
The following sections are structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
Low product yield is one of the most common challenges. The underlying cause can often be traced to one of several key parameters. This section provides a systematic approach to identifying and resolving the issue.
Question: My reaction is giving very low to no yield of the desired 3,4-dihydroquinazolinone. Where should I start troubleshooting?
Answer: Start by systematically evaluating the core components of your reaction. A logical troubleshooting workflow can quickly isolate the problem.
.dot
References
- 1. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10142G [pubs.rsc.org]
- 4. Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]
Technical Support Center: A Researcher's Guide to Troubleshooting Unexpected NMR Spectra of Quinazolinone Derivatives
Welcome to our dedicated resource for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy of quinazolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected spectral data. Here, we address common and advanced issues in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: More Proton (¹H) NMR Signals Than Expected
Question: My ¹H NMR spectrum for a newly synthesized quinazolinone derivative shows more peaks than the structure suggests. What are the likely causes?
Answer: The presence of extra signals in the ¹H NMR spectrum of a quinazolinone derivative is a frequent observation and can stem from several phenomena. The most common culprits are tautomerism, the presence of atropisomers, or residual impurities.
Underlying Causes & Explanations:
-
Tautomerism: Quinazolinones, particularly the 4(3H)-quinazolinone scaffold, can exist in different tautomeric forms. The most prevalent is the lactam-lactim tautomerism, an equilibrium between the amide and imidic acid forms.[1][2] Depending on the solvent, temperature, and pH, both tautomers can be present in solution, leading to two distinct sets of NMR signals.[3]
-
Atropisomerism: If your quinazolinone derivative has a bulky substituent on the N-3 position, particularly an aryl group, restricted rotation around the C-N single bond can occur. This gives rise to stable, non-superimposable stereoisomers called atropisomers.[4][5] These atropisomers are diastereomers or enantiomers and will have distinct NMR spectra, effectively doubling the expected number of peaks.
-
Impurities: Never discount the basics. Residual starting materials, byproducts, or solvents from purification can contribute extra peaks to your spectrum.[1]
Troubleshooting Workflow:
-
Verify Purity: Before delving into complex structural possibilities, confirm the purity of your sample using an orthogonal technique like LC-MS or HPLC.
-
Solvent Study: Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, and Methanol-d₄). A change in the ratio of the sets of peaks with a change in solvent is a strong indicator of tautomerism, as the equilibrium will be solvent-dependent.[1][6]
-
Variable Temperature (VT) NMR: For suspected atropisomers or dynamic tautomeric equilibria, VT-NMR is a powerful tool. At higher temperatures, the rate of interconversion between isomers may increase, leading to coalescence (broadening and merging) of the signals. Conversely, at lower temperatures, the exchange may be slowed, resulting in sharper, more distinct signals for each isomer.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the correlations for each set of signals, confirming the presence of distinct isomeric structures. For suspected tautomers, 15N NMR can be particularly informative.[7][8]
Issue 2: Broad or Missing N-H Proton Signal
Question: The N-H proton signal in my 4(3H)-quinazolinone derivative is either very broad or completely absent. Is my compound degrading?
Answer: This is a very common and expected observation for quinazolinones and is not typically a sign of degradation. The N-H proton is acidic and undergoes rapid chemical exchange.
Underlying Cause & Explanation:
The proton on the N-3 position of the quinazolinone ring is exchangeable. It can rapidly exchange with other exchangeable protons in the sample, most commonly residual water in the deuterated solvent (e.g., H₂O in DMSO-d₆).[1] This rapid exchange occurs on a timescale similar to the NMR experiment, leading to significant broadening of the N-H signal. In many cases, the signal becomes so broad that it is indistinguishable from the baseline.
Troubleshooting & Confirmation Protocol:
A D₂O exchange experiment is the definitive method to confirm an exchangeable proton signal.
Protocol 1: D₂O Exchange Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
D₂O Addition: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube. Gently shake to mix.
-
Re-acquisition: Place the sample back in the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have significantly decreased in intensity or disappeared completely after the addition of D₂O.[1]
Issue 3: Unexpectedly Complex Aromatic Region and Signal Splitting
Question: The aromatic region of my ¹H NMR spectrum is much more complex than predicted by simple splitting patterns. What could be causing this?
Answer: While complex second-order effects can complicate aromatic spectra, in quinazolinones, this is often due to hindered rotation, leading to diastereotopic protons, or molecular aggregation.
Underlying Causes & Explanations:
-
Hindered Rotation and Diastereotopicity: If your molecule has a chiral center or an axis of chirality (atropisomerism), protons that might appear chemically equivalent can become diastereotopic. This means they are in different chemical environments and will have different chemical shifts and will couple to each other, leading to more complex splitting patterns (e.g., AB quartets instead of singlets or doublets).
-
Molecular Aggregation: Quinazolinone derivatives, especially those with planar aromatic systems, can stack and form aggregates in solution.[9][10] This aggregation can be concentration-dependent. In an aggregated state, the chemical environment of the protons is different from that of the monomeric species, leading to peak broadening or the appearance of new signals.
Troubleshooting Workflow:
-
Concentration-Dependent NMR Study: Acquire a series of ¹H NMR spectra at different sample concentrations. If aggregation is the cause, you will observe changes in chemical shifts and/or signal broadening as the concentration changes. Diluting the sample should favor the monomeric species and may simplify the spectrum.[11]
-
Advanced 2D NMR: A ROESY or NOESY experiment can provide information about the spatial proximity of protons. In the case of atropisomers, you may observe through-space correlations that help to define the different stereoisomers.
-
Chiral NMR Solvating Agents: For suspected atropisomers that are enantiomers, adding a chiral solvating agent can induce diastereomeric interactions, causing the signals for the two enantiomers to be resolved in the ¹H NMR spectrum.[4][12]
Data & Protocols
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the 4(3H)-Quinazolinone Scaffold
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~8.20 (s) | ~145.0 | Can vary significantly with substitution. |
| N-H | ~12.5 (br s) | - | Often broad or not observed; highly solvent-dependent. |
| H-5 | ~8.15 (d) | ~126.0 | |
| H-6 | ~7.55 (t) | ~126.5 | |
| H-7 | ~7.85 (t) | ~134.0 | |
| H-8 | ~7.75 (d) | ~120.0 | |
| C-4 | - | ~162.0 | Carbonyl carbon. |
| C-4a | - | ~149.0 | |
| C-8a | - | ~121.0 |
Note: These are approximate values and can vary based on substitution, solvent, and concentration.[13][14][15]
Protocol 2: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum. A minimum of 8-16 transients is recommended to improve the signal-to-noise ratio.
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).[1]
-
Visualizing Troubleshooting Logic
The following diagrams illustrate the decision-making process when encountering common NMR spectral issues with quinazolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 4. Frontiers | Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids [frontiersin.org]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopic investigations of mixed aggregates underlying highly enantioselective 1,2-additions of lithium cyclopropylacetylide to quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Figure 11. [NMR-based detection of aggregation. (Left)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimizing the Synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One
Welcome to the technical support resource for the synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot common issues and improve the yield and purity of this important heterocyclic scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most frequent issues encountered during the synthesis of this compound and its analogs.
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem often stemming from a combination of factors rather than a single issue. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.[1] The key areas to focus on are incomplete reactions, formation of side products, and suboptimal reaction conditions.
Primary Areas for Investigation:
-
Incomplete Conversion: Significant amounts of unreacted starting materials are a common cause of low yield. This can be due to insufficient reaction time, inadequate temperature, or poor solubility of reactants.[2]
-
Side Product Formation: The quinazolinone ring system is susceptible to side reactions, primarily oxidation and hydrolysis, which consume starting materials and complicate purification.[1][2]
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants, particularly the cyclizing agent (e.g., phosgene equivalent, CDI, urea), are critical. An incorrect ratio can lead to incomplete reaction or the formation of unwanted byproducts.
-
Atmospheric Contamination: The presence of atmospheric oxygen and moisture can promote oxidation and hydrolysis, respectively.[2]
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing significant byproduct formation, particularly an unexpected mass peak corresponding to the loss of two hydrogens. What is happening?
A2: This is a classic sign of oxidation. The dihydroquinazolinone ring is susceptible to oxidation, particularly at the C4 position, which leads to the formation of the corresponding quinazolin-2(1H)-one.[2] This aromatization is often facilitated by atmospheric oxygen, especially at elevated temperatures.
Strategies to Minimize Oxidation:
-
Inert Atmosphere: The most critical step is to exclude oxygen from the reaction. This can be achieved by running the reaction under a positive pressure of an inert gas like nitrogen or argon.[2] A simple balloon setup is often sufficient, but for maximum exclusion, using a Schlenk line is recommended.
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Temperature Control: High reaction temperatures can accelerate oxidation. Determine the minimum temperature required for the reaction to proceed at a reasonable rate and avoid excessive heating.[2]
Q3: The cyclization step appears inefficient, and I'm isolating acyclic urea intermediates. How can I drive the reaction to completion?
A3: Incomplete cyclization is common when forming the heterocyclic ring. The formation of an acyclic intermediate, such as an N-acylanthranilamide or a urea derivative, indicates that the final intramolecular nucleophilic attack and dehydration are sluggish.[1]
Methods to Promote Efficient Cyclization:
-
Choice of Cyclizing Agent: The reactivity of the carbonyl source is crucial. Reagents like triphosgene or carbonyldiimidazole (CDI) are highly reactive and can facilitate cyclization at lower temperatures.[3][4] Using urea or a similar less reactive source often requires higher temperatures.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can be effective as they help solubilize polar intermediates and can be used at higher temperatures.[1][2] Toluene with a Dean-Stark trap can also be used to azeotropically remove water, driving the equilibrium towards the cyclized product.
-
Acid/Base Catalysis: Depending on the specific mechanism, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) or base can promote the cyclization step. However, care must be taken as harsh conditions can also promote side reactions.[5]
Caption: Synthetic pathway showing the key cyclization step and oxidation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
A1: One of the most direct and high-yielding routes starts from 2-aminobenzylamine and a phosgene equivalent like triphosgene.[4] Another common approach involves the reduction of 2-amino-N-methylbenzamide. The choice often depends on the commercial availability and cost of the precursors.
Q2: Can I use microwave-assisted synthesis to improve my results?
A2: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for this type of reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally-degraded byproducts.[6] The rapid and uniform heating provided by microwaves is particularly effective at driving the cyclization step to completion.[7]
Q3: How critical is the purification method to the final yield and purity?
A3: Very critical. Crude product rarely meets the purity requirements for subsequent steps or biological assays.
-
Filtration: If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent (like water), filtration can be a simple and effective initial purification step.[1]
-
Column Chromatography: For removing closely related impurities (e.g., the oxidized byproduct or unreacted starting materials), flash column chromatography on silica gel is typically required.[8] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
Data Summary: Impact of Reaction Conditions
The following table summarizes how different parameters can affect the reaction outcome, based on established principles in quinazolinone synthesis.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Atmosphere | Air | Inert (Nitrogen) | Condition B is superior. An inert atmosphere prevents the oxidation of the dihydro-product to the more stable aromatic quinazolinone, a major source of yield loss.[2] |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Condition B is often better for yield. DMF has a higher boiling point, allowing for higher reaction temperatures to ensure completion, and it is better at solubilizing polar intermediates.[2][9] |
| Temperature | 65 °C (Refluxing THF) | 120 °C (in DMF) | Higher temperatures (Condition B) generally favor completion. However, this must be balanced with the risk of side reactions. Optimal temperature should be determined empirically.[1] |
| Heating Method | Conventional Oil Bath | Microwave Irradiation | Condition B is faster and can improve yield. Microwave heating is more efficient and uniform, reducing reaction times and potentially minimizing byproduct formation.[6] |
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound from 2-(methylamino)benzylamine.
Materials:
-
2-(methylamino)benzylamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(methylamino)benzylamine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add CDI (1.1 eq) portion-wise over 10 minutes. Causality Note: Slow addition of the activating agent at a low temperature helps control the initial exothermic reaction and prevents the formation of oligomeric byproducts.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 66 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours). Self-Validation: This step is crucial to ensure the reaction has gone to completion before proceeding to workup, preventing yield loss from unreacted starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF.
-
Extraction: Redissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any acidic impurities and unreacted CDI.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane:EtOAc as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-DIHYDROQUINAZOLIN-2(1H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Quinazolinone Systems
Welcome to the technical support center for the N-alkylation of quinazolinone systems. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during synthesis.
Troubleshooting Guide: Common Issues in Quinazolinone N-Alkylation
This section addresses specific problems you may encounter in the lab, providing explanations for why they occur and actionable protocols to resolve them.
Issue 1: Poor Yield of the Desired N-Alkylated Product and a Significant Amount of O-Alkylated Byproduct.
Question: My reaction is yielding a mixture of N- and O-alkylated quinazolinones, with the O-alkylated isomer being a major component. How can I improve the selectivity for N-alkylation?
Why it happens: The quinazolinone scaffold possesses two primary nucleophilic sites: the nitrogen at the N-3 position and the oxygen of the carbonyl group. This creates an ambident nucleophile. The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the nature of the alkylating agent. Hard and soft acid-base (HSAB) theory can be applied here. The nitrogen atom is a softer nucleophile, while the oxygen atom is a harder nucleophile. Hard electrophiles tend to react with the hard oxygen center, while softer electrophiles favor the softer nitrogen center.
How to fix it:
-
Solvent Selection: The polarity of the solvent plays a crucial role.[1]
-
Recommendation: Use aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the anion more reactive. In these solvents, the reaction tends to favor N-alkylation.[2][3] In contrast, protic solvents can lead to a higher proportion of O-alkylation.
-
-
Base Selection: The choice of base influences the dissociation of the N-H proton and the nature of the resulting anion.
-
Recommendation: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred for N-alkylation.[3][4][5] Stronger bases, such as sodium hydride (NaH), can sometimes lead to a higher proportion of the O-alkylated product, although this is not always the case and depends on other factors.[3]
-
-
Alkylating Agent: The nature of the alkylating agent is also a key factor.
-
Recommendation: Softer alkylating agents, such as alkyl iodides or bromides, will preferentially react at the softer nitrogen center. Harder alkylating agents, like alkyl sulfates, may show less selectivity.
-
Experimental Protocol for Selective N-3 Alkylation:
-
To a solution of the quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the product by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient).
Issue 2: Formation of a Dialkylated Product.
Question: I am observing a significant amount of a product that appears to be dialkylated. How can I prevent this side reaction?
Why it happens: Quinazolinone systems have two nitrogen atoms (N-1 and N-3) that can potentially be alkylated. While N-3 alkylation is generally more common, under certain conditions, especially with highly reactive alkylating agents or prolonged reaction times, dialkylation at both N-1 and N-3 can occur.[6]
How to fix it:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent.
-
Recommendation: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Using a large excess will significantly increase the likelihood of dialkylation.
-
-
Reaction Time and Temperature: Monitor the reaction closely.
-
Recommendation: Monitor the progress of the reaction by TLC. Once the starting material is consumed and the desired mono-alkylated product is formed, quench the reaction to prevent further alkylation. Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Steric Hindrance: The steric bulk of the alkylating agent and the quinazolinone substrate can influence the propensity for dialkylation. Larger groups will disfavor the formation of the dialkylated product.
Issue 3: Incorrect Regioisomer - Alkylation at N-1 instead of N-3 (or vice-versa).
Question: I am trying to synthesize a specific N-alkylated regioisomer (e.g., N-3), but I am getting the other isomer (N-1) or a mixture of both. How can I control the regioselectivity?
Why it happens: The relative nucleophilicity of the N-1 and N-3 positions can be influenced by substituents on the quinazolinone ring and the reaction conditions. Generally, N-3 alkylation is more common due to electronic and steric factors.[2][3] However, in some cases, N-1 alkylation can be favored.[7]
How to fix it:
-
Protecting Groups: If direct alkylation is not selective, a protecting group strategy may be necessary.
-
Recommendation: Protect one of the nitrogen atoms, perform the alkylation at the desired position, and then deprotect. This is a more involved but often necessary approach for achieving high regioselectivity.
-
-
Reaction Conditions: As with N- vs. O-alkylation, the choice of solvent and base can influence the N-1 vs. N-3 selectivity.
-
Recommendation: Systematically screen different solvent and base combinations to find the optimal conditions for your specific substrate. For example, in some systems, intramolecular alkylation has been shown to occur regioselectively at the N1 position.[7]
-
-
Characterization is Key: It is crucial to definitively determine the site of alkylation.
Data & Diagrams
Table 1: Influence of Reaction Conditions on Alkylation Selectivity
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Condition Favoring Dialkylation |
| Solvent | Aprotic polar (DMF, DMSO)[2][3] | Protic or less polar solvents | High concentration of reactants |
| Base | Weaker bases (K₂CO₃, Cs₂CO₃)[3][4] | Stronger bases (in some cases) | Strong base, excess alkylating agent |
| Alkylating Agent | Softer electrophiles (R-I, R-Br) | Harder electrophiles (R₂SO₄) | Highly reactive alkylating agents |
| Temperature | Moderate (60-80 °C) | Varies | Higher temperatures |
Diagram 1: Competing N- vs. O-Alkylation Pathways
Caption: N- vs. O-alkylation pathways of quinazolinone.
Diagram 2: Desired Mono-alkylation vs. Undesired Dialkylation
Caption: Reaction pathways for mono- and di-alkylation.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to improve my N-alkylation reaction? A1: Yes, microwave-assisted synthesis can be an effective method for the N-alkylation of quinazolinones. It can often lead to shorter reaction times and improved yields.[4][8] The conditions (power, temperature, and time) will need to be optimized for your specific substrate and reagents.[4][8]
Q2: How can I purify my N-alkylated product from the O-alkylated isomer? A2: The two isomers often have different polarities, which allows for their separation by column chromatography on silica gel. Typically, the N-alkylated product is less polar than the O-alkylated product. Careful selection of the eluent system is key to achieving good separation.
Q3: Are there any "green" alternatives for N-alkylation of quinazolinones? A3: Yes, researchers are exploring more environmentally friendly methods. The use of dialkyl carbonates as alkylating agents is considered a greener alternative to traditional alkyl halides.[4][8] Additionally, solvent-free reaction conditions under microwave irradiation are being investigated.[4]
Q4: My starting quinazolinone is poorly soluble in DMF. What can I do? A4: If solubility is an issue, you can try gently warming the mixture to aid dissolution before adding the alkylating agent. Alternatively, you could explore other aprotic polar solvents like DMSO or N-methyl-2-pyrrolidone (NMP), in which your substrate may have better solubility.
Q5: What is the typical chemical shift range in ¹³C NMR for the methylene carbon attached to the nitrogen in an N-alkylated quinazolinone? A5: The chemical shift of the carbon of the methylene group attached to the nitrogen in N-alkylated quinazolinones typically appears in the range of δ 45–55 ppm.[3][9] In contrast, the methylene carbon in O-alkylation products usually appears further downfield, in the range of δ 65–75 ppm.[9] This can be a useful diagnostic tool for distinguishing between the two isomers.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N- and / or O- Alkylation of Quinazolinone Derivatives [ideas.repec.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective heteroannelation in quinazolin-4-one derivatives. Synthesis of 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Poor Solubility of Quinazolinone Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered due to the poor aqueous solubility of these compounds in in vitro and cell-based assays.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1][2][3] However, the inherent lipophilicity and rigid, fused heterocyclic ring system of many quinazolinone derivatives often lead to high crystal lattice energy and consequently, poor aqueous solubility.[4] This presents a major challenge in biological assays, potentially leading to underestimated activity, reduced hit rates in high-throughput screening (HTS), and overall data irreproducibility.[5][6] This guide is designed to provide you with the expertise and practical solutions to overcome these solubility-related hurdles.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: My quinazolinone compound won't dissolve in 100% DMSO to create a stock solution.
-
Question: I'm having trouble dissolving my solid quinazolinone compound in DMSO to make a concentrated stock solution. What should I do?
-
Answer: This issue can arise from insufficient solvent volume or the use of low-quality, hydrated DMSO. Here's a step-by-step protocol to address this:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO. A common starting point for stock solutions is 10 mM.[7]
-
Use High-Purity, Anhydrous DMSO: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its ability to dissolve hydrophobic compounds.[8][9] Always use fresh, anhydrous, high-purity DMSO.
-
Apply Gentle Heating and Sonication: To aid dissolution, gently warm the solution to 37-60°C and use a bath sonicator.[4][8] Avoid excessive heat, which could degrade the compound.[7]
-
Vortex Thoroughly: Ensure complete mixing by vortexing the solution vigorously.[8]
-
Issue 2: My quinazolinone compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
-
Question: My compound is fully dissolved in the DMSO stock, but it crashes out of solution when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
-
Answer: This is a very common problem known as "precipitation upon dilution" and occurs because the aqueous environment cannot maintain the solubility of your lipophilic compound as the DMSO concentration drops.[4][10] Here are several strategies to mitigate this:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous media very slowly and with continuous vortexing or stirring.[8] This helps to avoid localized high concentrations of the compound that can initiate precipitation.
-
Direct Dilution into Assay Media: It is preferable to mix DMSO stock dilutions directly with the complete assay media.[5] The presence of proteins, lipids, and other components in the media can help to keep poorly soluble compounds in solution.[5]
-
-
Employ Solubility-Enhancing Excipients:
-
Co-solvents: Introduce a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer.[4][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4][11][12] These agents reduce the polarity of the solvent system.[11]
-
Surfactants: Use a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68.[4] Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[4][11]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility by forming inclusion complexes with the drug.[4][11] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[4][11]
-
-
Adjust the pH of the Assay Buffer: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] For basic compounds, lowering the pH of the buffer can increase solubility. Conversely, for acidic quinazolinone derivatives, increasing the pH may be beneficial.[11]
-
The following workflow diagram illustrates a decision-making process for troubleshooting compound precipitation.
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 3: I'm observing high variability and poor reproducibility in my cell-based assay results.
-
Question: My assay results are inconsistent from one experiment to the next. Could this be related to the solubility of my quinazolinone compound?
-
Answer: Absolutely. Poor solubility is a frequent cause of high variability in assay results.[6][12] If your compound is precipitating in the cell culture medium, the effective concentration that the cells are exposed to will be inconsistent across different wells and experiments.[4]
-
Visual Inspection: Before and after adding your compound to the assay plates, carefully inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Preliminary Solubility Test: It is highly recommended to perform a preliminary solubility test of your compound in the final assay buffer at the highest concentration you plan to use.[12]
-
Implement Solubility Enhancement Strategies: Utilize the solubility enhancement techniques described in Issue 2 (co-solvents, surfactants, cyclodextrins) to ensure your compound remains in solution throughout the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor water solubility of many quinazolinone compounds?
A1: The poor aqueous solubility of many 4(3H)-quinazolinone derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system, which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity.[4] This makes it difficult for water molecules to effectively solvate the compound, resulting in limited solubility. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by low solubility and high permeability.[4]
Q2: What is the maximum concentration of DMSO that is acceptable in cell-based assays?
A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[12][13] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[13] It is crucial to always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?
A3:
-
Kinetic Solubility is determined by adding a DMSO stock solution to an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[13] This measurement is rapid and closely mimics the conditions of most biological assays, making it highly relevant for high-throughput screening (HTS).[13][14] However, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of a supersaturated solution.[15][16]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is measured by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a longer period (e.g., 24-48 hours).[5][14] While thermodynamic solubility is a more fundamental property of the compound, kinetic solubility is often more predictive of a compound's behavior in a typical in vitro assay.[17]
For most in vitro biological assays, understanding the kinetic solubility is more immediately practical for troubleshooting precipitation issues.
Q4: Can freeze-thaw cycles affect the solubility of my compound in the DMSO stock solution?
A4: Yes, multiple freeze-thaw cycles can negatively impact the stability of your DMSO stock solution and lead to compound precipitation.[5][18] This is often exacerbated by the absorption of atmospheric water into the DMSO, which can lower the solubility of the compound.[9][19] To minimize this:
-
Store your DMSO stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
-
When thawing an aliquot, allow it to come to room temperature slowly and vortex it gently to ensure the compound is fully redissolved before use.[7]
Quantitative Data Summary
The following table provides a summary of common solubility enhancement strategies and their typical effective concentrations.
| Strategy | Agent | Typical Concentration | Potential Fold Increase in Solubility | Considerations |
| Co-solvent | Ethanol, Propylene Glycol, PEG 400 | 1-5% (v/v) | 2 to 10-fold | May affect enzyme activity or cell viability at higher concentrations.[12] |
| Surfactant | Tween® 20, Tween® 80, Pluronic® F-68 | > Critical Micelle Concentration (CMC) (e.g., >0.05 mM for Tween 20) | 5 to 50-fold | Can interfere with some assay readouts or biological systems.[12] |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (e.g., 1:1 molar ratio with compound) | 10 to 100-fold | Can sometimes alter the effective free concentration of the compound. |
| pH Adjustment | Acidic or Basic Buffers | pH adjustment relative to compound pKa | Can be >100-fold | The pH must be compatible with the biological assay system.[11] |
Note: The data in this table is illustrative, and the actual fold increase in solubility will vary depending on the specific quinazolinone derivative and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Quinazolinone Compound Working Solution for a Cell-Based Assay
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.
Materials:
-
Quinazolinone compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) cell culture medium
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of your compound, calculate the mass needed to prepare a 10 mM stock solution in a specific volume of DMSO.
-
Add the calculated mass of the compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.
-
-
Create an Intermediate Dilution in Cell Culture Medium:
-
To minimize the final DMSO concentration, create an intermediate dilution of your stock solution in pre-warmed cell culture medium. For example, to achieve a final DMSO concentration of 0.5%, you could perform a 1:200 dilution of your 10 mM stock to get a 50 µM intermediate solution.
-
Add the cell culture medium to a sterile tube first.
-
While vortexing the medium, slowly add the required volume of the 10 mM DMSO stock solution.
-
-
Perform Serial Dilutions:
-
Using the intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.
-
-
Add to Cells:
-
Add the final serially diluted compound solutions to the wells containing your cells.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This is essential for differentiating compound-specific effects from solvent effects.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. enamine.net [enamine.net]
- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. ziath.com [ziath.com]
preventing degradation of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One during synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One. As a valued heterocyclic scaffold in medicinal chemistry, ensuring its stability and purity during synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate degradation and optimize your synthetic outcomes.
Introduction to the Challenges in Synthesizing this compound
The synthesis of this compound, while achievable through several routes, is often accompanied by challenges related to product degradation. The inherent chemical nature of the dihydroquinazolinone ring system makes it susceptible to oxidation and hydrolysis under various conditions encountered during the reaction and workup procedures. Understanding these degradation pathways is the first step toward preventing them.
The primary degradation pathways of concern are:
-
Oxidation: The dihydroquinazolinone ring can be readily oxidized to the corresponding quinazolin-2(1H)-one. This is a significant issue as it introduces a difficult-to-separate impurity and reduces the yield of the desired product.
-
Hydrolysis: The cyclic urea (amide) functionality within the ring is susceptible to both acid and base-catalyzed hydrolysis, leading to ring-opening and the formation of unwanted byproducts.
This guide will provide a structured approach to identifying and solving these common issues, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My reaction mixture is turning yellow/brown, and I'm observing a new spot on my TLC that is more polar than my product. What is happening?
A1: This is a classic sign of oxidation. The dihydroquinazolinone is likely being oxidized to the more conjugated quinazolinone derivative, which often presents as a colored compound. This oxidation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: I'm losing a significant amount of my product during the aqueous workup. What could be the cause?
A2: Product loss during aqueous workup is often indicative of hydrolysis. If your workup conditions are either too acidic or too basic, the cyclic urea bond can be cleaved. The resulting ring-opened products are typically more water-soluble and will be lost to the aqueous phase.
Q3: My final product is showing broad peaks in the NMR, or I'm seeing multiple signals for what should be a single proton. Why is this?
A3: This could be due to the presence of impurities, residual acid or base, or restricted bond rotation. However, it can also be a sign of a mixture of the desired product and its oxidized form. The change in the ring structure upon oxidation significantly alters the chemical environment of the protons. Co-elution of these compounds during chromatography can lead to complex NMR spectra.
Q4: What are the most critical parameters to control during the synthesis to prevent degradation?
A4: The most critical parameters are:
-
Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup is crucial to prevent oxidation.
-
Temperature: Avoid unnecessarily high temperatures, as this can accelerate both oxidation and hydrolysis.
-
pH: Careful control of pH during the reaction and, especially, during the workup is essential to prevent hydrolysis. Use of buffered solutions or careful, portion-wise addition of acids or bases is recommended.
-
Light: Protect your reaction mixture from direct light, particularly if the reaction is running for an extended period.
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Oxidation: Exposure to air during reaction or workup. | - Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Degas all solvents before use.- Consider adding a radical scavenger or antioxidant like BHT (Butylated hydroxytoluene) if the reaction is particularly sensitive. |
| Hydrolysis: Extreme pH during reaction or workup. | - Maintain a neutral or slightly acidic/basic pH during the reaction, depending on the specific method.- During workup, use dilute acid or base and add it slowly with vigorous stirring to avoid localized high concentrations.- Use a buffered aqueous solution for washing. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress closely using TLC or LC-MS.- If the reaction is sluggish, consider a moderate increase in temperature or a change in catalyst. | |
| Presence of a Major Impurity (often more polar on TLC) | Oxidation Product: Formation of 3-Methyl-quinazolin-2(1H)-one. | - Implement the solutions for preventing oxidation mentioned above.- Purification by flash column chromatography on silica gel can often separate the product from its oxidized form. A gradient elution system may be necessary. |
| Hydrolysis Byproducts: Ring-opened products such as N-(2-(methylaminomethyl)phenyl)carbamic acid derivatives. | - Optimize the workup procedure to maintain a neutral pH.- If hydrolysis is unavoidable, consider a purification method that can remove acidic or basic impurities, such as an acidic or basic wash during the workup, provided the product is stable under those brief conditions. | |
| Starting Material or Intermediates: Incomplete conversion. | - Increase reaction time or temperature as guided by reaction monitoring.- Ensure the purity of your starting materials. | |
| Difficulty in Purification | Co-elution of Product and Impurities: Similar polarity of the desired product and byproducts. | - Experiment with different solvent systems for column chromatography.- Consider using a different stationary phase (e.g., alumina).- Recrystallization from a suitable solvent system can be an effective final purification step. |
| Inconsistent Results | Variability in Reagent Quality: Purity of starting materials, especially the amine, can vary. | - Use freshly distilled or purified reagents where possible.- Store sensitive reagents under an inert atmosphere. |
| Inconsistent Reaction Conditions: Fluctuations in temperature or inefficient stirring. | - Use a reliable heating mantle with a temperature controller.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Key Degradation Pathways and Their Mechanisms
A deeper understanding of the degradation mechanisms will empower you to make more informed decisions during your synthesis.
Oxidation Pathway
The conversion of the 3,4-dihydroquinazolin-2(1H)-one to the corresponding quinazolin-2(1H)-one is an aromatization process. This is often a favorable transformation, especially if a driving force like light or a catalytic amount of an oxidant is present.
Caption: Oxidation of the dihydro-ring to the aromatic quinazolinone.
Hydrolysis Pathways
The cyclic urea moiety is susceptible to both acid and base-catalyzed hydrolysis, leading to ring opening.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Caption: General mechanism of acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis:
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to the ring-opened product.
Caption: General mechanism of base-catalyzed hydrolysis.
Recommended Synthetic Protocol and Prevention Strategies
The following protocol for the synthesis of this compound from 2-(Methylamino)benzylamine incorporates best practices to minimize degradation.
Synthesis of this compound
This procedure utilizes a phosgene equivalent, such as triphosgene, for the cyclization.
Materials:
-
2-(Methylamino)benzylamine
-
Triphosgene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or balloon setup)
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 2-(Methylamino)benzylamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Phosgene Equivalent: Prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any excess acid) and then with brine. Note: Perform these washes quickly to minimize contact time with aqueous phases.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Workflow for Synthesis with Degradation Prevention
Caption: A workflow diagram highlighting key steps for a successful synthesis.
Analytical Characterization
To confirm the identity and purity of your synthesized this compound and to identify any potential degradation products, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of minor impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
By implementing the strategies and protocols outlined in this guide, you will be well-equipped to overcome the common challenges associated with the synthesis of this compound and consistently obtain a high-quality product.
Technical Support Center: Synthesis of 3,4-Dihydroquinazolinones Using Alternative Catalysts
Welcome to the technical support center for the synthesis of 3,4-dihydroquinazolinones (DHQz). This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional synthetic methods. Here, we delve into the use of alternative catalysts, offering practical, field-tested insights to streamline your experiments and overcome common challenges. The 3,4-dihydroquinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4][5] Traditional synthetic routes, however, can be limited by harsh conditions, toxic reagents, or reliance on expensive transition-metal catalysts.[1][2][3][4] This guide will explore more sustainable and efficient catalytic systems.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when exploring alternative catalysts for DHQz synthesis.
Q1: Why should I consider alternative catalysts for synthesizing 3,4-dihydroquinazolinones?
A1: While classical methods are established, alternative catalysts offer several advantages that align with modern green chemistry principles and efficiency goals. These include:
-
Milder Reaction Conditions: Many alternative catalysts operate at lower temperatures and pressures, preserving sensitive functional groups on your substrates.
-
Improved Yields and Selectivity: Tailored catalysts can significantly enhance reaction yields and reduce the formation of unwanted byproducts, simplifying purification.
-
Enhanced Sustainability: The use of recyclable heterogeneous catalysts, organocatalysts, or even metal-free conditions reduces waste and environmental impact.[1][6][7]
-
Broader Substrate Scope: Alternative catalysts can often accommodate a wider variety of starting materials, allowing for the synthesis of more diverse compound libraries.
Q2: What are the main categories of alternative catalysts for this synthesis?
A2: The field has seen significant innovation, with several classes of catalysts proving effective:
-
Organocatalysts: Small organic molecules like acetic acid, formic acid, and dodecylbenzene sulfonic acid (DBSA) can efficiently catalyze the formation of DHQz.[1][7][8]
-
Heterogeneous Catalysts: These include nanoparticles (e.g., Fe3O4@GO, Co3O4@GO/La2O3), and supported catalysts (e.g., SBA-15 supported Schiff-base iron(III) complex), which offer the significant advantage of easy separation and recyclability.[6][9][10]
-
Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, often in conjunction with microwave irradiation to accelerate the reaction.[11][12][13]
-
Metal-Free Conditions: Certain reactions can proceed efficiently without any metal catalyst, for example, by using formic acid as both a Brønsted acid and a reductant.[1][2][3][4][7]
Q3: My reaction is sluggish or gives low yields. What are the first things to check?
A3: Low conversion is a common issue. Before making significant changes to your protocol, consider these initial troubleshooting steps:
-
Reagent Purity: Ensure your starting materials (anilines, aldehydes, etc.) are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Solvent Quality: Use dry, high-purity solvents, as water can interfere with many catalytic cycles, especially those involving Lewis acidic catalysts.
-
Catalyst Activity: If using a heterogeneous catalyst, ensure it hasn't been deactivated. For solid catalysts, check for changes in color or morphology. Consider regenerating or using a fresh batch.
-
Reaction Atmosphere: Some reactions are sensitive to air or moisture. If applicable, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Desired 3,4-Dihydroquinazolinone | 1. Inefficient catalyst activity.2. Suboptimal reaction temperature.3. Steric hindrance in substrates.4. Reversibility of an intermediate step. | 1. Increase catalyst loading incrementally.2. Screen a range of temperatures (e.g., room temp, 60 °C, 100 °C).3. Increase reaction time.4. Consider a different class of catalyst that may be more tolerant of your substrates. | 1. Higher catalyst concentration can increase the reaction rate.2. Temperature affects reaction kinetics; an optimal temperature balances rate and stability.3. Sterically hindered substrates often require more time to react.4. The catalytic cycle may have a reversible step that is disfavored under the current conditions. |
| Formation of Significant Side Products (e.g., uncyclized amidines) | 1. The cyclization step is the rate-limiting step.2. The catalyst is not efficiently promoting the final ring-closure.3. Reaction temperature is too high, leading to decomposition or side reactions. | 1. Switch to a more polar solvent to stabilize charged intermediates.2. For reactions involving an N-acyliminium ion intermediate, ensure the reducing agent (if applicable) is added after iminium ion formation is complete.[1][4]3. Lower the reaction temperature. | 1. Polar solvents can stabilize intermediates, facilitating the cyclization step.2. Stepwise addition can prevent the premature reaction of intermediates, guiding the reaction down the desired pathway.3. Lower temperatures can improve selectivity by disfavoring higher activation energy side reactions. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting materials or byproducts.2. The product is highly polar and streaks on the silica gel column. | 1. If using a heterogeneous catalyst, ensure it is completely removed by filtration or magnetic separation before workup.[6][10]2. Modify your column chromatography solvent system. A small amount of a basic additive (e.g., triethylamine) can improve the peak shape of basic products.3. Consider recrystallization as an alternative to chromatography. | 1. Residual catalyst can interfere with purification and subsequent reactions.2. Basic compounds can interact strongly with acidic silica gel, leading to poor separation. A basic modifier neutralizes these interactions.3. Recrystallization is an effective method for purifying solid compounds. |
| Inconsistent Results Between Batches | 1. Variability in catalyst preparation.2. Inconsistent moisture content in reagents or solvents.3. Degradation of reagents upon storage. | 1. Standardize your catalyst synthesis and characterization protocol.2. Use freshly dried solvents for each reaction.3. Use freshly opened or purified reagents. | 1. The activity of heterogeneous catalysts can be highly dependent on their synthesis and handling.2. Even trace amounts of water can significantly impact many catalytic reactions.3. Aldehydes, in particular, can oxidize upon storage. |
Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for two distinct and effective alternative catalytic systems for the synthesis of 3,4-dihydroquinazolinones.
Protocol 1: Metal-Free Synthesis via a Leuckart-Wallach Type Reaction
This method utilizes formic acid as both a Brønsted acid catalyst and a reducing agent, offering a highly sustainable and efficient route to DHQz.[1][2][3][4][7]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting aldehyde (1.0 mmol) in formic acid (2.0 mL), add the primary amine (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at 100-120 °C in a sealed vial. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.[4]
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinazolinone.
-
Self-Validating System: The reaction progress can be easily monitored by LC-MS, looking for the consumption of starting materials and the formation of the product mass. The proposed N-acyliminium ion intermediate can also be observed in some cases.[1][4]
Protocol 2: Heterogeneous Catalysis using Fe3O4@Graphene Oxide Nanoparticles
This protocol employs a magnetically separable nanocatalyst, which allows for simple catalyst recovery and reuse, making it a highly economical and green option.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1.0 mmol), the desired aldehyde (1.0 mmol), and the Fe3O4@GO nanocatalyst (specify loading, e.g., 10 mol%) in ethanol (5 mL).
-
Reaction Conditions: Reflux the reaction mixture with stirring. Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to attract the nanocatalyst. Decant the supernatant.
-
Workup and Purification:
-
Wash the recovered catalyst with ethanol and dry for reuse.
-
Concentrate the supernatant under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography.
-
Self-Validating System: The reusability of the catalyst is a key validation point. The catalyst can be used for several cycles without a significant loss in activity, which can be confirmed by comparing the yield of the first run with subsequent runs.[6]
Visualizations and Diagrams
To better illustrate the concepts discussed, here are diagrams representing a key reaction mechanism and a typical experimental workflow.
Reaction Mechanism: Leuckart-Wallach Type Synthesis of DHQz
Caption: Proposed mechanism for the metal-free synthesis of 3,4-dihydroquinazolinones.
Experimental Workflow: Heterogeneous Catalysis
Caption: Workflow for DHQz synthesis using a recyclable heterogeneous catalyst.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10142G [pubs.rsc.org]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. Synthesis of 3,4-dihydropyrimidines and octahydroquinazolinones by SBA-15 supported schiff-base iron (III) complex as durable and reusable catalyst under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advancechemjournal.com [advancechemjournal.com]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Overcome Low Reactivity of Starting Materials in Quinazolinone Synthesis
Welcome to the technical support center dedicated to addressing challenges in quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter low reactivity with their starting materials. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when your starting materials exhibit low reactivity during quinazolinone synthesis.
Question 1: My reaction with an electron-deficient anthranilic acid is failing or giving very low yields. What strategies can I employ?
Answer:
Electron-deficient anthranilic acids, such as those bearing nitro or halo substituents, are notoriously challenging substrates for quinazolinone synthesis. The electron-withdrawing groups decrease the nucleophilicity of the amino group, hindering the initial acylation or condensation step. Here are several strategies to overcome this issue:
1. Enhanced Reaction Conditions:
-
High-Temperature and Microwave Irradiation: Often, simply increasing the reaction temperature can provide the necessary activation energy. However, this can also lead to decomposition.[1][2] A more controlled and efficient approach is the use of microwave irradiation.[3][4][5] Microwave heating can dramatically reduce reaction times and improve yields by rapidly and uniformly heating the reaction mixture.[6]
-
Experimental Protocol: Microwave-Assisted Niementowski Reaction [2][3]
-
In a microwave-safe vial, combine the electron-deficient anthranilic acid (1 mmol) and an excess of formamide (5-10 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
-
2. Use of Activating Agents and Catalysts:
-
Acid Catalysis: Brønsted or Lewis acids can be used to activate the reaction. For instance, a catalytic amount of p-toluenesulfonic acid (p-TSA) or a solid acid like Nafion can enhance the rate of condensation.[7][8]
-
Coupling Reagents: For syntheses involving the coupling of an anthranilic acid with an amine followed by cyclization, using standard amide coupling reagents can be effective. Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the initial amide bond formation.
-
Transition Metal Catalysis: Modern synthetic methods often employ transition metal catalysts to facilitate the synthesis of quinazolinones from challenging substrates.[9] For example, copper-catalyzed methods have been developed for the synthesis of quinazolinones from 2-halobenzamides and nitriles.[10]
Comparison of Conventional vs. Microwave-Assisted Synthesis for a Deactivated Substrate:
| Parameter | Conventional Heating | Microwave-Assisted Method | Reference |
| Reaction Time | 4–8 hours | 15–45 minutes | [3][5] |
| Typical Yield | 40–60% | 70–95% | [3][5] |
| Temperature | 130–180°C | 150°C (controlled) | [1][2] |
| Side Products | Often significant decomposition | Minimized decomposition | [1] |
Question 2: I am working with a sterically hindered amine/anthranilic acid and the reaction is not proceeding. What are my options?
Answer:
Steric hindrance can significantly slow down or completely inhibit the reaction by preventing the approach of the reacting molecules. Here are some effective strategies:
1. Alternative Synthetic Routes:
-
Multi-Component Reactions (MCRs): MCRs can be less sensitive to steric hindrance as they often proceed through different intermediates. For example, a three-component reaction of isatoic anhydride, an aldehyde, and a sterically hindered amine can be a viable alternative.[8]
-
Modern Cross-Coupling Strategies: Palladium-catalyzed reactions, for instance, can be highly effective for constructing the quinazolinone core from precursors where traditional condensation reactions fail.[10]
2. Catalyst Selection:
-
Organocatalysis: The use of specific organocatalysts can help overcome steric barriers. For example, certain chiral phosphoric acids have been shown to be effective in the synthesis of axially chiral quinazolinones, which involves sterically demanding substrates.[11]
-
Transition Metal Catalysis: As with electron-deficient substrates, transition metal catalysts can be employed to activate sterically hindered starting materials.[9][12]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding quinazolinone synthesis.
What are the primary advantages of using microwave-assisted synthesis for quinazolinones?
Microwave-assisted synthesis offers several key advantages over conventional heating methods:[3][5]
-
Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[4]
-
Higher Yields: The efficient and uniform heating often leads to higher product yields and fewer side products.[6]
-
Greener Chemistry: It often allows for solvent-free reactions, reducing the environmental impact.[4]
-
Improved Purity: The reduction in side reactions simplifies the purification process.
My Niementowski reaction is giving a low yield. What are the common causes and solutions?
Low yields in the Niementowski reaction, which typically involves the condensation of an anthranilic acid with an amide, can stem from several factors:[1][13][14]
-
High Reaction Temperatures: Temperatures exceeding 160°C can lead to the decomposition of starting materials.[2]
-
Substituent Effects: Electron-withdrawing groups on the anthranilic acid can decrease its reactivity.
-
Inefficient Cyclization: The intermediate o-amidobenzamide may not cyclize efficiently.
Troubleshooting Workflow for Low-Yielding Niementowski Reaction:
Caption: Troubleshooting workflow for the Niementowski reaction.
Are there modern, metal-free alternatives to classical quinazolinone syntheses?
Yes, the development of organocatalytic methods has provided powerful, metal-free alternatives for quinazolinone synthesis.[8][15] These methods often utilize simple, commercially available organic molecules as catalysts and can be more environmentally friendly. Examples include:
-
Acid-catalyzed multi-component reactions: Using acids like acetic acid or p-TSA to catalyze the condensation of isatoic anhydride, aldehydes, and amines.[8]
-
Base-catalyzed cyclizations: Employing organic bases like 4-dimethylaminopyridine (DMAP) to promote the formation of the quinazolinone ring.[15]
How can I activate the amide bond formation, which is often a critical step in quinazolinone synthesis?
Efficient amide bond formation is crucial for many quinazolinone synthesis pathways. When facing difficulties, consider the following:
-
Use of Acyl Chlorides: Converting the carboxylic acid to a more reactive acyl chloride is a classic strategy.[16]
-
Modern Coupling Reagents: A variety of modern amide coupling reagents are available that can be used under mild conditions.[17]
-
In Situ Activation: Reagents like triflic anhydride can be used to activate amides for subsequent reactions.[15]
Logical Relationship for Activating Amide Bond Formation:
Caption: Decision pathway for activating amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted Synthesis and Molecular Docking Studies of Som...: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 13. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Structural Elucidation of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is of paramount importance, forming the core of numerous bioactive compounds.[1] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the foundation upon which their biological activity, receptor binding, and pharmacokinetic properties are built. For derivatives such as 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one, an unambiguous structural validation is a critical prerequisite for advancing any research or development program.
This guide provides an in-depth comparison of the analytical techniques available for the structural validation of this compound. We will explore the definitive power of Single-Crystal X-ray Crystallography as the "gold standard" and compare its utility with essential spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a published crystal structure for this compound is not available in open-access crystallographic databases as of this writing, we will use the closely related molecule, 2,3-Dimethylquinazolin-4(3H)-one , as a case study to demonstrate the crystallographic workflow and data interpretation. This comparative approach is designed to equip researchers with the logical framework needed to select the appropriate analytical tools and to understand the causality behind these experimental choices.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a small molecule.[2] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, it provides a high-resolution, three-dimensional map of electron density, revealing precise atomic positions, bond lengths, and bond angles. This method is considered the ultimate arbiter in structural chemistry because it leaves no ambiguity about the molecule's connectivity and stereochemistry.[2]
The Crystallography Workflow: From Powder to Structure
The journey from a synthesized compound to a finalized crystal structure is a multi-step process. The success of this technique is fundamentally dependent on the ability to grow high-quality, single crystals, which can often be the most challenging step.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Crystallization
The cornerstone of a successful X-ray structure determination is the growth of a suitable single crystal. This often requires empirical screening of various conditions.
-
Material Purity: Start with the highest purity material (>98%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.
-
Screening Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed. This is the simplest method.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent (the "well" solvent). Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "precipitant" solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop slowly reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. The compound is dissolved in the top layer. Slow diffusion at the interface can lead to crystal growth.
-
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm) have formed, carefully mount one on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent ice formation and preserve the crystal lattice during data collection.
Data Interpretation: A Case Study of 2,3-Dimethylquinazolin-4(3H)-one
Although the crystal structure of the title compound is not publicly available, the data from its isomer, 2,3-Dimethylquinazolin-4(3H)-one, provides an excellent template for understanding the key parameters obtained from an X-ray diffraction experiment.
| Parameter | Value for 2,3-Dimethylquinazolin-4(3H)-one[3] | Significance |
| Formula | C₁₀H₁₀N₂O | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 4.826 | Length of the 'a' axis of the unit cell. |
| b (Å) | 7.919 | Length of the 'b' axis of the unit cell. |
| c (Å) | 23.060 | Length of the 'c' axis of the unit cell. |
| V (ų) | 881.3 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R(int) | 0.020 | A measure of the agreement between symmetry-equivalent reflections. A low value (<0.05) is desirable. |
| R₁ [I>2σ(I)] | 0.071 | The residual factor, indicating the goodness of fit between the calculated and observed diffraction data. A lower value indicates a better model. |
| wR₂(all data) | 0.230 | A weighted residual factor based on all data. |
These parameters collectively define the quality of the crystal and the resulting structural model. The final output, a Crystallographic Information File (CIF), contains the precise coordinates of every non-hydrogen atom, allowing for the exact determination of bond lengths, angles, and the overall molecular conformation.
Part 2: Orthogonal Validation & Alternative Techniques
When single crystals cannot be obtained, or as a necessary step for comprehensive characterization, a suite of spectroscopic techniques must be employed. These methods provide complementary information that, when combined, can build a strong, validated case for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.
-
¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the N-methyl group (a singlet), the methylene protons (a singlet), the N-H proton (a broad singlet), and the aromatic protons on the benzene ring (multiplets).[5]
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), the carbons of the aromatic ring, the methylene carbon, and the N-methyl carbon.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the carbon atom at position 3, confirming the site of methylation.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.[7]
-
Acquisition: Acquire the spectrum using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
-
Principle: The molecule is ionized, and the resulting molecular ion (M+) or protonated molecule ([M+H]+) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.
-
Fragmentation: The molecular ion can break apart into smaller, characteristic fragments. For quinazolinone derivatives, common fragmentation patterns can help confirm the core structure. For this compound (MW: 162.19 g/mol ), the primary peak observed in an ESI+ experiment would be the [M+H]⁺ ion at m/z 163.19.
Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
-
Interpretation: For this compound, key characteristic absorptions would be:
-
N-H stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹.
-
C-H stretch (aromatic & aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=O stretch (amide/urea): A strong, sharp absorption band typically in the range of 1650-1690 cm⁻¹.[6]
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
Part 3: A Comparative Analysis
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and whether the compound forms crystals. The following diagram illustrates a logical approach to structural validation.
Caption: Decision workflow for structural validation.
Comparison of Key Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Solution | Solid or Solution |
| Information | Absolute 3D structure, bond lengths/angles, packing | Connectivity, stereochemistry in solution, dynamics | Molecular weight, elemental formula (HRMS), fragmentation |
| Key Advantage | Unambiguous structural determination[2] | Rich structural information in a native-like state | High sensitivity, exact mass determination |
| Key Limitation | Requires high-quality single crystals; can be difficult | Lower resolution than X-ray; complex spectra | Provides limited connectivity information on its own |
| Sample Amount | Micrograms (single crystal) | Milligrams | Nanograms to Picograms |
Conclusion
The structural validation of a novel compound like this compound is a hierarchical process. While Single-Crystal X-ray Crystallography provides the most definitive and unambiguous structural proof, its application is entirely contingent on the ability to grow suitable crystals. In its absence, a combination of high-resolution mass spectrometry and comprehensive 1D/2D NMR spectroscopy, supported by IR data, forms a self-validating system that can establish the molecular structure with a very high degree of confidence. For drug development professionals, relying on this multi-technique, evidence-based approach is not just good scientific practice—it is an essential component of building a robust and trustworthy data package for any lead compound.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-3,4-dihydroquinolin-2(1H)-one | C10H11NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystallography Open Database: Search results [qiserver.ugr.es]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Derivatives
In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one derivatives. Our focus will be on elucidating how subtle molecular modifications to this core structure influence its therapeutic potential, with a particular emphasis on anticonvulsant, analgesic, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound moiety is a bicyclic heterocyclic system that offers multiple points for chemical modification. Its inherent structural features, including a hydrogen bond donor (N1-H), a hydrogen bond acceptor (C2=O), and an aromatic ring, provide a framework for diverse interactions with biological targets. The methyl group at the N3 position is a key characteristic of the derivatives discussed herein, influencing their lipophilicity and metabolic stability. A series of novel 3,4-Dihydro-3-methyl-2(1H)-quinazolinone derivatives have been synthesized and shown to exhibit a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities.[4]
Comparative Analysis of Biological Activities and SAR
The therapeutic utility of this compound derivatives is broad, with significant findings in several key areas. The following sections will compare the SAR of these derivatives across different biological activities, supported by experimental data.
Anticonvulsant Activity: Targeting Neuronal Excitability
Quinazolinone derivatives have long been investigated for their potential as central nervous system (CNS) agents, with many exhibiting significant anticonvulsant properties.[5][6] The mechanism of action for many of these compounds is believed to involve modulation of GABA-A receptors, a key inhibitory neurotransmitter system in the brain.[7]
Key SAR Insights for Anticonvulsant Activity:
-
Substitution at N1: The presence of a hydrogen at the N1 position is often considered crucial for activity, acting as a hydrogen bond donor.
-
Substitution at C2: The carbonyl group at C2 is a key hydrogen bond acceptor. Modifications at this position can significantly alter activity.
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring play a critical role in modulating anticonvulsant potency. Electron-withdrawing groups, such as halogens, have been shown to enhance activity.[1][5] For instance, the presence of a chlorine atom at position 7 has been found to be favorable for anticonvulsant activity.[1]
-
Substitution at N3: While our focus is on 3-methyl derivatives, it is noteworthy that the nature of the substituent at this position can dramatically influence activity. Studies on related quinazolinones have shown that butyl substitution at position 3 can have a significant effect on preventing the spread of seizure discharge.[8]
Comparative Anticonvulsant Activity Data:
| Compound ID | R (Substitution on Benzene Ring) | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 5f | Specific amino acid moiety | 28.90 | Not Reported | Not Reported | [9] |
| 5b | Specific amino acid moiety | 47.38 | Not Reported | Not Reported | [9] |
| 5c | Specific amino acid moiety | 56.40 | Not Reported | Not Reported | [9] |
| 5d | N-substituted-6-fluoro | 140 | > 500 | > 3.57 | [5] |
| Methaqualone | Reference Drug | 200 | Not Reported | Not Reported | [5] |
| Valproate | Reference Drug | 300 | Not Reported | Not Reported | [5] |
From the data, it is evident that specific substitutions can lead to compounds with superior potency compared to established drugs like methaqualone and valproate.[5][9]
Analgesic and Anti-inflammatory Activities: Modulating Pain and Inflammation Pathways
Several 3-Methyl-4(3H)-quinazolinone derivatives have demonstrated significant analgesic and anti-inflammatory properties.[10][11][12] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Key SAR Insights for Analgesic and Anti-inflammatory Activity:
-
Substitution at C2: The introduction of various heterocyclic moieties at the C2 position has been a successful strategy for developing potent analgesic and anti-inflammatory agents.[10]
-
Substitution at N3: The methyl group at N3 appears compatible with good activity, as demonstrated in several active compounds.
-
Substituents on Appended Moieties: For derivatives with complex side chains at C2, the nature of substituents on these appended rings (e.g., phenyl rings) significantly influences potency.
Comparative Analgesic Activity Data (Acetic Acid-Induced Writhing Test):
| Compound ID | Structure | Analgesic Activity (% Inhibition) | Reference |
| Compound 3 | 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one | 83.80 | [13] |
| Compound 4 | 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one | 74.67 | [13] |
| Indomethacin | Reference Drug | Not explicitly stated, but compounds showed higher activity | [13] |
| Aspirin | Reference Drug | Not explicitly stated, but compounds showed higher activity | [14] |
The results indicate that these quinazolinone derivatives can exhibit potent analgesic effects, in some cases surpassing standard non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]
Anticancer Activity: Targeting Cell Proliferation
The quinazolinone scaffold is a cornerstone in the development of modern anticancer drugs, most notably as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[15][16]
Key SAR Insights for Anticancer Activity:
-
Substitution at C2: The introduction of a methoxy group attached to a phenyl ring with further substitutions has been shown to be a key feature for potent antiproliferative activity.
-
Substitution on the Phenyl Ring of the Side Chain: The presence and position of fluoro groups on the terminal phenyl ring can significantly enhance anticancer activity. For instance, compound 4d with a 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide structure showed higher antiproliferative activities against several tumor cell lines than the approved drug Gefitinib.[15]
Comparative Anticancer Activity Data (IC50 in µM):
| Compound ID | A431 Cells | A549 Cells | MCF-7 Cells | NCI-H1975 Cells | Reference |
| 4d | 3.48 | 2.55 | 0.87 | 6.42 | [15] |
| Gefitinib | >10 | >10 | 4.89 | >10 | [15] |
Compound 4d not only demonstrated potent inhibition but also induced apoptosis and cell cycle arrest in the G2/M phase in MCF-7 cells.[15]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are crucial.
General Synthesis of this compound Derivatives
A common synthetic route to these compounds involves the reaction of N-methyl isatoic anhydride with an appropriate amine or amino acid.[9] Another approach is the one-pot multicomponent synthesis involving a Mannich reaction.[4]
Example Protocol: One-pot multicomponent synthesis of 3,4-Dihydro-3-methyl-2(1H)-quinazolinone derived Mannich bases: [4]
-
A mixture of this compound, a substituted amine, and formaldehyde is refluxed in the presence of an acid catalyst.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The crude product is purified by recrystallization or flash column chromatography.
Anticonvulsant Activity Screening
The anticonvulsant activity is typically evaluated using standard animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][8]
Maximal Electroshock (MES) Test Protocol: [17]
-
Albino mice are administered the test compound intraperitoneally at a specific dose.
-
After a set period (e.g., 30 minutes), a maximal electroshock is delivered via corneal electrodes.
-
The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to abolish the tonic extensor phase is considered a measure of anticonvulsant activity.
Analgesic Activity Screening
The p-benzoquinone-induced writhing test is a common method for evaluating peripheral analgesic activity.[10]
p-Benzoquinone-Induced Writhing Test Protocol: [10]
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified time, a solution of p-benzoquinone is injected intraperitoneally to induce writhing (a painful stimulus).
-
The number of writhes is counted for a set period (e.g., 5-15 minutes post-injection).
-
A reduction in the number of writhes compared to the vehicle-treated group indicates analgesic activity.
Visualizing Structure-Activity Relationships
To better illustrate the key SAR findings, the following diagrams are provided.
Caption: Key SAR points for anticonvulsant activity of this compound derivatives.
Caption: Favorable structural motifs for anticancer activity in this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed that targeted modifications at various positions of the quinazolinone ring can lead to potent and selective compounds with anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The data presented in this guide highlights the importance of systematic exploration of the chemical space around this core structure. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most promising leads to translate these preclinical findings into clinically viable drug candidates. The integration of computational modeling and in silico screening can further accelerate the discovery of novel derivatives with enhanced therapeutic indices.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives [mdpi.com]
- 9. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mediresonline.org [mediresonline.org]
- 14. jddtonline.info [jddtonline.info]
- 15. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one Scaffold: Unveiling its Advantages in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds." These structures, like the 2,3-dihydroquinazolin-4(1H)-one core, possess the inherent ability to bind to a variety of biological targets, making them fertile ground for the development of novel therapeutics.[1][2] This guide delves into a specific, yet highly promising, member of this family: 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one . We will provide an in-depth, objective comparison of this scaffold against its structural cousins, supported by experimental data, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.
The Quinazolinone Family: A Foundation of Therapeutic Potential
The quinazolinone core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring.[3] Variations in the placement of carbonyl groups and the degree of saturation give rise to several isomers, most notably 4(3H)-quinazolinones and 2(1H)-quinazolinones.[3] The dihydro- versions of these scaffolds, such as 3,4-Dihydroquinazolin-2(1H)-one, introduce a stereocenter and increased conformational flexibility, which can be pivotal for achieving potent and selective target engagement. This guide focuses on the unique benefits conferred by a simple, yet strategic, modification: the addition of a methyl group at the N3 position.
The this compound Scaffold: Structure and Promise
The core structure of this compound provides a robust and synthetically tractable starting point for library development.
Caption: Core structure of this compound.
Derivatives of this scaffold have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[4] This versatility stems from the scaffold's unique combination of structural rigidity and conformational adaptability, coupled with the electronic properties imparted by the N3-methyl group.
Comparative Analysis: Key Advantages Over Similar Scaffolds
The true value of a scaffold is revealed through comparison. Here, we analyze the advantages of this compound relative to other common quinazolinone cores.
Synthetic Accessibility and Efficiency
A primary advantage lies in its synthetic tractability. Many derivatives can be synthesized via efficient, one-pot multicomponent reactions, such as the Mannich reaction.[4] This approach allows for the rapid generation of diverse compound libraries, a significant benefit in early-stage drug discovery.
Caption: Comparison of synthetic routes.
In contrast, the synthesis of other quinazolinone derivatives can involve harsher conditions or multi-step procedures, limiting their amenability to high-throughput synthesis.[1] The presence of the N3-methyl group also precludes undesired side reactions at this position, simplifying purification and improving overall yield.
Physicochemical and ADME Profile
The introduction of a methyl group at the N3 position subtly alters the scaffold's physicochemical properties in a manner that is often beneficial for drug development.
-
Lipophilicity: The methyl group increases the molecule's lipophilicity. This can enhance membrane permeability and cellular uptake, which is critical for reaching intracellular targets.
-
Hydrogen Bond Donors: Compared to the unsubstituted 3,4-dihydroquinazolin-2(1H)-one, the N3-methylated scaffold has one less hydrogen bond donor. This can be advantageous in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as a lower number of hydrogen bond donors is often correlated with better oral bioavailability.
-
Drug-Likeness: Studies have shown that derivatives of this compound often adhere to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[4]
Pharmacological Potency and Structure-Activity Relationship (SAR)
The true test of a scaffold is its performance in biological assays. The 3-methyl-quinazolinone core has been incorporated into potent inhibitors of various disease-relevant targets, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 5 (CDK5).[5][6]
| Scaffold Derivative | Target | IC50 (µM) | Cell Line | Reference |
| Compound 4d (3-Methyl-quinazolinone derivative) | EGFRwt-TK | 0.87 | MCF-7 (Breast Cancer) | [6] |
| Gefitinib (Clinical EGFR Inhibitor) | EGFRwt-TK | 3.48 | MCF-7 (Breast Cancer) | [6] |
| CA1-e (Dihydroquinazoline-2(1H)-one derivative) | N/A (Cytotoxicity) | 22.76 | A2780 (Ovarian Cancer) | [7] |
| CA1-g (Dihydroquinazoline-2(1H)-one derivative) | N/A (Cytotoxicity) | 22.94 | A2780 (Ovarian Cancer) | [7] |
As shown in the table, a derivative of the 3-methyl-quinazolinone scaffold (Compound 4d) demonstrated significantly higher antiproliferative activity against the MCF-7 breast cancer cell line than the established drug Gefitinib.[6] This highlights the potential of this scaffold to serve as a basis for highly potent compounds. Molecular docking studies suggest that the core structure forms crucial hydrogen bonds with the kinase hinge region of EGFR.[6]
Caption: Mechanism of action for an EGFR-inhibiting 3-methyl-quinazolinone derivative.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for key experiments.
Synthesis Protocol: One-Pot Synthesis of 3,4-Dihydro-3-methyl-2(1H)-quinazolinone derived Mannich Bases
This protocol is adapted from a published procedure for the efficient synthesis of novel derivatives.[4]
Step 1: Reactant Preparation
-
In a round-bottom flask, dissolve 3,4-Dihydro-3-methyl-2(1H)-quinazolinone (1 mmol) in ethanol.
-
Add an equimolar amount of a selected secondary amine (1 mmol).
-
Add an equimolar amount of formaldehyde (37% solution, 1 mmol).
Step 2: Catalysis and Reflux
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice and stir.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 4: Purification
-
If necessary, purify the crude product using flash column chromatography on silica gel to obtain the pure N-Mannich base.
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.
Step 1: Cell Culture
-
Culture human cancer cells (e.g., MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Step 2: Cell Seeding
-
Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere by incubating for 24 hours.
Step 3: Compound Treatment
-
Prepare a stock solution of the test compound (e.g., in DMSO) and make serial dilutions in the culture medium.
-
Replace the medium in the 96-well plates with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
Step 4: MTT Addition and Incubation
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
Step 5: Solubilization and Absorbance Reading
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Step 6: Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
The This compound scaffold represents a strategically advantageous starting point in medicinal chemistry. Its superiority over similar scaffolds is evident in its enhanced synthetic accessibility via efficient one-pot reactions, a favorable physicochemical profile for developing orally bioavailable drugs, and its demonstrated ability to serve as the core for highly potent and selective modulators of critical disease targets like EGFR. For researchers aiming to accelerate the discovery of novel therapeutics, this scaffold offers a compelling combination of versatility, potency, and "drug-likeness" that is hard to surpass.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Quinazolinone Derivatives in Cancer Cell Lines
This guide provides an in-depth comparison of the cytotoxic performance of various quinazolinone derivatives against prominent cancer cell lines. We will delve into the mechanistic underpinnings of their anticancer activity, present supporting experimental data, and provide a detailed protocol for assessing cytotoxicity, empowering researchers to effectively evaluate and advance these promising compounds in drug discovery pipelines.
Introduction: The Quinazolinone Scaffold in Oncology
Quinazolinones are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrimidine ring system.[1] This scaffold is a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[2][3] In oncology, quinazolinone derivatives have garnered significant attention, leading to the development of clinically approved drugs.[4] Their versatility allows for structural modifications at multiple positions, enabling the fine-tuning of their pharmacological profiles to target specific cancer-related pathways with high potency and selectivity.[5][6] The primary focus of this guide is to compare the direct cytotoxic effects of these derivatives on various cancer cells, providing a framework for understanding their therapeutic potential.
Core Mechanisms of Quinazolinone-Induced Cytotoxicity
The anticancer effects of quinazolinone derivatives are diverse, but two predominant mechanisms of action have been extensively validated: the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.[1] Understanding these mechanisms is critical for interpreting cytotoxicity data and designing next-generation therapeutics.
A. Inhibition of Epidermal Growth Factor Receptor (EGFR)
The EGFR is a transmembrane protein that, upon activation by its ligands, triggers intracellular signaling cascades—primarily the PI3K/AKT and RAS/MAPK pathways—that drive cell proliferation, survival, and metastasis.[7][8] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung carcinoma and breast cancer, making it a prime therapeutic target.[9][10] Many quinazolinone derivatives are designed as ATP-competitive inhibitors that bind to the kinase domain of EGFR, blocking its activation and downstream signaling.[11][12] This inhibition halts uncontrolled cell proliferation and can induce programmed cell death (apoptosis).[7]
Caption: EGFR signaling pathway inhibition by a quinazolinone derivative.
B. Disruption of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin proteins that form a crucial part of the cytoskeleton. During cell division (mitosis), they assemble into the mitotic spindle, which is responsible for segregating chromosomes into daughter cells.[13] Several potent anticancer drugs, such as paclitaxel and colchicine, function by interfering with microtubule dynamics.[14] A significant number of quinazolinone derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tublin.[15][16] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[13][14]
Comparative Cytotoxicity: In Vitro Experimental Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The table below summarizes the IC50 values for several representative quinazolinone derivatives against a panel of human cancer cell lines, showcasing the diversity of their activity.
| Derivative Class/Compound | Cancer Cell Line | Cell Line Origin | Target/Mechanism | IC50 (µM) | Reference |
| Quinazolinone-Rhodanine (Cpd 45) | HL-60 | Promyelocytic Leukemia | Apoptosis Induction | 1.2 | [17] |
| K-562 | Chronic Myelogenous Leukemia | Apoptosis Induction | 1.5 | [17] | |
| 4-Aminoquinazoline (Cpd 14) | MCF-7 | Breast Adenocarcinoma | Not Specified | 0.350 | [18] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 0.447 | [18] | |
| 2,3-Dihydroquinazolin-4(1H)-one (Cpd 39) | H460 | Large Cell Lung Carcinoma | Tubulin Inhibition | <0.05 | [13] |
| A2780 | Ovarian Carcinoma | Tubulin Inhibition | <0.05 | [13] | |
| Quinazolin-4(3H)-one (Cpd 6d) | NCI-H460 | Large Cell Lung Carcinoma | EGFR Inhibition | 0.789 | [7] |
| Quinazolin-4(3H)-one (Cpd 58) | HepG-2 | Hepatocellular Carcinoma | VEGFR-2 Inhibition | 3.74 | [18] |
| HCT-116 | Colorectal Carcinoma | VEGFR-2 Inhibition | 5.00 | [18] | |
| Dihydroquinazolinone (Cpd 5a) | HCT-116 | Colorectal Carcinoma | Not Specified | 4.87 | [19] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method. The data presented is for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Principle
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[21] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Rationale: To create a uniform monolayer of cells for consistent drug treatment.
-
Procedure: Harvest and count cells with >90% viability. Dilute the cell suspension to a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells with media only for background control.[22]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of drug concentrations to determine the dose-response relationship.
-
Procedure: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated wells (vehicle control) and a positive control (a known cytotoxic drug).[23]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Rationale: To allow viable cells to metabolize the MTT reagent.
-
Procedure: Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the water-insoluble formazan crystals into a colored solution for absorbance measurement.
-
Procedure: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.[21]
-
-
Absorbance Measurement and Data Analysis:
-
Rationale: To quantify the amount of formazan, which correlates with the number of viable cells.
-
Procedure: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
This guide highlights the potent and diverse cytotoxic activities of quinazolinone derivatives against a range of cancer cell lines. Their ability to target fundamental cancer pathways like EGFR signaling and tubulin polymerization underscores their therapeutic promise.[1] The comparative data presented demonstrates that subtle structural modifications on the quinazolinone scaffold can lead to significant differences in potency and selectivity, offering a rich field for further optimization.[5] The provided MTT assay protocol serves as a foundational tool for researchers to conduct reliable in vitro screening. Future research should focus on developing derivatives with improved selectivity for cancer cells over normal cells to minimize potential toxicity, and on exploring synergistic combinations with other anticancer agents to overcome drug resistance.[17]
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 3. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insilco Design and Potential Cytotoxic agents EGFR Inhibitors of 4(3H) Quinazolinone Derivatives - ProQuest [proquest.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. texaschildrens.org [texaschildrens.org]
A Comparative Guide to Assessing the Purity of Synthesized 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is of significant interest due to its broad range of biological activities.[1][2] The purity of synthesized compounds, such as 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One, is a critical parameter that underpins the reliability and reproducibility of research data. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, offering insights into the rationale behind experimental choices and presenting detailed methodologies.
Understanding the Synthetic Landscape and Potential Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. While various methods exist for the synthesis of quinazolinone derivatives, a common and efficient approach involves the cyclization of a 2-aminobenzylamine derivative.[3][4][5] In the case of this compound, a likely synthetic pathway involves the reaction of a suitable 2-aminobenzyl amine precursor with a source of the carbonyl group and the N-methyl group.
One plausible synthetic route is the reaction of 2-aminobenzylamine with a methylating agent and a carbonyl source, or the use of N-methyl-2-aminobenzylamine as a starting material.[3] Given this, potential impurities in a synthesized batch of this compound may include:
-
Unreacted Starting Materials: Such as 2-aminobenzylamine or N-methyl-2-aminobenzylamine.
-
Reagents from the Cyclization Step: For instance, residual phosgene derivatives or isocyanates.
-
Byproducts of the Reaction: Including incompletely cyclized intermediates or products from side reactions.
-
Isomeric Impurities: Depending on the synthetic route, other isomers of the target molecule could potentially form.
A thorough purity assessment, therefore, requires analytical techniques capable of separating and identifying these diverse chemical entities.
A Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method is crucial for obtaining a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for the characterization and purity determination of quinazolinone derivatives.[6][7]
| Technique | Principle | Strengths | Limitations | Ideal for |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, sensitivity, and reproducibility for quantifying impurities.[8] | Requires a suitable chromophore for UV detection. May not identify co-eluting impurities without a mass spectrometer detector. | Routine quality control, quantification of known and unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio. | Excellent for identifying volatile impurities and providing structural information through fragmentation patterns. | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds. | Identification of volatile organic impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unambiguous structure elucidation and quantification without the need for a reference standard of the impurity (qNMR). | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. | Definitive structural confirmation of the main component and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple and quick assessment of overall purity. A sharp melting point range close to the literature value suggests high purity. | Non-specific; impurities can depress and broaden the melting point range. | A preliminary, qualitative check of purity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is a robust approach for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)[7]
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
Gradient Elution:
-
A gradient of acetonitrile and water is often effective for separating quinazolinone derivatives.[7] A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar impurities.
Procedure:
-
Prepare the mobile phases and degas them.
-
Dissolve an accurately weighed sample of synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[7]
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the relative peak areas.
Workflow for HPLC Purity Analysis
A typical workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification of volatile impurities, GC-MS is an invaluable tool.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for heterocyclic compounds (e.g., HP-5MS).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
Procedure:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
Inject a small volume into the GC-MS system.
-
Analyze the resulting chromatogram to separate the components.
-
Identify the main peak and any impurity peaks by comparing their mass spectra to spectral libraries and by interpreting the fragmentation patterns.
GC-MS Analysis Workflow
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One Analogues
This guide provides a comparative analysis of the preclinical efficacy of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one analogues, a class of heterocyclic compounds with significant therapeutic potential. We will dissect the available in vitro data and correlate it with corresponding in vivo studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their translational potential.
Introduction to 3,4-Dihydroquinazolin-2(1H)-ones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The 3,4-dihydro-2(1H)-one variants, particularly those with a methyl group at the 3-position, have garnered considerable interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] Understanding the correlation between in vitro potency and in vivo efficacy is paramount for the successful clinical translation of these promising analogues.
In Vitro Efficacy: A Multifaceted Profile
A series of novel 3,4-Dihydro-3-methyl-2(1H)-quinazolinone derivatives have been synthesized and evaluated for a wide range of biological activities.[4][5] These in vitro assays provide the foundational data for understanding the mechanism of action and for selecting promising candidates for further development.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of dihydroquinazolinone analogues against various cancer cell lines. For instance, a series of novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives (SH1-SH13) were evaluated for their anticancer potential against Hep-G2 cells.[4] One of the most potent compounds, SH12, exhibited an IC50 of 6.48 µM after 72 hours of exposure.[4] Similarly, other studies have reported IC50 values in the micromolar range for different analogues against cell lines such as A2780 (ovarian cancer) and MDA-MB-231 (breast cancer).[1]
The mechanism underlying the cytotoxic effects of these compounds is often linked to the inhibition of key cellular processes. For example, some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[7][8] Others are believed to exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as the AKT and EGFR pathways.[9][10]
Enzyme Inhibition
Beyond cytotoxicity, these analogues have shown significant inhibitory activity against various enzymes. For example, compounds SH2 and SH3 from the aforementioned series demonstrated potent inhibition of α-amylase, with IC50 values of 10.17 ± 0.23 µg/mL and 9.48 ± 0.17 µg/mL, respectively, which is more potent than the standard drug acarbose.[5]
Antimicrobial and Antioxidant Activity
The therapeutic potential of these compounds extends to antimicrobial and antioxidant activities. Several analogues have exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains.[4] For instance, compound SH7 was found to be a potent antibacterial agent, while SH13 was highly effective against P. aeruginosa.[4][5] Furthermore, compounds like SH1 and SH13 have demonstrated potent antioxidant activity, as measured by their ability to scavenge DPPH free radicals.[5]
In Vivo Efficacy: Translating In Vitro Promise
The true test of a potential therapeutic agent lies in its efficacy and safety in a living organism. Several in vivo studies have been conducted on 3,4-dihydroquinazolin-2(1H)-one analogues, providing crucial insights into their therapeutic potential.
Anti-inflammatory Activity
Based on promising in vitro nitric oxide (NO) assay results, selected 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives were advanced to in vivo anti-inflammatory studies.[4] In a carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation, compound SH13 exhibited potent anti-inflammatory activity, significantly reducing paw thickness compared to the standard drug, acetylsalicylic acid.[5] This successful translation from in vitro to in vivo highlights the potential of these compounds as anti-inflammatory agents.
Anticonvulsant Activity
The anticonvulsant properties of 2,3-dihydroquinazolin-4(1H)-one derivatives have been evaluated in well-established animal models, namely the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[6] These models represent generalized tonic-clonic and absence seizures, respectively. The study revealed that the synthesized compounds were more effective in the MES model, with some derivatives providing 33-100% protection against MES-induced seizures at a dose of 100 mg/kg.[6] This suggests a potential mechanism of action related to the prevention of seizure spread.
Antimicrobial Activity in an Infection Model
The in vivo synergism of quinazoline derivatives with existing antibiotics has also been explored. In a mouse infection model, quinazoline-based NorA efflux pump inhibitors (EPIs) were shown to enhance the efficacy of ciprofloxacin against resistant Staphylococcus aureus strains.[11] This demonstrates the potential of these analogues to combat antimicrobial resistance, a growing global health concern.
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
The available data allows for a preliminary comparison of the in vitro and in vivo efficacy of these analogues.
| Compound/Analogue | In Vitro Activity | In Vivo Model | In Vivo Outcome | Correlation |
| SH13 | Potent antioxidant and anti-inflammatory (NO inhibition) activity[4][5] | Carrageenan-induced paw edema (rat) | Significant reduction in paw thickness[5] | Good correlation |
| Isonicotinic acid hydrazide derivative 3h | Not specified in detail | MES and PTZ induced seizures (mice) | Best activity profile in both models[6] | In vivo screening identified lead |
| Quinazoline EPIs | Enhanced efficacy of ciprofloxacin against resistant S. aureus[11] | Mouse infection model | Synergistic effect with ciprofloxacin[11] | Good correlation |
This table illustrates that for certain activities, such as anti-inflammatory effects, there is a good correlation between the in vitro screening results and the in vivo outcomes. However, for other activities like anticonvulsant effects, in vivo models are crucial for identifying the most promising candidates.
Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, it is essential to detail the experimental protocols used in these studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Seed cancer cells (e.g., HepG-2, A2780, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the 3,4-dihydroquinazolin-2(1H)-one analogues for a specified period (e.g., 24, 48, or 72 hours).[4]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for evaluating the anti-inflammatory activity of new compounds.
Protocol:
-
Acclimatize male Wistar rats for one week before the experiment.
-
Divide the animals into groups: control, standard (e.g., acetylsalicylic acid), and test groups receiving different doses of the 3,4-dihydroquinazolin-2(1H)-one analogues.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound analogues are mediated through their interaction with various cellular signaling pathways.
Experimental Workflow for In Vitro to In Vivo Drug Discovery
Caption: A streamlined workflow from in vitro screening to in vivo evaluation for drug discovery.
Potential Anticancer Signaling Pathway Inhibition
Caption: Inhibition of EGFR/AKT signaling pathway by quinazolinone analogues.
Conclusion
This compound analogues represent a versatile class of compounds with a broad spectrum of biological activities. The available data demonstrates a promising, albeit not always direct, correlation between in vitro potency and in vivo efficacy. While in vitro assays are indispensable for high-throughput screening and mechanistic studies, in vivo models remain critical for validating the therapeutic potential and assessing the overall pharmacological profile of these compounds. Further research focusing on establishing robust in vitro/in vivo correlations (IVIVC) will be instrumental in accelerating the development of these promising analogues into clinically useful therapeutic agents.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Quinazolinone-Based Inhibitors
The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and prevalence in a multitude of clinically approved drugs and investigational agents. This heterocyclic system, composed of fused benzene and pyrimidine rings, serves as a rigid and adaptable framework for engaging with a wide array of biological targets. The specific mechanism of action for a quinazolinone-based inhibitor is intricately defined by the nature and positioning of its substituents, leading to a diverse pharmacology that spans from competitive enzyme inhibition to allosteric modulation and beyond. This guide provides an in-depth, comparative analysis of these mechanisms, supported by experimental data and detailed protocols, to serve as a critical resource for researchers, scientists, and drug development professionals.
ATP-Competitive Kinase Inhibition: The EGFR Family Case Study
The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases is a well-established target in oncology, and quinazolinone-based inhibitors have been pivotal in its therapeutic modulation. These inhibitors primarily target the ATP-binding site within the kinase domain, but their mode of interaction can be either reversible or irreversible, a distinction with significant clinical implications.
Reversible Competitive Inhibition: The First Generation
Gefitinib and Erlotinib are first-generation EGFR inhibitors that exemplify the reversible, ATP-competitive mechanism.[1][2] They are particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1]
Mechanism of Action: Gefitinib and Erlotinib function as ATP mimetics. They are designed to fit into the ATP-binding pocket of the EGFR kinase domain, where they form non-covalent interactions, such as hydrogen bonds and hydrophobic contacts.[1][3][] By occupying this site, they physically obstruct the binding of the endogenous substrate, ATP, thereby preventing the crucial autophosphorylation step required for receptor activation.[5][6][7] This blockade effectively shuts down the downstream signaling cascades, like the Ras/Raf/MAPK and PI3K/Akt pathways, which are responsible for driving tumor cell proliferation and survival.[5][8] Because the binding is reversible, an equilibrium exists between the inhibitor-bound and unbound states of the enzyme.
Experimental Validation:
-
Enzyme Kinetics: In vitro kinase assays demonstrate that these inhibitors increase the apparent Michaelis constant (Km) of ATP while leaving the maximum velocity (Vmax) unchanged, a classic hallmark of competitive inhibition.
-
X-ray Crystallography: Co-crystal structures of Gefitinib and Erlotinib bound to the EGFR kinase domain provide atomic-level confirmation of their binding mode, showing the quinazolinone core occupying the adenine region of the ATP pocket.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol details a common method to determine the half-maximal inhibitory concentration (IC50) of a reversible EGFR inhibitor.
-
Assay Setup: In a 384-well plate, add recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and serially diluted test compound (e.g., Gefitinib) in a kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibition.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. Commercially available kits, such as ADP-Glo™, are commonly used for this purpose, which convert ADP to ATP and then use luciferase to generate a luminescent signal.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Diagram: EGFR Signaling Inhibition by a Reversible TKI
Caption: Reversible inhibitors like Gefitinib compete with ATP, blocking EGFR autophosphorylation and downstream signaling.
Irreversible Covalent Inhibition: The Second Generation
Afatinib represents a second-generation EGFR inhibitor with a distinct, more durable mechanism of action. It was designed to overcome some of the limitations of first-generation agents.
Mechanism of Action: Afatinib is an irreversible inhibitor that forms a permanent covalent bond with the EGFR kinase domain.[9][10] Its structure includes a quinazolinone core for ATP-pocket recognition and an electrophilic acrylamide "warhead." After initial non-covalent binding, this warhead is positioned perfectly to undergo a Michael addition reaction with the thiol group of a specific cysteine residue (Cys797) located near the ATP-binding site.[11] This covalent modification permanently inactivates the enzyme, leading to a prolonged and potent suppression of signaling from EGFR, HER2, and HER4.[9][12]
Experimental Validation:
-
Mass Spectrometry: Analysis of the EGFR protein after incubation with Afatinib reveals an increase in the protein's molecular weight that corresponds exactly to the mass of one Afatinib molecule, confirming covalent adduction.
-
Washout Assays: In cell-based assays, the inhibitory effects of Afatinib on EGFR phosphorylation persist even after the drug is washed out of the culture medium. In contrast, the activity of a reversible inhibitor like Gefitinib is quickly restored upon washout.
Data Presentation: Comparison of Reversible vs. Irreversible EGFR Inhibitors
| Feature | Gefitinib (1st Gen) | Afatinib (2nd Gen) |
| Target(s) | EGFR | EGFR, HER2, HER4[9][12] |
| Binding Mode | ATP-Competitive | Covalent |
| Reversibility | Reversible[1][2] | Irreversible[9][10] |
| Key Interaction | H-bonds in ATP pocket | Covalent bond with Cys797[11] |
Diversification of Targets: Beyond EGFR
The utility of the quinazolinone scaffold extends far beyond EGFR. By modifying the substitution patterns, medicinal chemists have successfully targeted other critical enzyme families involved in cancer and other diseases.
PARP Inhibition: A Bioisosteric Strategy
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair pathway of single-strand DNA breaks. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.
Mechanism of Action: Several potent quinazolinone-based PARP-1 inhibitors have been developed.[13][14][15] In this context, the quinazolinone core acts as a bioisostere of the phthalazinone scaffold found in the approved PARP inhibitor Olaparib.[13][16] It is designed to occupy the nicotinamide-binding site of the PARP catalytic domain, preventing the enzyme from performing its DNA repair functions. This leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. In cancer cells lacking a functional homologous recombination pathway, these double-strand breaks cannot be repaired, resulting in cell death via a mechanism known as synthetic lethality.[16]
Experimental Validation:
-
PARP-1 Inhibition Assay: In vitro assays using purified PARP-1 enzyme confirm that these compounds can inhibit its activity, often with nanomolar potency.[16]
-
Cell Cycle Analysis: Treatment of cancer cells (e.g., MCF-7 breast cancer line) with these inhibitors leads to cell cycle arrest, typically at the G2/M phase, and an increase in apoptosis.[13]
PI3K Inhibition: Targeting a Key Survival Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that regulates cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer.
Mechanism of Action: Quinazoline and quinazolinone derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly the delta (δ) isoform, which is crucial for B-cell signaling.[17][18] Similar to the EGFR inhibitors, these compounds are typically designed to be ATP-competitive, binding within the kinase domain of the PI3K enzyme. By blocking PI3K activity, they prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of downstream effectors like Akt and mTOR. Some research has even produced hybrid molecules that dually inhibit PI3K and other targets like HDACs within a single quinazolinone-based structure.[19]
Experimental Validation:
-
Isoform Selectivity Profiling: The inhibitory activity is tested against a panel of PI3K isoforms (α, β, γ, δ) to determine selectivity.
-
Cellular Assays: The inhibitor's efficacy is confirmed by measuring the reduction of phosphorylated Akt (p-Akt) in treated cells via Western blot or ELISA.
Diagram: Workflow to Characterize a Novel Kinase Inhibitor
Caption: A generalized workflow for the preclinical characterization of a novel quinazolinone-based kinase inhibitor.
Conclusion
The quinazolinone scaffold is a testament to the power of privileged structures in drug discovery. Its rigid framework provides a reliable anchor for engaging biological targets, while its multiple points for chemical modification allow for the fine-tuning of potency, selectivity, and mechanism of action. We have seen how this single core can give rise to reversible competitive inhibitors (Gefitinib), irreversible covalent modifiers (Afatinib), and inhibitors of entirely different enzyme classes like PARP and PI3K. A deep understanding of these distinct mechanisms, validated through rigorous experimental workflows, is essential for both optimizing current therapies and designing the next generation of innovative, targeted medicines based on this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emergencydrug.com [emergencydrug.com]
- 11. Afatinib - Wikipedia [en.wikipedia.org]
- 12. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 17. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Interactions: A Comparative Guide to Cross-Reactivity of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone, giving rise to a multitude of therapeutic agents, particularly in oncology.[1][2][3] Derivatives of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One represent a promising chemical series, exhibiting a diverse range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5][6] However, the journey from a promising hit to a safe and effective drug is paved with rigorous preclinical safety assessments. Among the most critical of these is the evaluation of cross-reactivity—the unintended binding of a drug candidate to off-target proteins.[7][8]
This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity profiles of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and interpret comparative data to inform lead optimization and de-risk clinical progression. Understanding a compound's selectivity is not merely an academic exercise; it is a crucial step in predicting potential adverse effects and ensuring patient safety.[9][10]
The Imperative of Selectivity: Why Cross-Reactivity Matters
The therapeutic efficacy of a targeted agent is predicated on its specific interaction with the intended biological target, often a protein kinase in the case of quinazoline derivatives.[1][11] However, the human proteome is a vast and complex network. Off-target binding can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe toxicity.[12] Early and comprehensive cross-reactivity profiling allows drug development teams to:
-
Identify Potential Toxicities: Unforeseen interactions with critical cellular proteins can trigger toxic side effects.[7][9]
-
Optimize Lead Compounds: Structure-activity relationship (SAR) studies can be guided by selectivity data to modify compounds, enhancing on-target potency while minimizing off-target binding.[13]
-
Elucidate Mechanism of Action: Distinguishing on-target from off-target effects is fundamental to understanding a drug's true mechanism of action.[14]
-
Support Regulatory Submissions: Regulatory bodies like the FDA and EMA mandate thorough preclinical safety assessments, of which cross-reactivity studies are an essential component.[10][15]
This guide will focus on a hypothetical series of this compound derivatives designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds.[2] We will compare three derivatives (designated Compound A , Compound B , and Compound C ) for their selectivity against a panel of related and unrelated kinases.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50) of our three hypothetical compounds against the primary target (EGFR) and a selection of key off-target kinases known for potential cross-reactivity with quinazoline-based inhibitors. Lower IC50 values indicate higher potency.
| Target Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Rationale for Inclusion |
| EGFR (Primary Target) | 5 | 8 | 12 | Therapeutic target in various cancers. |
| VEGFR2 | 550 | 120 | >10,000 | Potential for anti-angiogenic effects, but also toxicity. |
| SRC | 800 | 250 | >10,000 | Implicated in cancer cell proliferation and survival. |
| ABL1 | >10,000 | 4,500 | >10,000 | Off-target inhibition can lead to hematological toxicities. |
| p38α (MAPK14) | 1,200 | 3,000 | >10,000 | Inhibition can cause immunosuppressive effects. |
| CDK2 | >10,000 | >10,000 | >10,000 | Key cell cycle regulator; off-target effects are undesirable. |
Interpretation of Data:
-
Compound A: Exhibits high potency for the primary target, EGFR. However, it shows moderate off-target activity against VEGFR2 and SRC, suggesting a potential for both beneficial anti-angiogenic effects and a higher risk of off-target toxicities.
-
Compound B: While slightly less potent against EGFR than Compound A, it displays a broader off-target profile, with significant inhibition of VEGFR2, SRC, and ABL1. This profile suggests a higher likelihood of unintended side effects.
-
Compound C: Demonstrates the most desirable selectivity profile. Although it is the least potent against EGFR among the three, its high selectivity (over 800-fold against all tested off-targets) makes it a strong candidate for further optimization to improve on-target potency while maintaining its clean off-target profile.
Key Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough evaluation of cross-reactivity. No single assay can provide a complete picture. Here, we detail the protocols for three critical, complementary techniques.
Kinome Profiling: A Broad-Spectrum Screen
The most comprehensive initial screen for kinase inhibitors is kinome profiling, which assesses the compound's activity against a large panel of human kinases.[11][16] This provides a broad view of selectivity and identifies potential off-target liabilities early in the discovery process.[17]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for a typical biochemical kinase panel screening assay.
Detailed Protocol: TR-FRET Kinase Assay
-
Principle: This is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase. The assay uses a europium-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity, resulting in a FRET signal.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well assay plate.
-
Kinase Reaction: Add the kinase, the ULight™-labeled substrate, and ATP to the assay plate to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[17]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a stop solution containing EDTA and the europium-labeled anti-phospho-substrate antibody.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no compound and no enzyme). Fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Using Km ATP Concentration: Running assays at the physiological ATP concentration (in the millimolar range) is critical for identifying ATP-competitive inhibitors that may appear potent at low ATP concentrations but are ineffective in a cellular context. However, initial screens are often run at the Km of ATP for each kinase to achieve a balance of sensitivity and physiological relevance.[17]
-
TR-FRET Format: This format is highly sensitive, robust, and amenable to high-throughput screening, making it ideal for profiling against large kinase panels.[18]
Cellular Thermal Shift Assay (CETSA®): Verifying Intracellular Target Engagement
While biochemical assays are excellent for initial screening, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[19][20] The principle is based on ligand-induced thermal stabilization of the target protein.[21]
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Western Blot-Based CETSA®
-
Principle: When a compound binds to its target protein, it generally increases the protein's stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the compound-bound protein. The amount of soluble protein remaining at each temperature can be quantified to generate a "melt curve." A shift in this curve to higher temperatures indicates target engagement.[22]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A431 for EGFR) to high density. Treat the cells with the test compound at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated protein and cell debris by high-speed centrifugation.
-
Quantification: Collect the supernatant and determine the protein concentration. Normalize the samples to equal protein content. Analyze the amount of the soluble target protein (e.g., EGFR) in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature relative to the unheated control. A rightward shift in the melt curve for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and thus, target engagement.
-
Causality Behind Experimental Choices:
-
Intact Cells: Using live, intact cells provides a physiologically relevant environment, accounting for cell permeability, efflux pumps, and intracellular metabolism, which are not captured in biochemical assays.[19]
-
Western Blot Detection: While more labor-intensive than plate-based methods, Western blotting is a readily available technique that provides direct visualization and quantification of the target protein without the need for protein tagging or specialized reagents.[20]
Radioligand Binding Assays: Assessing Receptor Occupancy
For targets that are receptors, radioligand binding assays are the gold standard for quantifying the affinity of a compound for the receptor.[23][24] These assays are particularly useful for identifying off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-ligand, [¹²⁵I]-ligand) that has a known high affinity for the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[25]
-
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells overexpressing the receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at a specific temperature).
-
Separation: Rapidly separate the bound radioligand from the free radioligand by filtering the reaction mixture through a glass fiber filter plate, which traps the membranes.[26]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Add a scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Radiolabeling: The use of radiolabeled ligands provides extremely high sensitivity, allowing for the detection of binding interactions even with low receptor expression levels.[27]
-
Competition Format: The competitive (or displacement) format is highly versatile and allows for the testing of any compound, regardless of its structure, without the need to synthesize a labeled version of each test molecule.[25]
Conclusion: An Integrated Strategy for Safety and Success
The development of novel this compound derivatives holds significant therapeutic promise. However, realizing this potential requires a deep and early understanding of their selectivity profiles. A strategic, multi-assay approach to cross-reactivity assessment is not a barrier to drug development but a critical accelerator.
By combining broad kinome-wide screens to cast a wide net for off-target interactions, followed by cellular assays like CETSA® to confirm target engagement in a physiological context, and specific binding assays to quantify interactions with key receptors, researchers can build a comprehensive safety profile. This data-driven approach allows for the selection of lead candidates with the highest probability of clinical success, such as Compound C in our hypothetical example, and provides the mechanistic insights necessary to optimize them into safe and effective medicines. Ultimately, rigorous cross-reactivity testing is an indispensable pillar of scientific integrity and a commitment to patient well-being in the complex journey of drug discovery.
References
- 1. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives and hybrids: recent structures with potent bioactivity | Semantic Scholar [semanticscholar.org]
- 4. One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1<i>H</i>)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 13. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. biosynsis.com [biosynsis.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pharmaron.com [pharmaron.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Receptor-Ligand Binding Assays [labome.com]
- 25. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One
This document provides essential, step-by-step guidance for the safe handling and disposal of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One (CAS No. 24365-65-9). Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Core Hazard Identification and Risk Assessment
Before any handling or disposal procedures begin, a thorough understanding of the compound's hazards is paramount. This compound is a heterocyclic building block whose hazard profile necessitates careful management. The primary risks are associated with direct contact and inhalation.
1.1. GHS Hazard Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and carries the following hazard statements[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate that the compound be handled with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent exposure. Furthermore, its German Water Hazard Class (WGK) is 3, indicating it is highly hazardous to water, which strictly prohibits disposal via drains[2][3].
Table 1: Summary of Chemical and Hazard Information
| Property | Value | Source(s) |
| CAS Number | 24365-65-9 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [1][4] |
| Molecular Weight | 162.19 g/mol | [1][2] |
| Physical Form | Solid, Combustible | [2] |
| GHS Pictogram | Exclamation Mark | [1] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | [2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is required to minimize exposure risk. The causality is simple: engineering controls reduce the ambient concentration of the hazard, while PPE protects against residual or direct contact.
2.1. Mandatory Engineering Controls All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood. This is the primary line of defense to mitigate respiratory exposure, as dictated by the H335 hazard statement. An eyewash station and safety shower must be readily accessible[5].
2.2. Required Personal Protective Equipment (PPE) Based on the compound's hazard profile, the following PPE is mandatory[2][6]:
-
Eye Protection: Chemical safety goggles are required. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.
-
Body Protection: A properly fitted laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: If handling the compound outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved N95 dust mask or higher-level respirator is required.
Step-by-Step Waste Management and Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Landfill or drain disposal is strictly forbidden and environmentally irresponsible[6].
Step 1: Waste Classification and Segregation
-
Identify: All waste streams containing this compound must be classified as Hazardous Chemical Waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate: Isolate this waste from all other laboratory waste streams to prevent inadvertent chemical reactions[5].
Step 2: Containerization
-
Select Container: Collect all waste in a dedicated, chemically compatible, and sealable hazardous waste container[6]. High-density polyethylene (HDPE) containers are generally suitable.
-
Collect Waste: Place all contaminated solid materials directly into the container. For residual amounts in glassware, rinse the container with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect this rinsate as hazardous waste[5]. Do not overfill the container; leave at least 10% headspace.
-
Seal: Keep the container securely sealed at all times, except when adding waste.
Step 3: Labeling
-
Label Content: Each container must be clearly labeled with the following information[5][6]:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
Appropriate hazard pictograms (Exclamation Mark).
-
Step 4: Final Disposal Arrangement
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[5][6]. Provide a full and accurate description of the waste.
-
Preferred Method: The industry-standard and environmentally preferred method of final disposal is incineration in a permitted hazardous waste incinerator[6]. This high-temperature process ensures the complete destruction of the organic molecule.
Spill Management Protocol
In the event of an accidental spill, a calm and systematic response is crucial to ensure safety.
4.1. For Small Spills (Solid Powder)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: If not already wearing it, don the full required PPE (gloves, goggles, lab coat).
-
Containment: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a dustpan and place it in a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.
4.2. For Large Spills
-
Evacuate: Evacuate the immediate area.
-
Alert: Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Isolate: If safe to do so, close the doors to the affected area to contain any vapors or dust.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
References
- 1. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | C9H10N2O | CID 3846558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-3-methyl-2(1H)-quinazolinone 99 24365-65-9 [sigmaaldrich.com]
- 3. 3,4-DIHYDRO-3-METHYL-2(1H)-QUINAZOLINONE CAS#: 24365-65-9 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-One
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Methyl-3,4-Dihydroquinazolin-2(1h)-one (CAS No. 24365-65-9). As a compound utilized in diverse research and development applications, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to foster a culture of safety and precision.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
The signal word for this chemical is "Warning".[1][2] These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate the risks of exposure through dermal contact, ocular contact, and inhalation. The primary operational principle is the avoidance of direct contact and the generation of dusts.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound, with the rationale for each selection rooted in its specific hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Protects against skin irritation (H315).[1][2] Nitrile provides good chemical resistance for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[3] |
| Eye Protection | Chemical safety goggles or a face shield | Prevents serious eye irritation (H319) from splashes or airborne particles.[1][2] Standard safety glasses are insufficient. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Mitigates the risk of respiratory tract irritation (H335) from inhaling the powdered compound.[1][2] All handling of the solid chemical outside of a certified chemical fume hood should be performed with appropriate respiratory protection. |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes | Minimizes the potential for skin contact and contamination of personal clothing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring the integrity of your research.
Preparation and Pre-Handling Checks
-
Fume Hood Verification: Ensure that the chemical fume hood is operational and certified. The sash should be positioned at the appropriate height to ensure adequate airflow.
-
Material Staging: Assemble all necessary equipment, including glassware, solvents, and waste containers, within the fume hood before introducing the chemical.
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.
Chemical Handling
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood to control dust. Use a tared weigh boat or paper.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Reaction Setup: Conduct all subsequent experimental steps within the confines of the chemical fume hood.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent.
-
PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the procedure.[3]
Emergency Procedures: Spill Management Workflow
In the event of a spill, a swift and organized response is crucial. The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: A flowchart outlining the key steps for safely managing a spill of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper and paper towels, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in the designated solid hazardous waste container.
Always adhere to your institution's specific waste disposal guidelines and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
